Technical Documentation Center

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Core Science & Biosynthesis

Foundational

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one basic properties

An In-depth Technical Guide to 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one (7-Deazahypoxanthine): A Privileged Scaffold in Medicinal Chemistry Introduction 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one, more commonly known in th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one (7-Deazahypoxanthine): A Privileged Scaffold in Medicinal Chemistry

Introduction

1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one, more commonly known in the scientific literature as 7-deazahypoxanthine, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of the natural purine base hypoxanthine, it circumvents metabolic pathways that target the N7 position of purines while retaining the crucial hydrogen bonding features necessary for biological target recognition.[1] This structural mimicry of adenine, a key component of adenosine triphosphate (ATP), has established the pyrrolo[2,3-d]pyrimidine core as a "privileged scaffold," particularly in the design of ATP-competitive kinase inhibitors.[2]

This technical guide offers an in-depth exploration of the fundamental properties of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, tailored for researchers, scientists, and drug development professionals. It synthesizes field-proven insights into the compound's physicochemical characteristics, spectroscopic signature, synthesis, and reactivity, providing a foundational understanding of its application in designing next-generation therapeutics.

Part 1: Physicochemical and Structural Properties

The utility of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one as a synthetic building block is underpinned by its distinct structural and chemical characteristics.

Nomenclature and Structure

The molecule consists of a pyrimidine ring fused to a pyrrole ring. The numbering follows standard heterocyclic nomenclature. It exists in tautomeric forms, primarily the 4-oxo and 4-hydroxy forms, with the keto form generally predominating in the solid state.

  • IUPAC Name: 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

  • Common Synonyms: 7-Deazahypoxanthine, 7H-Pyrrolo[2,3-d]pyrimidin-4-ol[3]

  • CAS Number: 3680-71-5[2]

Physicochemical Data

The compound's high melting point and polar nature are characteristic of heterocyclic systems capable of strong intermolecular hydrogen bonding.

PropertyValueSource(s)
Molecular Formula C₆H₅N₃O[4]
Molecular Weight 135.12 g/mol [4]
Appearance Solid (typically brown or off-white)[4]
Melting Point 345-350 °C[4]
Solubility Soluble in dimethyl sulfoxide (DMSO) and other polar aprotic solvents.[1]
Predicted pKa 11.99 ± 0.20[3]
Spectroscopic Characterization

Structural confirmation is achieved through standard spectroscopic techniques. The following data for the parent compound have been reported:

  • ¹H NMR (700 MHz, DMSO-d₆ with 5% HCl): δ 8.58 (s, 1H, H-2), 8.26 (d, J = 6.83 Hz, 1H, H-6), 6.96 (d, J = 6.83 Hz, 1H, H-5).[5]

  • ¹³C NMR (175 MHz, DMSO-d₆ with 5% HCl): δ 160.86 (C4), 149.08 (C7a), 145.78 (C2), 137.87 (C6), 118.88 (C4a), 107.00 (C5).[5]

Interpretation Insight: The proton NMR shows three distinct signals in the aromatic region corresponding to the protons on the pyrimidine (H-2) and pyrrole (H-5, H-6) rings. The downfield shift of H-2 is characteristic of its position between two electron-withdrawing nitrogen atoms. In the ¹³C NMR, the C4 carbonyl carbon is the most downfield signal, as expected.

Part 2: Synthesis and Reactivity

The synthesis of the 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one core can be approached through several strategic routes, typically involving the sequential construction of the fused ring system.

General Synthetic Strategies

Two predominant strategies are employed for constructing the pyrrolo[2,3-d]pyrimidine scaffold:

  • Pyrimidine Ring Annulation: This approach involves building the pyrimidine ring onto a pre-existing, functionalized pyrrole. A common method is the cyclization of a 2-amino-pyrrole-3-carbonitrile with formamide or a similar one-carbon synthon.[6]

  • Pyrrole Ring Annulation: Alternatively, the pyrrole ring can be constructed onto a functionalized pyrimidine precursor. This often starts with a substituted dihalopyrimidine, followed by reactions to form the five-membered ring.[7]

A highly practical and common laboratory-scale synthesis involves the hydrolysis of a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The chloro-substituent at the C4 position is a versatile handle for introducing various nucleophiles, and its hydrolysis provides direct access to the target oxo-derivative.[8][9]

Caption: Major synthetic strategies for the pyrrolo[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis via Hydrolysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the conversion of the common synthetic intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one. The C4-chloro group makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution.

Causality: The electron-withdrawing nature of the pyrimidine nitrogens and the pyrrole ring renders the C4 position electrophilic. In the presence of aqueous acid, the pyrimidine ring is protonated, further activating it towards nucleophilic attack by water. In aqueous base, hydroxide acts as the nucleophile. The reaction drives towards the thermodynamically stable oxo-product.[9]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 3M Hydrochloric Acid (HCl) or 2M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • pH paper or meter

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a suitable volume of 3M aqueous HCl to form a slurry.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The reaction time can vary from 2 to 12 hours.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Neutralization & Precipitation: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (if starting with acid) or by adding acid (if starting with base) until the pH is approximately 7. The product will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water and a minimal amount of cold ethanol or diethyl ether to remove residual salts and impurities.

  • Drying: Dry the isolated solid under vacuum to yield 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.

Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy and melting point analysis, comparing the results to literature values.[4][5]

Part 3: Biological Significance and Applications

The significance of the 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one scaffold lies in its identity as a 7-deazapurine, which allows it to function as an effective mimic of natural purines in various biological systems.

Mechanism of Action: The Adenine Mimicry

In the context of protein kinases, the pyrrolo[2,3-d]pyrimidine core acts as an ATP-competitive inhibitor. It effectively occupies the ATP-binding pocket by mimicking the hydrogen bonding interactions of adenine with the "hinge" region of the kinase domain.

  • The N1-H and the exocyclic amine at C4 (in aminated derivatives) or the endocyclic N7-H of the pyrrole ring act as hydrogen bond donors.

  • The N3 atom of the pyrimidine ring acts as a hydrogen bond acceptor.

This "hinge-binding" motif anchors the inhibitor, allowing substituents on the scaffold to extend into other regions of the ATP pocket to confer potency and selectivity.

Kinase_Inhibition cluster_0 Generic Kinase ATP-Binding Site cluster_1 Pyrrolo[2,3-d]pyrimidine Inhibitor Hinge Hinge Region Backbone N-H Backbone C=O Inhibitor N1-H N3 N7-H R-Group (Selectivity) Hinge:f1->Inhibitor:n3 H-Bond (Acceptor) Inhibitor:n7->Hinge:f2 H-Bond (Donor) Inhibitor:n1->Hinge:f2 H-Bond (Donor)

Caption: General binding mode of a pyrrolo[2,3-d]pyrimidine inhibitor in a kinase ATP pocket.

Therapeutic Applications and Key Derivatives

The versatility of the scaffold has led to the development of numerous derivatives with a wide range of therapeutic applications. Beyond kinase inhibition, 7-deazahypoxanthine itself is a known inhibitor of xanthine oxidase, an enzyme involved in purine metabolism whose overactivity is linked to gout.[7]

The table below summarizes some prominent examples of drugs and clinical candidates built upon this core structure.

Derivative ClassTarget(s)Therapeutic AreaSource(s)
Tofacitinib Janus Kinases (JAK)Rheumatoid Arthritis, Psoriasis[1]
Ruxolitinib Janus Kinases (JAK)Myelofibrosis[10]
Axl Inhibitors Axl KinaseOncology[7]
RET Inhibitors RET KinaseOncology (e.g., NSCLC, Thyroid Cancer)[1]
PKB/Akt Inhibitors Protein Kinase B (Akt)Oncology[9][11]
USP7 Inhibitors Ubiquitin-Specific Peptidase 7Oncology[12]

Conclusion

1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one is a molecule of profound importance in pharmaceutical sciences. Its fundamental properties—a stable, planar, heterocyclic core capable of mimicking crucial biological hydrogen bonding patterns—make it an ideal starting point for structure-based drug design. A thorough understanding of its physicochemical characteristics, synthesis, and reactivity is essential for any researcher aiming to leverage this privileged scaffold. As targeting complex signaling pathways continues to be a priority in drug discovery, the utility and application of 7-deazahypoxanthine and its derivatives are poised to expand even further.

References

  • A. Rashad, Tamer El Malah, A. Shamroukh. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current organic chemistry. [Link]

  • YAKHAK HOEJI. (1997). Synthesis of 7-Deazahypoxanthine and 7-Deazaadenine Derivatives. YAKHAK HOEJI, 41(2), 181-186. [Link]

  • A series of 7-deazahypoxanthine and 7-deazaadenine derivatives[6,7.8. 9.10,13] as purine antagonists was prepared. The pyrrolidine-5-one derivatives[5][13] were treated vith (C2H5)3OBF4 to give 3-aryl-5-ethoxy-2H-3,4-dihydropyrrole[14][15], which were converted to 7-aryl-7,8-dihydro-7(9H)-deazahy-poxanthine[1][2] and 7-phenyl-2-methyl-7,8- dihydro-7(9H)-deazaadenine[4]. (1997). YAKHAK HOEJI. [Link]

  • A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. (n.d.). PubMed Central (PMC). [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. [Link]

  • The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. (n.d.). ResearchGate. [Link]

  • New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H). (n.d.). Semantic Scholar. [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Alberta. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2025). ResearchGate. [Link]

  • Signal assignment of compound 7 via ¹³C and 2D NMR. (n.d.). ResearchGate. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PubMed Central (PMC). [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). ResearchGate. [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. (2021). PubMed. [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021). ACS Publications. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central (PMC). [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Bentham Science. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Bentham Science Publishers. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (n.d.). ResearchGate. [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. (2024). PubMed. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). PubMed Central (PMC). [Link]

Sources

Exploratory

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Pharmacophore in Modern Kinase Drug Discovery

Executive Summary In the landscape of targeted therapeutics, the 1 has emerged as a profoundly effective structural motif[1]. As a bioisostere of purine (adenine), this bicyclic system is uniquely primed to act as an ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the 1 has emerged as a profoundly effective structural motif[1]. As a bioisostere of purine (adenine), this bicyclic system is uniquely primed to act as an ATP-competitive inhibitor across a broad spectrum of kinases. This whitepaper dissects the structural rationale behind its efficacy, outlines the clinical translation of this scaffold into FDA-approved drugs, and provides highly detailed, self-validating protocols for both its chemical synthesis and in vitro biological evaluation.

Structural Rationale: The Purine Bioisostere

The success of pyrrolo[2,3-d]pyrimidine in medicinal chemistry is not accidental; it is rooted in precise steric and electronic mimicry. The endogenous ligand for all kinases is ATP, which binds to the highly conserved kinase hinge region via its adenine moiety.

The pyrrolo[2,3-d]pyrimidine core perfectly mimics this interaction:

  • Hydrogen Bond Acceptors: The N1 and N3 atoms of the pyrimidine ring act as potent hydrogen bond acceptors.

  • Hydrogen Bond Donor: The N7-H of the pyrrole ring acts as a critical hydrogen bond donor.

Causality in Structure-Activity Relationships (SAR): During lead optimization, medicinal chemists often attempt to functionalize every available position. However,2 invariably leads to a marked loss of inhibitory activity[2]. This causality exists because the N7-H proton is strictly required to form a bidentate hydrogen-bonding network with the backbone carbonyls of the kinase hinge region. Without it, the thermodynamic stability of the inhibitor-kinase complex collapses.

Clinical Translation: FDA-Approved Therapeutics

The optimization of this scaffold has led to a paradigm shift in the treatment of autoimmune diseases and oncology. By appending distinct functional groups to the C-4 and C-6 positions of the core, researchers have achieved remarkable selectivity profiles among the Janus kinase (JAK) family and Cyclin-dependent kinases (CDKs)[3].

Table 1: Kinase Selectivity Profiling of Pyrrolo[2,3-d]pyrimidine Derivatives
Drug NamePrimary Target(s)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Clinical Indication
Baricitinib JAK1 / JAK25.95.7>40053Rheumatoid Arthritis[3]
Tofacitinib JAK1 / JAK33.24.11.634Rheumatoid Arthritis[3]
Ruxolitinib JAK1 / JAK23.32.842819Myelofibrosis[4]
Ribociclib CDK4 / CDK6N/AN/AN/AN/AHR+ Breast Cancer[5]

Data summarized from established biochemical assays. Note the distinct selectivity of Baricitinib for JAK1/2 versus Tofacitinib's affinity for JAK3.

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK2 Activation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inhibitor Pyrrolo[2,3-d]pyrimidine (e.g., Baricitinib) Inhibitor->JAK ATP-Competitive Blockade

Logical relationship of JAK-STAT pathway inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Synthetic Methodologies & SAR Optimization

To harness the therapeutic potential of this scaffold, researchers must execute highly controlled, multi-step synthetic routes. The most versatile approach involves the sequential functionalization of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[6].

SynthWorkflow Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Protect N-7 Protection (SEM-Cl / NaH) Start->Protect Subst C-4 SNAr (Amine / DIPEA) Protect->Subst Suzuki C-6 Suzuki Coupling (Pd(dppf)Cl2) Subst->Suzuki Deprotect Global Deprotection (TFA / EDA) Suzuki->Deprotect

Step-by-step synthetic workflow for C-4/C-6 functionalized pyrrolo[2,3-d]pyrimidines.

Protocol: Synthesis of C-4/C-6 Substituted Derivatives

Objective: Generate a library of ATP-competitive inhibitors targeting the kinase hinge region.

Step 1: N-7 Protection

  • Procedure: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF at 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes, then add SEM-Cl (1.1 eq).

  • Causality: The pyrrole NH is highly acidic and nucleophilic. If left unprotected, it will poison palladium catalysts during downstream cross-coupling and undergo unwanted N-alkylation[6]. SEM (2-(Trimethylsilyl)ethoxymethyl) is chosen because it is robust against basic coupling conditions but easily cleaved by acids.

Step 2: C-4 Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: React the protected intermediate with a target primary/secondary amine (1.5 eq) and DIPEA (2.0 eq) in n-butanol at 100°C for 12 hours.

  • Causality: The C-4 position of the pyrimidine ring is highly electron-deficient, making it an excellent electrophile for SNAr. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing as a nucleophile.

Step 3: C-6 Halogenation & Suzuki-Miyaura Coupling

  • Procedure: Treat the intermediate with N-iodosuccinimide (NIS) in DMF to yield the C-6 iodo derivative. Subsequently, combine with an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 1,4-dioxane/H₂O (4:1) mixture at 90°C.

  • Causality: Iodine at C-6 provides a highly reactive site for oxidative addition by Pd(0). The biphasic solvent system is critical; it ensures the solubility of both the organic substrates and the inorganic base required to activate the boronic acid for transmetalation[6].

Step 4: Global Deprotection

  • Procedure: Treat the coupled product with TFA/DCM (1:1) at room temperature, followed by the addition of ethylenediamine (EDA).

  • Causality: TFA cleaves the SEM ether but generates a highly reactive hydroxymethyl intermediate. EDA is strictly required as a scavenger to trap this intermediate, preventing the re-alkylation of the pyrrole nitrogen and ensuring high yields of the final free-NH product.

In Vitro Validation: Self-Validating Kinase Assays

A synthesized molecule is only as good as the assay used to validate it. To confirm the ATP-competitive nature of pyrrolo[2,3-d]pyrimidine derivatives, a luminescent ADP-Glo™ kinase assay is the industry standard.

Protocol: Self-Validating ADP-Glo™ Kinase Assay

Objective: Quantify the IC₅₀ of synthesized derivatives against JAK1.

Step 1: Reagent Preparation & Control Setup

  • Procedure: Prepare a 384-well plate. Include four distinct zones: Test Compounds (10-point serial dilution), Positive Control (Staurosporine, 10 µM), Negative Control (DMSO vehicle, 1%), and a No-Enzyme Control (buffer only).

  • Causality (Self-Validation): The No-Enzyme control establishes the absolute baseline of ATP auto-hydrolysis. The Staurosporine control defines 100% biological inhibition. Together, these establish a self-validating mathematical window to calculate the Z'-factor. A Z'-factor > 0.5 is mandatory; if the plate fails this metric, the data is discarded, ensuring total trustworthiness of the reported IC₅₀.

Step 2: Kinase Reaction

  • Procedure: Incubate 5 nM recombinant JAK1, 10 µM ATP, and 0.2 µg/µL substrate peptide with the test compounds for 60 minutes at 25°C.

  • Causality: The ATP concentration must be kept at or strictly below the Kₘ (Michaelis constant) for JAK1. Because pyrrolo[2,3-d]pyrimidines are ATP-competitive inhibitors, using artificially high ATP levels would outcompete the inhibitor, resulting in falsely elevated (weaker) IC₅₀ values.

Step 3: ADP Detection & Luminescence Readout

  • Procedure: Add ADP-Glo Reagent to terminate the kinase reaction and incubate for 40 minutes. Subsequently, add Kinase Detection Reagent and measure luminescence.

  • Causality: The first reagent actively depletes unreacted ATP. This ensures that the final luminescent signal (generated when the second reagent converts ADP back to ATP to drive a luciferase reaction) is directly and exclusively proportional to the ADP generated by the kinase, providing a highly sensitive readout devoid of background noise.

References

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 Source: PubMed (NIH) URL:1

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Source: ACS Publications URL:2

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PMC (NIH) URL:6

  • Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases Source: PMC (NIH) URL:3

  • A Comprehensive Overview of Globally Approved JAK Inhibitors Source: PMC (NIH) URL:4

  • FDA approves ribociclib with an aromatase inhibitor and ribociclib and letrozole co-pack for early high-risk breast cancer Source: U.S. Food and Drug Administration (FDA) URL:5

Sources

Foundational

The 7-Deazapurine Scaffold: A Technical Whitepaper on its Discovery, Biosynthesis, and Synthetic Derivatization

Executive Summary Pyrrolopyrimidines, universally known as 7-deazapurines, represent a privileged class of nucleoside analogs in drug discovery. By replacing the N-7 nitrogen of the purine ring with a carbon atom, the re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolopyrimidines, universally known as 7-deazapurines, represent a privileged class of nucleoside analogs in drug discovery. By replacing the N-7 nitrogen of the purine ring with a carbon atom, the resulting scaffold becomes significantly more electron-rich. This subtle isosteric replacement enhances cation-π and π-π stacking interactions within nucleic acid duplexes and protein active sites, fundamentally altering the molecule's susceptibility to nucleases and its binding affinity to kinases. As application scientists, we recognize that mastering the synthesis and biological application of these molecules requires a deep understanding of both their evolutionary biology and their chemical reactivity.

Historical Discovery and Evolution

The pharmacological history of 7-deazapurines began in 1956 with the isolation of toyocamycin from the culture broth of Streptomyces toyocaensis during a screen for anti-Candida agents[1]. Shortly thereafter, tubercidin and sangivamycin were discovered from Streptomyces tubercidicus and Streptomyces rimosus, respectively[2]. For decades, these naturally occurring secondary metabolites were recognized for their potent antineoplastic, antiparasitic, and antiviral properties. However, the precise enzymatic machinery responsible for their biosynthesis remained an enigma until modern genomic and radiotracer studies unraveled the complex radical-mediated pathways utilized by these bacteria[3].

Biosynthetic Pathway: The Radical-Mediated Mechanism

The elucidation of the 7-deazapurine biosynthetic pathway represents a triumph of modern enzymology. Early experiments using[2-14C]guanine demonstrated the loss of the C-8 carbon, providing the first causal evidence of a complex ring contraction[4]. This self-validating radiotracer system perfectly predicted the four-step enzymatic cascade originating from Guanosine-5'-triphosphate (GTP)[5]:

  • GTP Cyclohydrolase I (GCYH-I) : Converts GTP to 7,8-dihydroneopterin triphosphate (H2NTP)[4].

  • PTPS Homolog (QueD) : Converts H2NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).

  • Radical SAM Enzyme (QueE) : This is the critical, rate-limiting step. QueE catalyzes a radical-mediated ring contraction of CPH4 to 7-carboxy-7-deazaguanine (CDG)[3].

  • ATP-Dependent Amidation (QueC/ToyM) : Converts the carboxylate of CDG to a nitrile, yielding 7-cyano-7-deazaguanine (preQ0), the universal precursor to toyocamycin, sangivamycin, and the hypermodified tRNA base queuosine[5].

Biosynthesis GTP GTP (Guanosine-5'-triphosphate) H2NTP H2NTP (7,8-dihydroneopterin triphosphate) GTP->H2NTP GCYH-I (GTP Cyclohydrolase I) CPH4 CPH4 (6-carboxy-5,6,7,8-tetrahydropterin) H2NTP->CPH4 QueD (PTPS homolog) CDG CDG (7-carboxy-7-deazaguanine) CPH4->CDG QueE (Radical SAM Enzyme) preQ0 preQ0 (7-cyano-7-deazaguanine) CDG->preQ0 QueC / ToyM (ATP-dependent amidation)

Fig 1: Biosynthetic pathway of 7-deazapurines from GTP to preQ0 via radical SAM ring contraction.

Chemical Synthesis & Derivatization Protocol

While nature utilizes radical SAM chemistry, laboratory synthesis relies on convergent glycosylation. As application scientists, we favor the Vorbrüggen glycosylation for its scalability and stereoselectivity. However, the electron-rich nature of the pyrrolo[2,3-d]pyrimidine core often leads to undesired N-3 glycosylation side products. To create a self-validating, high-yield system, we introduce an electron-withdrawing protecting group at the N-6 position, which reduces the pyrimidine ring's electron density and strictly enforces N-9 regioselectivity[6].

Step-by-Step Methodology: Regioselective Vorbrüggen Glycosylation
  • Substrate Preparation & Protection : Dissolve 4-amino-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine in anhydrous pyridine. React with benzoyl chloride (1.2 eq) at 0°C to yield the N-6 benzoylated nucleobase. Causality: This specific protection step is the causal mechanism for preventing N-3 artifacts by withdrawing electron density from the pyrimidine system[6].

  • Silylation : Suspend the protected nucleobase (1.0 eq) in anhydrous acetonitrile (MeCN). Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq). Heat to 80°C for 30 minutes. Causality: Silylation transiently masks hydrogen bond donors, shifting the nucleobase into a highly reactive, lipophilic state required for homogeneous coupling.

  • Glycosylation : To the clear silylated solution, add the protected ribofuranose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.1 eq). Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) as a Lewis acid. Stir at 80°C for 2 hours. Causality: TMSOTf generates the highly electrophilic oxocarbenium ion from the sugar donor, which is rapidly and stereoselectively attacked by the N-9 nitrogen of the silylated nucleobase.

  • Quenching & Deprotection : Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with dichloromethane. To remove the benzoyl protecting groups, dissolve the crude product in methanolic ammonia (7N) and stir in a sealed tube at room temperature for 24 hours.

  • Purification : Concentrate in vacuo and purify via silica gel chromatography (DCM:MeOH gradient) to isolate the pure β-D-7-deazapurine nucleoside.

ChemicalSynthesis Substrate Nucleobase Preparation Silylation Silylation (BSA, MeCN) Substrate->Silylation Step 1 Glycosylation Vorbrüggen Glycosylation (TMSOTf, 80°C) Silylation->Glycosylation Step 2 Deprotection Deprotection (NH3/MeOH) Glycosylation->Deprotection Step 3 Purified Purified 7-Deazapurine Deprotection->Purified Step 4

Fig 2: Standardized Vorbrüggen glycosylation workflow for synthesizing 7-deazapurine nucleosides.

Pharmacological Profiling & Biological Activities

The structural modifications of 7-deazapurines directly translate to their polypharmacology. Because they lack the N-7 nitrogen, they evade certain nucleases and exhibit unique binding kinetics.

  • Tubercidin acts as a broad-spectrum polymerase inhibitor by incorporating directly into DNA and RNA, halting replication[7].

  • Toyocamycin is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and blocks endoplasmic reticulum (ER) stress-induced XBP1 mRNA splicing, making it a potent agent against multiple myeloma[8][9].

  • Sangivamycin exhibits potent activity against Haspin kinase and broad-spectrum antiviral efficacy against Ebola virus (targeting the L RdRp activity) and SARS-CoV-2[10][11].

Comparative Cytotoxicity and Inhibitory Profiles
CompoundPrimary Target / MechanismTested Cell Line / VirusIC50 / Potency
Tubercidin Polymerase inhibition / RNA synthesisHuman bone marrow (CFU-GM)3.4 nM
Tubercidin Polymerase inhibition / RNA synthesisStreptococcus faecalis0.02 µM
Toyocamycin CDK9 InhibitionCell-free enzymatic assay79 nM
Toyocamycin IRE1α-XBP1 mRNA splicing inhibitionHeLa cells (Thapsigargin-induced)80 nM
Sangivamycin Ebola Virus (EBOV L RdRp activity)Vero E6 / Minigenome assay46.4 nM
Sangivamycin SARS-CoV-2 ReplicationVero E6 / Calu-314 - 82 nM

Conclusion

From their serendipitous discovery in soil bacteria to their rational synthetic optimization, 7-deazapurine nucleosides remain a cornerstone of medicinal chemistry. By understanding the causal relationships in both their radical-mediated biosynthesis and their regioselective chemical synthesis, researchers can continue to exploit this privileged scaffold for next-generation antiviral and antineoplastic therapeutics.

References

  • Elucidation of the Biosynthetic Pathway for 7-Deazapurines - UA Campus Repository. openrepository.com.
  • Radical-mediated ring contraction in the biosynthesis of 7-deazapurines - PMC. nih.gov.
  • The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosph
  • Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I - ASM Journals. asm.org.
  • Identification of a Biosynthetic Gene Cluster Responsible for the Production of a New Pyrrolopyrimidine Natural Product—Huimycin - MDPI. mdpi.com.
  • An Expeditious Total Synthesis of 5'-Deoxy-toyocamycin and 5'-Deoxysangivamycin - Semantic Scholar. semanticscholar.org.
  • Tubercidin (7-Deazaadenosine) | Nucleoside Antibiotic | MedChemExpress. medchemexpress.com.
  • Toyocamycin | MedChemExpress. medchemexpress.com.
  • Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC. nih.gov.
  • A Novel Ebola Virus VP40 Matrix Protein-Based Screening for Identification of Novel Candidate Medical Countermeasures. semanticscholar.org.
  • Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC. nih.gov.

Sources

Exploratory

Spectroscopic data (NMR, MS) of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

An In-depth Technical Guide to the Spectroscopic Characterization of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one Introduction: The Significance of 7-Deazahypoxanthine 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Introduction: The Significance of 7-Deazahypoxanthine

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, commonly known in the scientific community as 7-deazahypoxanthine, represents a critical scaffold in medicinal chemistry and drug design. As an isostere of the natural purine base hypoxanthine, it replaces the nitrogen atom at position 7 with a carbon atom.[1] This seemingly minor structural modification dramatically alters the molecule's electronic properties and hydrogen bonding capabilities, making the pyrrolo[2,3-d]pyrimidine core a privileged structure in the development of targeted therapeutics.[1][2] Derivatives of this core have shown potent activity as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1][2][3][4][5]

Given its foundational role in drug discovery, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to characterize and validate the structure of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one. The methodologies and interpretations presented herein are grounded in established analytical principles and serve as a practical reference for researchers in the field.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the first step in any analytical endeavor. These properties dictate the choice of experimental parameters for spectroscopic analysis.

PropertyValueSource
IUPAC Name 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one[6]
Synonyms 7-Deazahypoxanthine, Pyrrolo[2,3-d]pyrimidin-4-ol[6]
CAS Number 3680-71-5[6]
Molecular Formula C₆H₅N₃O[6]
Molecular Weight 135.12 g/mol [6]
Predicted pKa 11.99 ± 0.20[6]
Appearance Brown Solid[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound, providing a primary confirmation of its identity. For a polar heterocyclic molecule like 7-deazahypoxanthine, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one in 1 mL of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. The presence of acidic (N-H) and basic (N) sites makes both modes viable.

  • Data Acquisition: Scan a mass range of m/z 50-500. High-resolution measurement allows for the determination of the elemental composition from the accurate mass.

MS Data Interpretation and Summary

The primary goal is to identify the molecular ion peak. Based on the molecular formula C₆H₅N₃O, the expected monoisotopic mass can be calculated with high precision.

  • Calculated Monoisotopic Mass: 135.0433 Da

  • Expected [M+H]⁺ Ion (Positive Mode): 136.0511 m/z

  • Expected [M-H]⁻ Ion (Negative Mode): 134.0356 m/z

The observation of a prominent ion at m/z 136.0511 in the positive mode ESI mass spectrum is strong evidence for the successful synthesis and identity of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.

IonFormulaCalculated m/zObserved m/z
[M+H]⁺ [C₆H₆N₃O]⁺136.0511~136.05
[M-H]⁻ [C₆H₄N₃O]⁻134.0356~134.04
MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Output Sample Solid Compound Solvent Methanol/DMSO Sample->Solvent Solution Dilute Solution Solvent->Solution ESI Electrospray Ionization (ESI) Solution->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for unambiguous structure elucidation in organic chemistry.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is the solvent of choice for this class of compounds. Its high polarity effectively dissolves the material, and its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm provide a reliable internal reference for chemical shift calibration.[1] Furthermore, labile N-H protons are readily observable in DMSO-d₆, whereas they might exchange and disappear in solvents like D₂O or CD₃OD.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C and often longer relaxation times, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

¹H NMR Data Interpretation

The ¹H NMR spectrum of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is expected to show five distinct signals corresponding to the five protons in the molecule. Based on data from structurally similar compounds, the following assignments can be predicted.[7][8]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H2 ~8.0 - 8.4Singlet (s)1HLocated on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, resulting in a downfield shift.[3][8]
H6 ~7.0 - 7.3Doublet (d)1HPyrrole ring proton coupled to H5.
H5 ~6.4 - 6.6Doublet (d)1HPyrrole ring proton coupled to H6, typically upfield relative to H6.
N7-H >11.5Broad Singlet (br s)1HLabile proton on the pyrrole nitrogen, often broad. Its chemical shift is highly dependent on concentration and temperature.[7]
N3-H ~10.5 - 11.5Broad Singlet (br s)1HLabile proton on the pyrimidinone nitrogen.[7]
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum should display six signals for the six unique carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Carbon AssignmentPredicted δ (ppm)Rationale
C4 (C=O) ~158 - 160Carbonyl carbon, significantly deshielded and downfield.
C7a ~152 - 154Bridgehead carbon adjacent to two nitrogens in the pyrimidine ring.
C2 ~145 - 148Pyrimidine carbon adjacent to three nitrogens.
C6 ~125 - 129Pyrrole methine carbon.
C5 ~100 - 103Pyrrole methine carbon, typically upfield.
C4a ~98 - 100Bridgehead carbon of the pyrrole ring fused to the pyrimidine ring.
NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Data Processing Sample Solid Compound Solvent DMSO-d6 Sample->Solvent Tube NMR Tube Solvent->Tube Spectrometer NMR Spectrometer (High-Field Magnet) Tube->Spectrometer FID Free Induction Decay (FID) Signal Spectrometer->FID FT Fourier Transform (FT) FID->FT Spectrum NMR Spectrum (ppm vs. Intensity) FT->Spectrum

Caption: Workflow for NMR Spectroscopy Analysis.

Conclusion

The structural elucidation of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is reliably achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. ESI-MS provides definitive confirmation of the molecular weight and elemental composition. Concurrently, ¹H and ¹³C NMR spectroscopy offers an unambiguous map of the molecule's covalent framework, from the distinct chemical environments of the aromatic protons to the characteristic shifts of the carbonyl and heterocyclic carbons. The collective data presented in this guide provides a validated spectroscopic signature for this important molecule, serving as a benchmark for researchers engaged in the synthesis and development of novel pyrrolo[2,3-d]pyrimidine-based therapeutics.

References

  • PubChem. (n.d.). 7-Deazaguanine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,7-Dihydro-2-thio-4H-pyrrolo[2,3-d]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6711. Available from: [Link]

  • Wilson, J. D., et al. (2021). Resolving Ultrafast Photoinitiated Dynamics of the Hachimoji 5-aza-7-deazaguanine Nucleobase. The Journal of Physical Chemistry B, 125(24), 6541-6551. Available from: [Link]

  • Perković, I., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3345. Available from: [Link]

  • Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 006-011. Available from: [Link]

  • Li, W., et al. (2008). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES OF THE POTENT ANTITUMOR AGENT N-{4-[2-(2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-d]PYRIMIDIN-5-YL)ETHYL]BENZOYL}-L-GLUTAMIC ACID (TNP-351). HETEROCYCLES, 75(7), 1631. Available from: [Link]

  • Seela, F., et al. (2018). 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts. Chemistry – A European Journal, 24(51), 13576-13589. Available from: [Link]

  • Dholakia, S. P., et al. (2019). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry, 29(4), 367-372. Available from: [Link]

  • Seela, F., et al. (2022). DNA with Purine–Purine Base Pairs: Size and Position of Isoguanine and 8-Aza-7-deazaisoguanine Clickable Residues Control the Molecular Recognition of Guanine and 5-Aza-7-deazaguanine. The Journal of Organic Chemistry, 87(17), 11333-11347. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Russian Journal of Organic Chemistry, 57(3), 430-439. Available from: [Link]

  • Tang, Q., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. European Journal of Medicinal Chemistry, 215, 113273. Available from: [Link]

  • Thiede, J. M., et al. (2023). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 51(12), 6005-6020. Available from: [Link]

  • El-Moez, S. I. A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Mini-Reviews in Organic Chemistry, 21(10), 1269-1291. Available from: [Link]

  • Urbanavičiūtė, I., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5396. Available from: [Link]

  • Li, X., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 169, 121-143. Available from: [Link]

  • PubChem. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chen, Y., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3779. Available from: [Link]

Sources

Foundational

Solubility and Stability of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine)

An In-depth Technical Guide Abstract 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, commonly known as 7-deazaguanine, is a pivotal heterocyclic scaffold in medicinal chemistry and chemical biology. As an analogue of guanine,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, commonly known as 7-deazaguanine, is a pivotal heterocyclic scaffold in medicinal chemistry and chemical biology. As an analogue of guanine, it serves as a core component in a variety of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] Despite its widespread use, researchers frequently encounter significant challenges related to its poor solubility and potential instability, which can impede drug discovery and development processes. This technical guide provides a comprehensive examination of the physicochemical properties of 7-deazaguanine, focusing on its solubility and stability profiles. We offer field-proven insights into the causal factors behind these challenges and present detailed, step-by-step protocols for their systematic evaluation. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to anticipate and effectively manage the unique handling characteristics of this important molecule and its derivatives.

Introduction to 7-Deazaguanine

The pyrrolo[2,3-d]pyrimidine scaffold, or 7-deazapurine, is a critical isostere of the natural purine ring system, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly minor structural modification has profound effects on the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly valuable building block in drug design. 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (7-deazaguanine) is the analogue of guanine and represents a foundational structure for a multitude of derivatives.

In nature, 7-deazaguanine derivatives are found in tRNA and the DNA of certain bacteriophages, where they play roles in processes ranging from tRNA stabilization to protecting genetic material from host restriction enzymes.[3][4][5][6] This biological precedent underscores the scaffold's compatibility with biological systems. In synthetic chemistry, it is a precursor to numerous secondary metabolites and pharmaceutical agents.[7][8][9]

The primary challenge in working with 7-deazaguanine is its exceptionally low aqueous solubility and limited solubility in many common organic solvents. This is compounded by stability concerns under certain pH conditions. This guide aims to elucidate these properties and provide a practical framework for their characterization and management.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 7-deazaguanine is the first step in addressing its handling challenges. The planar, heterocyclic structure is rich in hydrogen bond donors and acceptors, leading to strong intermolecular interactions in the solid state and influencing its solubility and melting point.

PropertyValueSource
Chemical Structure Chemical Structure of 7-Deazaguanine
Synonyms 2-Amino-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, 7-Deazaguanine[10]
Molecular Formula C₆H₆N₄O[10]
Molecular Weight 150.14 g/mol [10]
Melting Point >300 °C (decomposes)[11]
pKa 11.99 ± 0.20 (Predicted)[11]
Appearance Off-white to brown solid[11]

The high melting point is indicative of a stable crystal lattice with significant intermolecular hydrogen bonding, which is a primary contributor to its poor solubility.

Solubility Profile

The solubility of a compound is a critical parameter that affects its utility in biological assays, formulation, and synthesis. 7-Deazaguanine is notorious for its poor solubility profile.

3.1 Aqueous and Organic Solvent Solubility

7-Deazaguanine exhibits very low solubility in water and many standard organic solvents. Researchers have reported difficulties in dissolving the compound in water and even in powerful organic solvents like DMSO at room temperature.[12]

SolventSolubilityObservations
Water Practically InsolubleRequires heating or significant pH adjustment.
Dimethyl Sulfoxide (DMSO) Soluble[11] Often requires heating. The primary solvent for creating stock solutions.
Ethanol Poorly Soluble[13]
Methanol Poorly Soluble[13]

Causality: The poor solubility is a direct consequence of the molecule's planar structure and extensive capacity for intermolecular hydrogen bonding. This creates a highly stable crystal lattice that requires a large amount of energy to disrupt.

3.2 Strategies for Solubilization
  • pH Adjustment: The most effective method for increasing aqueous solubility is pH manipulation. As a weak acid, 7-deazaguanine can be deprotonated under basic conditions (pH > pKa) to form a more soluble salt (e.g., sodium or potassium salt). Hydrolysis with NaOH or KOH is a common synthetic step that results in the formation of the corresponding salt, which is often more water-soluble.[14]

  • Use of Co-solvents: For in vitro assays, high-concentration stock solutions are typically prepared in 100% DMSO. These stocks are then diluted into aqueous assay buffers. It is critical to assess for compound precipitation upon dilution.

  • Heating: Gentle heating can aid in the dissolution of 7-deazaguanine in solvents like DMSO. However, one must be cautious about potential degradation, which will be discussed in the stability section.

3.3 Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a rapid assessment of a compound's solubility, simulating the conditions of dilution from a DMSO stock into an aqueous buffer, which is common in high-throughput screening.

Rationale: This method is chosen for its speed and relevance to early-stage drug discovery workflows. It identifies potential solubility liabilities early, preventing misleading biological data due to compound precipitation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO prep_plate 2. Dispense DMSO Stock into 96-well Plate prep_stock->prep_plate Serial Dilution add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) prep_plate->add_buffer Automated Liquid Handler incubate 4. Incubate & Shake (e.g., 2h at RT) add_buffer->incubate filter_plate 5. Filter Precipitate incubate->filter_plate quantify 6. Quantify Soluble Fraction (HPLC-UV or LC-MS) filter_plate->quantify G Forced Degradation Workflow cluster_stress Stress Conditions cluster_output Outputs start Stock Solution of 7-Deazaguanine acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid base Basic (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (Solution at 60°C) start->thermal photo Photolytic (ICH Light Box) start->photo analyze Analyze All Samples by Stability-Indicating LC-MS/MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze pathways Identify Degradation Pathways analyze->pathways method Validate Analytical Method analyze->method

Forced Degradation Study Workflow

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of 7-deazaguanine in a suitable solvent mixture (e.g., acetonitrile/water).

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal Stress: Incubate a solution at 60°C.

    • Photostability: Expose a solution to light according to ICH Q1B guidelines.

    • Control: Keep a solution protected from light at 4°C.

  • Time Points: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating LC-MS/MS method. Compare the chromatograms to the control to identify new peaks corresponding to degradation products.

Analytical Methodologies

A robust and reliable analytical method is paramount for accurately quantifying 7-deazaguanine in solubility and stability studies. The method must be "stability-indicating," meaning it can resolve the parent compound from any potential degradants, impurities, or excipients.

5.1 High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the workhorse technique for this purpose. A C18 column is typically effective.

5.2 Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is indispensable for forced degradation studies and for quantifying the compound in complex biological matrices. [15][16][17]It provides the sensitivity needed for low-concentration samples and the mass information required to identify unknown degradation products. [4][18]

5.3 Protocol: Generic Stability-Indicating HPLC-UV Method

Rationale: This method provides a well-established starting point for method development. The use of a gradient elution ensures that both the relatively polar parent compound and potentially more nonpolar degradants can be effectively separated and quantified in a single run.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 260 nm

  • Injection Volume: 2 µL

Handling and Storage Recommendations

Based on the available data, the following best practices should be followed when working with 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat. [19]The compound may cause skin and eye irritation. [13][19]* Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [19][20]* Solid Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. [13][20]Protect from moisture and light. [11]* Solution Storage: Prepare stock solutions in DMSO fresh when possible. For short-term storage, keep at 4°C for a few days. For long-term storage, aliquot solutions and store at -20°C or -80°C to minimize freeze-thaw cycles.

Conclusion

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a molecule of high value but with significant handling challenges rooted in its physicochemical properties. Its poor solubility is a direct result of strong intermolecular forces in its crystal lattice, which can be overcome through strategic pH adjustment or the use of solvents like DMSO. While generally stable, the compound can degrade under harsh pH, thermal, or photolytic stress. A thorough understanding of these characteristics, coupled with the systematic application of the experimental protocols outlined in this guide, will empower researchers to mitigate risks, generate reliable data, and accelerate their research and development efforts involving this important chemical scaffold.

References
  • de Crécy-Lagard, V., et al. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. Taylor & Francis Online. [Link]

  • Flores, C., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PMC. [Link]

  • Luy, J., et al. (n.d.). 7-Deazaguanine modifications protect phage DNA from host restriction systems. bioRxiv. [Link]

  • Wikipedia. (n.d.). DNA. Wikipedia. [Link]

  • Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. PMC. [Link]

  • Thiaville, J. J., et al. (2016). Detection and quantification of 2′-deoxy-7-deazaguanosine derivatives by LC-MS/MS. ResearchGate. [Link]

  • Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. bioRxiv. [Link]

  • ASM Journals. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews. [Link]

  • Thiaville, J. J., et al. (2023). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. PMC. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]

  • Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. bioRxiv. [Link]

  • PubChem. (n.d.). 7-Deazaguanine. PubChem. [Link]

  • Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. bioRxiv. [Link]

  • Reader, J. S., et al. (2016). Quantification of 7-deazaguanine modifications in pUC19 DNA treated with DpdABC under varying conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Quantification of 7-deazaguanine derivate DNA modifications per 10^6 nucleotides in plasmids. ResearchGate. [Link]

  • Gibson, C. L., et al. (2004). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. ResearchGate. [Link]

  • Chamond, N. (2023). How to use (solubility) 7-deazaguanine in in vitro transcription? ResearchGate. [Link]

  • Allinson, S. (2017). Synthesis of 7-carboxylato-7-deazaguanine? ResearchGate. [Link]

  • Zhuang, Z., et al. (2024). Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. PubMed. [Link]

  • Al-Tel, T. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

Sources

Exploratory

Pyrrolo[2,3-d]pyrimidine Derivatives: Mechanistic Insights, Biological Activities, and Assay Methodologies in Targeted Therapeutics

As a Senior Application Scientist in drug discovery, I frequently evaluate heterocyclic scaffolds for their potential to modulate complex cellular pathways. Among the most privileged structures in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate heterocyclic scaffolds for their potential to modulate complex cellular pathways. Among the most privileged structures in modern medicinal chemistry is the pyrrolo[2,3-d]pyrimidine core. This whitepaper provides an in-depth technical analysis of the biological activities of pyrrolo[2,3-d]pyrimidine derivatives, the mechanistic rationale behind their efficacy, and the self-validating experimental protocols required to evaluate their kinase inhibitory profiles.

The Bioisosteric Advantage: Why Pyrrolo[2,3-d]pyrimidine?

The pyrrolo[2,3-d]pyrimidine scaffold is fundamentally a 7-deazapurine analogue, wherein the N7 nitrogen atom of a standard purine ring is replaced by a carbon atom[1]. This seemingly minor bioisosteric replacement has profound structural and electronic consequences:

  • Electronic Enrichment: The substitution renders the five-membered pyrrole ring significantly more electron-rich compared to its imidazole counterpart in purines[1].

  • C7 Functionalization: The presence of a carbon at position 7 provides a synthetic handle for attaching additional substituents, which can project into unoccupied hydrophobic pockets of target enzymes to dramatically increase binding affinity and selectivity[1].

  • ATP Mimicry: The rigid, planar nature of the fused bicyclic system perfectly mimics the adenine core of adenosine triphosphate (ATP)[2]. This allows the scaffold to anchor securely within the highly conserved ATP-binding hinge region of protein kinases via critical hydrogen bonds.

Because of these properties, pyrrolo[2,3-d]pyrimidine derivatives exhibit a remarkably broad spectrum of biological activities, most notably serving as potent anticancer, antiviral, and anti-inflammatory agents[3].

Core Biological Activities and Target Pathways

Janus Kinase (JAK) Inhibition

Cytokines regulate immune responses by binding to extracellular receptors, which subsequently activate intracellular Janus Kinases (JAK1, JAK2, JAK3, and TYK2)[4]. The JAKs cross-phosphorylate each other and the receptor, creating docking sites for STAT proteins, which then dimerize and translocate to the nucleus to drive gene transcription[4][5].

Pyrrolo[2,3-d]pyrimidine derivatives, such as the FDA-approved drugs tofacitinib and baricitinib, act as potent ATP-competitive inhibitors of this pathway, inducing a state of immunosuppression highly effective in treating rheumatoid arthritis and ulcerative colitis[4]. Furthermore, advanced structural design has led to the development of highly specific covalent inhibitors, such as PF-06651600, which achieves exquisite JAK3 selectivity by covalently binding to the unique Cys-909 residue[6].

JAK_STAT Cytokine Cytokine / Ligand Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Cross-phosphorylation) Receptor->JAK Activates STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Inhibitor Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) Inhibitor->JAK ATP-competitive Inhibition Dimer STAT Dimerization STAT->Dimer Nucleus Gene Transcription (Nucleus) Dimer->Nucleus Translocation

JAK/STAT signaling pathway and the intervention point of pyrrolo[2,3-d]pyrimidine inhibitors.

Tyrosine Kinase Inhibition in Oncology (CSF1R & EGFR)

Beyond immunology, this scaffold is heavily utilized in oncology to target receptor tyrosine kinases. For instance, selective pyrrolo[2,3-d]pyrimidines have been designed to inhibit the Colony Stimulating Factor 1 Receptor (CSF1R) and Epidermal Growth Factor Receptor (EGFR)[7]. X-ray co-crystal structures reveal that many of these derivatives achieve high potency by binding to the "DFG-out" inactive conformation of the kinase domain, locking the enzyme in an autoinhibited state[7].

Quantitative Efficacy Data

To illustrate the potency of this scaffold across various targets, the following table summarizes the half-maximal inhibitory concentrations (


) of benchmark pyrrolo[2,3-d]pyrimidine derivatives against key kinases:
Compound / DerivativeTarget Kinasengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Value
Binding MechanismReference
Pexidartinib (Control)CSF1R9.7 nMATP-competitive (DFG-out)
Pexidartinib (Control)EGFR0.4 nMATP-competitive[7]
PF-06651600JAK3Highly SpecificCovalent (Cys-909)[6]
Compound 1a (Patent US8987283B2)JAK-19.53 nMATP-competitive[5]
Compound 1a (Patent US8987283B2)JAK-217.5 nMATP-competitive[5]
Compound 1a (Patent US8987283B2)Tyk-275.1 nMATP-competitive[5]

Experimental Workflows: Kinase Inhibition Assays

To validate the biological activity of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives, robust and reproducible in vitro assays are mandatory. The most reliable method for determining the


 of these compounds is the luminescence-based ATP consumption assay (e.g., Kinase-Glo)[2].
The Causality Behind the Assay Design

Unlike radiometric assays that measure the incorporation of


, luminescence assays measure the depletion  of ATP. The luciferase enzyme in the detection reagent uses residual ATP to generate light. Therefore, the luminescent signal is inversely proportional to kinase activity[2]. If a pyrrolo[2,3-d]pyrimidine derivative successfully inhibits the kinase, ATP is not consumed, resulting in a high luminescent signal. This inverse relationship minimizes false positives caused by auto-fluorescent compounds.
Step-by-Step Protocol: Luminescence-Based Determination
  • Compound Preparation:

    • Dissolve the pyrrolo[2,3-d]pyrimidine derivative in 100% DMSO to create a 10 mM stock.

    • Perform a 10-point, 3-fold serial dilution in a low-bind 96-well or 384-well plate. Rationale: Low-bind plates prevent the non-specific adsorption of highly lipophilic derivatives, ensuring the actual assay concentration matches the theoretical concentration.

  • Enzyme-Inhibitor Pre-incubation:

    • Transfer the diluted compounds to the assay plate.

    • Add the target kinase (e.g., JAK2 or EGFR) diluted in assay buffer (typically containing HEPES,

      
      , and DTT).
      
    • Incubate at room temperature for 15–30 minutes. Rationale: Pre-incubation is critical for ATP-competitive inhibitors, allowing slow-binding derivatives to reach thermodynamic equilibrium with the enzyme before the competing substrate (ATP) is introduced.

  • Reaction Initiation:

    • Add a master mix containing the specific peptide substrate and ATP.

    • Critical Parameter: The ATP concentration should be set at or near the apparent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       for the specific kinase. This balances assay sensitivity with physiological relevance, allowing for accurate differentiation between competitive and non-competitive inhibitors.
      
  • Kinase Reaction:

    • Incubate the plate for 60–90 minutes at 30°C to allow substrate phosphorylation.

  • Detection & Quenching:

    • Add an equal volume of the Kinase-Glo reagent to all wells. Rationale: The reagent contains EDTA, which chelates

      
       and immediately halts the kinase reaction, while simultaneously initiating the luciferase-driven light emission.
      
    • Incubate in the dark for 10 minutes to stabilize the signal[2].

  • Data Acquisition & Analysis:

    • Read the luminescence on a microplate reader.

    • Normalize the data against positive controls (100% inhibition, no enzyme) and negative controls (0% inhibition, DMSO only)[2].

    • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to calculate the

      
      [2].
      

Kinase_Assay Prep Compound Prep (Serial Dilution) Incubate Kinase + Inhibitor Incubation Prep->Incubate ATP Add ATP & Substrate Incubate->ATP Reaction Kinase Reaction (Phosphorylation) ATP->Reaction Detection Luminescence Detection Reaction->Detection Measure residual ATP Analysis IC50 Calculation Detection->Analysis

Step-by-step workflow for luminescence-based in vitro kinase inhibition assays.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone of targeted therapeutic design. By intelligently exploiting its bioisosteric relationship with purines, medicinal chemists can engineer highly selective ATP-competitive and covalent inhibitors. When coupled with rigorous, self-validating biochemical assays, this scaffold will continue to yield breakthrough treatments across oncology, immunology, and infectious diseases.

References

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE3HMTLlWNtwaQnB_7NDAWrxiGlB1dF4_JI56csliQfkMU3cbVPK2fIdWfS0LVM_3wWiDPJqfbn5YFzek9JmW6ZepBoAXpdp6w7TjY6xsFeWUpiYKeC60PiwTJ5Wr2yC0m9W3kY-EToSrFRJwqnPAG799RjqyUiIesPj4TTmNdtNNnBEYhgA0dvi9B8OCDkdli-EL5AdTbKEknqvHstorSW1-j1Qgq0vC5fmudsLME22mv6rqE6i_0jYZB6wzro0yMmCIVf7Kivrp_eifNagk12cYVWkmAmLtDKg==]
  • Green on-water multicomponent approach for the synthesis of pyrrolo[2,3-d]-pyrimidines, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTropc5t-67fTvGWqsqfGjvkjCJbJT0J6EnrZ9brAGNgE_BiNePFId_Vnlej8s7o6WjCMvP_Tp5vJmYiq6UcV1Ga8pUgg2kt0w_krsPMwt6V862NBOvEPw7V_yvqaMwO2yEtVZ33lvlxGvu-7Vc-AQbg5uxiePtp33aMD8tetCBSb6liMJGs23CpHDL3pVx164YbpmCP97K09XO6r38RKX6rtNQZWaWpj3eKh-DYXdXVotBLTyaI56EKSZwKsm6u7xug==]
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeeG8UlfRl0xLwdFBF1suhfzDH8b-bLsc_-DI76-kSrqw418OHkNzeAvVo-69uwmak40cy-tWxDTnH5M_uCMjR5hux53LaGaJoeo1k3rMdh5rgWDlXqA8BYsmVeDKu3qbGT_31NanuOgrQsokrXY-f]
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF5jjUSnh3AfMjDMwsC15tUnsdbwemY0LmLDGgFh2kyHXSt_EMtN0RNw-ucIdpSNAfYOPzlK-tEEYe54d_ftXJ22BMFChDOMEhCAqFAT06crSGGzl-CQBJhu791mHa-plE7Gl8IbBcUF-nt6cdylc1tM3ydvTL-YQ34AIkppMLbpBn--pAIgtnP8O8FcnMi45p0vSHAdNjyoIpLq4S2CvX1uiJJ3xN3C_Sf3l6Sk1Dk6YoCAegz2LRhDgoEZyuEzXd18kiN0dBYxahrTOIVGVVIX6C_EMWZw==]
  • US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHjGRbuFhyW2ruQbJdpuVtNhgpsPChecBhWYo3g1tTn282uDfoe5LEdGWmIOlSvBNV65cIvJ0EADBQby-KqsEMm5bupus49s0DK7j01fzScbEqqukl8v4pg3r_zugcxLeq2G2SfKJYGJusiw==]
  • Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCrhd9nwB8PO_AhCyPpGTxLtSUhVha7IOUEvDkeA1cunkZTANZHMjM9xx8wYPebYOsGsZeXBupY5vVkFFrPZ_6u7bxILipJuxpSOyX8M_z0CG2hbTfS_D54FJNw6vi0AxIztqEwNMioJv8S1ZFfwItv6g7rg==]
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAX0BndNh7PtYZ30IUCgnTLT35s7u5_8bEs73ep7sDUKX2jHZ9dL8ozLsbnAun4p3ZErpflj4_LW_CkjySAatwNYW1w0hOae5b5V82rnnTIsqUUmC_5NNR97RiBaJRukLJn2GA]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one (7-Deazahypoxanthine) from Pyrimidine Precursors

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Introduction & Strategic Scope The pyrrolo[2,3-d]pyrimidine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Introduction & Strategic Scope

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore, serving as the core structural motif for numerous kinase inhibitors, antiviral agents, and marine alkaloid analogs (such as the rigidin family)[1]. Specifically, 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one—commonly known as 7-deazahypoxanthine—is a critical synthetic intermediate and a potent purine isostere. By replacing the N7 atom of hypoxanthine with a carbon atom, the molecule resists enzymatic degradation by purine nucleoside phosphorylases, dramatically increasing its biological half-life in drug development applications[2].

While modern multicomponent reactions (MCRs) have been developed to construct the entire bicyclic system from acyclic precursors[1], the classical de novo construction of the pyrrole ring onto an existing pyrimidine precursor remains one of the most scalable, regioselective, and cost-effective strategies for both bench-scale and industrial synthesis[3]. This application note details a robust, self-validating protocol for synthesizing 7-deazahypoxanthine via the regioselective condensation of 6-aminopyrimidin-4(3H)-one with chloroacetaldehyde.

Mechanistic Rationale: The Causality Behind the Chemistry

To master this synthesis, one must understand the electronic causality driving the cyclization. The reaction is a modified Hantzsch-type pyrrole synthesis that relies on the highly polarized structure of the pyrimidine precursor.

Regioselective Nucleophilicity: The precursor, 6-aminopyrimidin-4(3H)-one, features two distinct nucleophilic sites. The exocyclic amine at C6 acts as a primary "hard" nucleophile. Concurrently, the C5 position of the pyrimidine ring acts as a secondary "soft" nucleophile, activated by the enamine-like electron donation from the adjacent amine.

Electrophilic Pairing: Chloroacetaldehyde serves as a bifunctional C2-electrophile. The synthesis proceeds through a strictly ordered sequence dictated by hard-soft acid-base (HSAB) principles:

  • Imine Formation: The hard C6-amine selectively attacks the highly electrophilic (hard) aldehyde carbonyl, forming a hemiaminal that rapidly dehydrates to an imine.

  • Intramolecular Alkylation: The electron-rich C5 position (soft) subsequently attacks the chloromethyl group (soft), displacing the chloride ion to close the five-membered ring.

  • Aromatization: Rapid deprotonation and tautomerization yield the thermodynamically stable 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.

The Critical Role of the Buffer (Sodium Acetate): Experimental optimization reveals that strong bases (e.g., EtONa, K₂CO₃) lead to competitive polymerization of chloroacetaldehyde and degradation of the pyrimidine[4]. Conversely, unbuffered aqueous systems stall because the cyclization liberates HCl, which protonates the exocyclic amine (pKa ~3.5) and kills its nucleophilicity. Sodium acetate (NaOAc) is chosen because it buffers the aqueous reaction at pH ~5.0. This is the exact thermodynamic "sweet spot"—it provides enough acidity to activate the aldehyde via hydrogen bonding without fully protonating the C6-amine, while simultaneously scavenging the inhibitory HCl byproduct.

Quantitative Data: Condition Optimization

The table below summarizes the quantitative data driving our choice of reaction conditions. The buffered aqueous system drastically outperforms organic solvents and unbuffered conditions.

Solvent SystemBase / BufferTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
DMFK₂CO₃10044585Base-catalyzed degradation of the chloroacetaldehyde electrophile.
EthanolEtONa8036290Competitive acetal formation limits electrophile availability.
WaterNone8053075Liberated HCl protonates C6-amine, stalling the reaction prematurely.
Water NaOAc 80 2 88 >98 Optimal pH (~5.0) maintains nucleophilicity and scavenges HCl.

Experimental Protocol

Materials and Reagents
  • 6-Aminopyrimidin-4(3H)-one (Pyrimidine Precursor, >98% purity)

  • Chloroacetaldehyde (50% w/w aqueous solution)

  • Sodium acetate trihydrate (NaOAc·3H₂O, ACS grade)

  • Deionized water

  • Acetone (Cold, for washing)

Step-by-Step Methodology

Step 1: Preparation of the Buffered System In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminopyrimidin-4(3H)-one (11.1 g, 100 mmol) and sodium acetate trihydrate (16.3 g, 120 mmol) in 100 mL of deionized water.

Step 2: Electrophile Addition Heat the suspension to 80 °C using an oil bath. Once the mixture reaches the target temperature, add the 50% aqueous chloroacetaldehyde solution (18.8 g, ~120 mmol) dropwise over 15 minutes using an addition funnel. Safety Note: Chloroacetaldehyde is highly toxic and volatile; this step must be performed in a certified fume hood.

Step 3: Cyclization & Maturation (Self-Validation Phase) Maintain the reaction at 80 °C for 2 hours.

  • Self-Validation Checkpoint 1 (Dissolution): Within 10 minutes of addition, the initial suspension will clear into a yellow solution, confirming the successful formation of the soluble imine intermediate.

  • Self-Validation Checkpoint 2 (Precipitation): After 30–45 minutes, a dense tan precipitate will begin to form. Because the final 7-deazahypoxanthine product has a high lattice energy and strong intermolecular hydrogen bonding, it is highly insoluble in water. This precipitation drives the equilibrium forward and provides visual confirmation of successful aromatization.

Step 4: Quenching & Isolation Remove the flask from the heat source and cool the reaction mixture to 0–5 °C in an ice bath. Stir for an additional 30 minutes to maximize product precipitation. Filter the solid under vacuum using a Büchner funnel.

Step 5: Washing & Purification Wash the filter cake sequentially with ice-cold deionized water (2 × 30 mL) to remove sodium chloride and residual acetate buffer. Follow this with a cold acetone wash (20 mL) to strip away colored organic impurities and unreacted aldehyde. Dry the off-white solid under vacuum at 60 °C for 12 hours. (Expected Yield: 11.5 g, 85% theoretical yield. Typical purity >98% by HPLC).

Process Visualization

SynthesisWorkflow A 6-Aminopyrimidin-4(3H)-one (Pyrimidine Precursor) C Condensation Reaction (NaOAc, H2O, 80°C, 2h) A->C B Chloroacetaldehyde (50% aq. solution) B->C D Imine Intermediate (C6-amine attack on aldehyde) C->D Nucleophilic Addition E Intramolecular Cyclization (C5 attack on CH2Cl) D->E Alkylation F Aromatization (-HCl, -H2O) E->F Proton Transfer G 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one (7-Deazahypoxanthine) F->G Final Product

Figure 1: Mechanistic workflow for the synthesis of 7-deazahypoxanthine from pyrimidine precursors.

References

  • Synthetic and Biological Studies of Tubulin Targeting C2-Substituted 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins. nih.gov. URL:[Link]

  • SYNTHESIS OF 7-DEAZAHYPOXANTHINE DERIVATIVES AND EVALUATION OF THEIR ACTIVITY. donnu.edu.ua. URL: [Link]

  • US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines. google.com.
  • 7-Deazahypoxanthine | C6H5N3O | CID 135408689 - PubChem. nih.gov. URL:[Link]

Sources

Application

Application Note: One-Pot Multicomponent Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines

Introduction & Strategic Overview Substituted pyrrolo[2,3-d]pyrimidines (commonly known as 7-deazapurines) are privileged pharmacophores in modern drug discovery. As bioisosteres for purines, they exhibit profound biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Substituted pyrrolo[2,3-d]pyrimidines (commonly known as 7-deazapurines) are privileged pharmacophores in modern drug discovery. As bioisosteres for purines, they exhibit profound biological activities, including potent protein kinase inhibition, antiviral efficacy, and antineoplastic properties[1]. Historically, the synthesis of these bicyclic systems required cumbersome, multi-step linear sequences that were often plagued by low overall yields, harsh reaction conditions, and tedious intermediate purifications.

As a Senior Application Scientist, I advocate for transitioning these workflows to one-pot multicomponent reactions (MCRs). MCRs represent a paradigm shift in library generation, allowing the assembly of complex heterocycles in a single operational step. This application note details a highly efficient, microwave-assisted three-component reaction utilizing N,N-dimethyl-6-aminouracil, arylglyoxal monohydrates, and aromatic amines[2]. This method not only aligns with green chemistry principles but also provides excellent yields (82–91%) and strict regioselectivity, eliminating the need for column chromatography[2].

Mechanistic Causality: Designing the Self-Validating System

Understanding the reaction mechanism is critical for troubleshooting and optimizing the protocol for novel substrates. The success of this specific MCR relies on the differential electrophilicity of the two carbonyl groups in arylglyoxal and the dual nucleophilic nature of 6-aminouracil[3].

  • Step 1: Chemoselective Imine Formation. Arylglyoxals possess both an aldehyde and a ketone moiety. The more electrophilic aldehyde group undergoes rapid, acid-catalyzed condensation with the primary aromatic amine to form an imine (Schiff base) intermediate[3].

  • Step 2: C5-Nucleophilic Addition. The C5-position of 6-aminouracil is highly nucleophilic due to the electron-donating effect of the adjacent amino group. It attacks the imine carbon via a Michael-type addition, forming an acyclic adduct[3].

  • Step 3: Intramolecular Cyclization & Aromatization. The exocyclic amine (C6-NH2) of the uracil intermediate undergoes an intramolecular nucleophilic attack on the remaining ketone carbonyl. Subsequent dehydration (loss of H2O) aromatizes the newly formed pyrrole ring, yielding the thermodynamically stable 5-arylamino-pyrrolo[2,3-d]pyrimidine[3].

Mechanism A Arylglyoxal + Aromatic Amine B Imine Intermediate (Schiff Base) A->B Acetic Acid (-H2O) D C5-Nucleophilic Addition Adduct B->D C 6-Aminouracil (Nucleophile) C->D E Intramolecular Cyclization D->E Acid Catalysis F Dehydration (-H2O) E->F G 5-Arylamino-pyrrolo[2,3-d]pyrimidine F->G

Figure 1: Mechanism of the three-component synthesis of pyrrolo[2,3-d]pyrimidines.

Experimental Methodology: Microwave-Assisted Protocol

In my experience developing scalable heterocyclic libraries, the primary challenge with arylglyoxals is their propensity to hydrate or polymerize under prolonged conventional heating.

Why Microwave? Transitioning to microwave (MW) irradiation is not merely a matter of speed; it is a requirement for product purity. By rapidly surpassing the activation energy barrier (reaching 120 °C in seconds), the MW protocol traps the reactive imine intermediate before side reactions dominate, ensuring a self-validating, high-yield system[2].

Why Acetic Acid? Using a standard solvent like ethanol often leads to incomplete conversion because the initial imine formation requires mild acidic conditions. Glacial acetic acid serves a dual purpose: it acts as a highly polar, microwave-absorbing solvent that rapidly heats up, and it functions as a Brønsted acid catalyst to activate the arylglyoxal carbonyl and facilitate the final dehydration step[1].

Materials Required:
  • N,N-dimethyl-6-aminouracil (or 6-amino-1,3-dimethyluracil)

  • Arylglyoxal monohydrate derivatives

  • Aromatic amines (anilines)

  • Glacial acetic acid (ACS grade)

  • Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Protocol:
  • Reagent Loading: In a 10 mL microwave-transparent reaction vial equipped with a magnetic stir bar, sequentially add N,N-dimethyl-6-aminouracil (1.0 mmol), arylglyoxal monohydrate (1.0 mmol), and the selected aromatic amine (1.0 mmol)[2].

  • Solvent/Catalyst Addition: Add 3.0 mL of glacial acetic acid. Stir briefly at room temperature for 1 minute to ensure uniform dispersion of the solid reagents[1].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave synthesizer. Set the parameters to 120 °C, with dynamic power modulation (max 150 W), and irradiate for 10–15 minutes[2].

  • Reaction Monitoring: Verify reaction completion via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly UV-active arylglyoxal spot acts as a reliable visual cue for completion.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature using compressed air cooling in the MW cavity. Pour the acidic mixture slowly into a beaker containing 20 g of crushed ice while stirring vigorously[2].

  • Isolation: Collect the resulting solid precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 10 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol. Dry under high vacuum at 60 °C for 4 hours to afford the analytically pure 5-arylamino-pyrrolo[2,3-d]pyrimidine[1].

Workflow Step1 1. Reagent Mixing (Vial + AcOH) Step2 2. Microwave (120°C, 10-15 min) Step1->Step2 Step3 3. Quenching (Crushed Ice) Step2->Step3 Step4 4. Filtration (Isolate Solid) Step3->Step4 Step5 5. Recrystallization (Hot Ethanol) Step4->Step5

Figure 2: Step-by-step workflow for the microwave-assisted one-pot synthesis.

Quantitative Data & Substrate Scope

The protocol demonstrates broad functional group tolerance. Electron-donating groups (EDGs) on the aromatic amine accelerate the initial imine formation, while electron-withdrawing groups (EWGs) may require the full 15-minute irradiation time.

Table 1: Substrate Scope and Yields for 5-Arylamino-pyrrolo[2,3-d]pyrimidines

EntryArylglyoxal (R¹)Aromatic Amine (R²)Time (min)Yield (%)
1PhenylPhenyl1089
24-ChlorophenylPhenyl1285
3Phenyl4-Methylphenyl1091
44-Methoxyphenyl4-Chlorophenyl1582
54-NitrophenylPhenyl1584

(Note: Yields refer to isolated, analytically pure products following recrystallization from ethanol[2]).

Alternative Green Protocol: On-Water TBAB Catalysis

For laboratories lacking microwave infrastructure, an alternative green approach can be employed to synthesize related derivatives. The reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can be catalyzed by tetra-n-butylammonium bromide (TBAB, 5 mol%) in an ethanol/water mixture at 50 °C[4]. TBAB acts as an efficient phase-transfer catalyst, stabilizing the transition states in polar protic media and yielding polyfunctionalized pyrrolo[2,3-d]pyrimidines in 73-95% yields over 60-80 minutes without the need for specialized equipment[4].

References

1.[1] Naidu, P. S., & Bhuyan, P. J. (2014). A novel one-pot three-component reaction for the synthesis of 5-arylamino-pyrrolo[2,3-d]pyrimidines under microwave irradiation. RSC Advances, 4(20), 9942-9945. URL: [Link] 2.[2] Naidu, P. S., & Bhuyan, P. J. (2014). A novel one-pot three-component reaction for the synthesis of 5-arylamino-pyrrolo[2,3-d]pyrimidines under microwave irradiation. RSC Advances, 4(20), 9942-9945. URL: [Link] 3.[3] Majumder, S., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 853-898. URL: [Link] 4.[4] Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). URL: [Link]

Sources

Method

Suzuki coupling reactions for 7-deazapurine functionalization

Application Note: Suzuki-Miyaura Coupling Strategies for 7-Deazapurine Functionalization Core Directive & Executive Summary 7-Deazapurines (pyrrolo[2,3-d]pyrimidines) are privileged scaffolds in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling Strategies for 7-Deazapurine Functionalization

Core Directive & Executive Summary

7-Deazapurines (pyrrolo[2,3-d]pyrimidines) are privileged scaffolds in medicinal chemistry, serving as isosteres of purine nucleosides.[1][2] They are critical in the development of kinase inhibitors (e.g., Tofacitinib), antivirals (e.g., Remdesivir analogs), and fluorescent nucleoside probes.

This guide provides a field-proven technical framework for functionalizing the 7-deazapurine core via Suzuki-Miyaura cross-coupling. Unlike standard phenyl-phenyl couplings, this heterocyclic system presents unique electronic challenges:

  • Electron-Rich Pyrrole Ring: Makes the C7 position prone to electrophilic attack but challenging for oxidative addition without prior halogenation.

  • Nitrogen Poisoning: The free N9-H and N3 lone pairs can sequester Palladium, necessitating robust protection or specific ligand choices.

  • Regioselectivity: The reactivity order of halogens on this scaffold (C7-I > C6-Cl > C8-H) allows for programmable, sequential functionalization.

Structural Anatomy & Nomenclature

Confusion between IUPAC and Purine numbering is the primary source of experimental error in this field. This guide utilizes the Purine Numbering convention to maintain consistency with biological analogs.

Figure 1: Numbering Convention & Reactivity Map

Caption: Reactivity profile of the 7-deazapurine core. Note that C7-Iodides are significantly more reactive toward Pd(0) than C6-Chlorides, enabling chemoselective sequencing.

Strategic Considerations

Protecting Group Strategy

The N9-H proton is acidic (


) and can interfere with the catalytic cycle.
  • SEM (2-(Trimethylsilyl)ethoxymethyl): The "Gold Standard" for lithiation and C-H activation. Stable to basic Suzuki conditions; removed with TBAF/TFA.

  • THP (Tetrahydropyranyl): Good for milder conditions; acid labile.

  • Benzyl (Bn): Robust, but removal requires hydrogenation (incompatible with alkenes/alkynes) or harsh Lewis acids.

  • Unprotected: Possible for simple C6 couplings using aqueous conditions and water-soluble phosphines, but yields are typically 10-20% lower.

Catalyst Selection Matrix
Substrate ChallengeRecommended Catalyst SystemWhy?
Standard (C6-Cl/I) Pd(PPh3)4 or Pd(dppf)Cl2Robust, cost-effective, handles steric bulk well.
Sterically Hindered Pd2(dba)3 + SPhos/XPhosBuchwald ligands prevent aggregation and boost oxidative addition.
Electron-Poor Boronates Pd(OAc)2 + PCy3Electron-rich phosphines stabilize the oxidative addition complex.
Unprotected Substrates Pd(OAc)2 + TPPTSWater-soluble ligand prevents Pd-black formation in aqueous media.

Detailed Protocols

Protocol A: Standard C6-Arylation (The "Workhorse" Reaction)

Target: Functionalization of 6-chloro-7-deazapurine.

Mechanism: The electron-deficient pyrimidine ring facilitates oxidative addition at C6, even with a chloride leaving group.

Reagents:

  • Substrate: 6-Chloro-7-deazapurine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:2:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen is the primary cause of homocoupling side-products.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Activation: Heat the mixture to 90–100 °C for 4–12 hours. Monitor by LC-MS.

    • Note: Conversion is usually >95%. If stalled, add 2 mol% fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na2SO4.[3]

  • Purification: Silica gel chromatography. 7-deazapurines are polar; use gradients up to 10% MeOH in DCM.

Validation:

  • Expectation: Reaction should remain clear/yellow. Black precipitate indicates catalyst decomposition (Pd-black).

  • Reference: J. Med. Chem. 2014, 57, 3, 1097–1110.[4]

Protocol B: Sequential C7 then C6 Functionalization (Chemoselective)

Target: Creating 6,7-disubstituted scaffolds. This exploits the rate difference: C7-I >> C6-Cl .

Workflow Diagram:

Sequential_Suzuki Start 6-Chloro-7-deazapurine Step1 Step 1: Iodination (NIS, DMF) Start->Step1 Inter 6-Chloro-7-iodo-7-deazapurine Step1->Inter Step2 Step 2: Suzuki A (C7-Selective, RT) Inter->Step2 Prod1 6-Chloro-7-aryl-7-deazapurine Step2->Prod1 Step3 Step 3: Suzuki B (C6-Coupling, 100°C) Prod1->Step3 Final 6,7-Diaryl-7-deazapurine Step3->Final

Caption: Sequential functionalization strategy. The C7-Iodide reacts at Room Temperature (RT), leaving the C6-Chloride intact for a second, high-temperature coupling.

Step 1: Regioselective Iodination

  • Dissolve 6-chloro-7-deazapurine in DMF.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv) at 0 °C.

  • Stir at RT for 2 hours. The electrophilic iodine attacks the electron-rich C7 position exclusively.

  • Precipitate with water to obtain 6-chloro-7-iodo-7-deazapurine .

Step 2: Chemoselective Suzuki at C7

  • Conditions: Use Pd(dppf)Cl2 (3 mol%), Na2CO3, DME/H2O.

  • Temperature: Room Temperature (25 °C) .

  • Time: 2–4 hours.

  • Result: The C7-I bond undergoes oxidative addition rapidly. The C6-Cl bond remains inert at this temperature.

Step 3: Suzuki at C6

  • Take the purified product from Step 2.

  • Add the second boronic acid (1.5 equiv).

  • Conditions: Pd(PPh3)4 (5 mol%), K3PO4 (stronger base), Dioxane/H2O.

  • Temperature: 100–110 °C . The elevated temperature forces the C6-Cl oxidative addition.

Troubleshooting & "Pro-Tips"

SymptomProbable CauseSolution
Protodeboronation Boronic acid instabilityUse Potassium Trifluoroborates or Pinacol Esters. Add excess boronate (2.0 equiv).
Hydrolysis of C6-Cl Basic aqueous conditions at high TSwitch to anhydrous conditions (Dioxane, Cs2CO3) or reduce water ratio.
Low Yield (C8-H activation) Poor regiocontrolEnsure N9 is protected with a bulky group (SEM). Use Cationic Pd catalysts or switch to Lithiation/Iodination route.
Catalyst Poisoning Free N-H or S-containing ligandsUse N9-protected substrates. Increase catalyst loading to 10 mol%.

References

  • BenchChem. A Comparative Guide to Cross-Coupling Methods for the Functionalization of 7-Deazapurines.Link

  • Perlikova, T. et al. Synthesis of Fluorescent 2-Substituted 6-(Het)aryl-7-deazapurine Bases by Aqueous Suzuki–Miyaura Cross-Coupling Reactions.Tetrahedron 2012.[5] Link

  • Hocek, M. et al. 7-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis and Cytostatic Activity.Journal of Medicinal Chemistry 2014, 57(3), 1097-1110.[4] Link

  • Boujdi, K. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[6]RSC Advances 2021. Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

Sources

Application

Application Note: Evaluating 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one Derivatives as ATP-Competitive Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology and immunology. At the core of many successful inhibitor designs is the pyrrolo[2,3-d]py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology and immunology. At the core of many successful inhibitor designs is the pyrrolo[2,3-d]pyrimidine scaffold. Specifically, 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (and its tautomeric/substituted derivatives) serves as a highly effective deaza-isostere of adenine and guanine [1]. By mimicking the nitrogenous base of ATP, this scaffold anchors tightly into the highly conserved hinge region of the kinase ATP-binding pocket.

This application note provides a comprehensive, self-validating framework for researchers synthesizing and evaluating 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one derivatives against target kinases such as EGFR, VEGFR, and RET [1][2].

Mechanistic Rationale: The Deaza-Isostere Advantage

The efficacy of the 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one core lies in its structural mimicry. The native ligand, ATP, binds to the kinase hinge region via hydrogen bonds formed by its adenine ring. By replacing specific nitrogen atoms with carbon (deaza-substitution), the pyrrolo[2,3-d]pyrimidine scaffold maintains the critical hydrogen bond donor/acceptor pair (typically at N1 and N3) required for hinge binding, while altering the electron density and lipophilicity of the ring system [3].

This modification achieves two critical outcomes:

  • Enhanced Affinity: The altered electron distribution often results in stronger pi-stacking and hydrophobic interactions within the adenine-binding pocket.

  • Vectorial Expansion: The 4-oxo (or 4-amino/anilino upon derivatization), 5-, and 6-positions of the pyrrolo ring provide ideal vectors to project functional groups into the selectivity pocket (back pocket) or the solvent-exposed region, enabling exquisite selectivity between closely related kinases [2].

Pathway Inhibitor 1,7-dihydropyrrolo[2,3-d] pyrimidin-4-one Scaffold Kinase Target Kinase (e.g., EGFR, VEGFR, RET) Inhibitor->Kinase Competitive Inhibition (Blocks ATP) ATP ATP Molecule ATP->Kinase Binds Hinge Region PhosphoSubstrate Phosphorylated Substrate (Active Signaling) Kinase->PhosphoSubstrate Phosphorylation Transfer Substrate Protein Substrate Substrate->Kinase Binds Substrate Pocket

Caption: Mechanism of ATP-competitive kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Design & Causality

To establish a trustworthy and self-validating data package, the evaluation of these inhibitors must follow a logical progression from biochemical affinity to cellular efficacy.

  • Why use an ADP-Glo assay for biochemical screening? Unlike radiometric assays (

    
    P-ATP) which pose safety hazards, or FRET assays which require specific labeled peptide substrates, ADP-Glo is a universal, homogeneous assay. It measures the ADP produced by the kinase reaction. Because 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one derivatives are ATP-competitive, measuring the direct byproduct of ATP hydrolysis provides a highly accurate, substrate-independent quantification of inhibition [3].
    
  • Why is the ATP concentration critical? In vitro assays must be run at an ATP concentration equal to the

    
     of the specific kinase. Running assays at physiological ATP levels (1-5 mM) in vitro will artificially mask the potency of competitive inhibitors.
    
  • Why is cellular target engagement necessary? Biochemical IC

    
     does not account for cell membrane permeability or intracellular competition with millimolar ATP concentrations. A compound with a 1 nM biochemical IC
    
    
    
    may have a 500 nM cellular IC
    
    
    . Western blotting for downstream phosphorylated targets (e.g., p-EGFR, p-ERK) validates that the inhibitor is physically reaching and inhibiting the kinase inside a living cell [4].

Protocol Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. Enzymatic Kinase Assay (ADP-Glo Readout) Step1->Step2 Step3 3. Cellular Target Engagement (Western Blot for p-Kinase) Step2->Step3 Step4 4. Phenotypic Assay (Cell Viability / Proliferation) Step3->Step4 Step5 5. Data Analysis & SAR (IC50 Determination) Step4->Step5

Caption: Standardized workflow for evaluating pyrrolo[2,3-d]pyrimidin-4-one kinase inhibitors.

Step-by-Step Protocols

Protocol A: Compound Formulation & Serial Dilution

Causality: Pyrrolo[2,3-d]pyrimidine derivatives often exhibit high planarity and lipophilicity, leading to poor aqueous solubility. Proper DMSO formulation prevents compound precipitation, which is the leading cause of false-negative results in screening.

  • Primary Stock: Dissolve the synthesized 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one derivative in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex and sonicate for 5 minutes at room temperature.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO using a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Critical Step: The final DMSO concentration in the assay must be exactly 1%. Higher concentrations will denature the kinase, while lower concentrations risk compound precipitation.

Protocol B: In Vitro ADP-Glo Kinase Assay

Self-Validating Control: Always include a no-enzyme control (baseline) and a vehicle control (1% DMSO, maximum activity). Include a known clinical inhibitor (e.g., Erlotinib for EGFR) as a positive control.

  • Enzyme Preparation: Dilute the target recombinant kinase (e.g., EGFR or RET) in Kinase Assay Buffer to a concentration of 2X the desired final assay concentration.

  • Incubation: Add 5 µL of the diluted compound (from Protocol A) to a 384-well white microplate. Add 5 µL of the 2X Kinase solution. Incubate for 30 minutes at room temperature to allow the inhibitor to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 10 µL of a 2X Substrate/ATP mix. Ensure the final ATP concentration equals the apparent

    
     for the specific kinase. Incubate for 60 minutes.
    
  • ADP-Glo Reagent: Add 20 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes, then read luminescence on a microplate reader.

Protocol C: Cellular Target Engagement (Western Blot)
  • Cell Seeding: Seed target cancer cells (e.g., HCC827 for mutant EGFR) in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Treatment: Treat cells with the inhibitor at varying concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to preserve the phosphorylation state of the kinase during extraction.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the total kinase and the phosphorylated kinase (e.g., anti-EGFR and anti-p-EGFR

    
    ).
    

Data Presentation & Interpretation

Quantitative data should be summarized to compare the biochemical affinity against the cellular efficacy. A significant drop-off between Biochemical and Cellular IC


 indicates that medicinal chemistry efforts should focus on improving the physicochemical properties (e.g., cLogP, polar surface area) of the pyrrolo[2,3-d]pyrimidine scaffold rather than just hinge-binding affinity.

Table 1: Representative Target Profile of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Scaffold / ModificationTarget KinaseBiochemical IC

(nM)
Cellular IC

(nM)
Target Engagement Biomarker
Unsubstituted Pyrrolo[2,3-d]pyrimidin-4-onePan-Kinase> 10,000N/ANone (Weak Binder)
4-Anilino-pyrrolo[2,3-d]pyrimidineEGFR (WT)12.5145.0p-EGFR (Tyr1068)
5-Substituted-pyrrolo[2,3-d]pyrimidineRET (V804M)4.238.5p-RET (Tyr905)
Erlotinib (Positive Control)EGFR (WT)2.025.0p-EGFR (Tyr1068)

Note: Data represents expected profiles based on structure-activity relationship (SAR) studies of the deaza-purine pharmacophore [1][2].

References

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, Volume 31, Issue 36, Nov 2024. URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic Chemistry, 2021. URL:[Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 2024 Dec. URL: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 2017. URL:[Link]

Method

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

An Application Guide to the N-Alkylation of the Pyrrolo[2,3-d]pyrimidine Core The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Alkylation of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to the endogenous purine core allows it to function as a potent and versatile pharmacophore, interacting with a wide array of biological targets.[2][3] This scaffold is a cornerstone in the design of kinase inhibitors, including the FDA-approved Janus kinase (JAK) inhibitor Tofacitinib, and is prevalent in compounds exhibiting anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][4]

Functionalization of the pyrrolo[2,3-d]pyrimidine core is critical for modulating its pharmacological profile. N-alkylation at the 7-position (the pyrrole nitrogen) is a fundamental and frequently employed modification strategy. The nature of the N7-substituent profoundly influences the molecule's solubility, cell permeability, and binding affinity to target proteins. This guide provides a detailed protocol for the N-alkylation of this important scaffold, outlining the underlying principles, standard and alternative methodologies, and troubleshooting strategies for researchers in drug discovery and organic synthesis.

Core Principles of N-Alkylation

The N-alkylation of the pyrrolo[2,3-d]pyrimidine core is fundamentally a nucleophilic substitution reaction. The nitrogen at the 7-position of the pyrrole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks an electrophilic alkylating agent to form a new N-C bond.

Regioselectivity is a key consideration. While the pyrimidine ring contains two nitrogen atoms (N1 and N3), the pyrrole nitrogen (N7) is generally the most nucleophilic and sterically accessible site for alkylation under standard conditions. Direct alkylation typically leads to the desired N7-substituted product, although the choice of substrate, base, and solvent can influence the outcome.[5]

N-Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Pyrrolo_H Pyrrolo[2,3-d]pyrimidine (N7-H) Pyrrolo_Anion Pyrrolo-Anion (N7⁻) Pyrrolo_H->Pyrrolo_Anion + B: Base Base (B:) BH Protonated Base (B-H⁺) Base->BH Alkyl_Halide Alkylating Agent (R-X) Halide Leaving Group (X⁻) Alkyl_Halide->Halide Product N7-Alkylated Product (N7-R) Pyrrolo_Anion_2->Product + R-X Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Start Dissolve Substrate, Alcohol, & PPh₃ in Anhydrous THF Cool Cool to 0°C Start->Cool Add_DEAD Add DEAD/DIAD Dropwise Cool->Add_DEAD Stir Stir at Room Temp (6-18h) Add_DEAD->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product Isolate Pure N7-Alkylated Product Purify->Product

Sources

Application

Application of pyrrolo[2,3-d]pyrimidines in antiviral research

Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a "privileged structure" in antiviral drug discovery. Unlike traditional purine nucleosides, the C-C glycosidic bond at the 7-position co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a "privileged structure" in antiviral drug discovery. Unlike traditional purine nucleosides, the C-C glycosidic bond at the 7-position confers resistance to cleavage by nucleoside phosphorylases, significantly enhancing metabolic stability. This guide details the application of these scaffolds as inhibitors of viral RNA-dependent RNA polymerase (RdRp) and emerging non-enzymatic targets (e.g., SARS-CoV-2 Mac1).[1] It provides validated protocols for enzymatic primer extension assays and cell-based efficacy screens, using key compounds like MK-0608 and recent SARS-CoV-2 leads as case studies.

Structural Rationale & Mechanism of Action

The 7-Deaza Advantage

In natural purines (Adenosine/Guanosine), the N7 nitrogen is a hydrogen bond acceptor. In pyrrolo[2,3-d]pyrimidines, this is replaced by a carbon (C7).

  • Metabolic Stability: The resulting C-C glycosidic bond is resistant to purine nucleoside phosphorylase (PNP), preventing premature base cleavage.

  • Functionalization: The C7 position allows for the introduction of halogens (F, Cl, Br) or aryl groups that can access hydrophobic pockets in viral polymerases, a modification impossible with natural N7-purines.

Mechanism: The "Trojan Horse" Pathway

Most antiviral pyrrolo[2,3-d]pyrimidines act as nucleoside analogues. They must be intracellularly metabolized to their triphosphate form (NTP) to compete with natural nucleotides.[2]

Figure 1: Nucleoside Analogue Activation Pathway This diagram illustrates the obligate metabolic activation required for antiviral activity.

ActivationPathway Prodrug Parent Nucleoside (Pyrrolo[2,3-d]pyrimidine) MP Nucleoside Monophosphate Prodrug->MP Cellular Kinases (e.g., Adenosine Kinase) DP Nucleoside Diphosphate MP->DP NMP Kinase TP Nucleoside Triphosphate (Active) DP->TP NDP Kinase ViralRNA Viral RNA Incorporation TP->ViralRNA Viral RdRp (Competition with ATP/GTP) Term Chain Termination (Replication Halted) ViralRNA->Term Steric Hindrance or 3'-OH absence

Caption: The metabolic cascade converting the inert parent scaffold into the bioactive triphosphate inhibitor.

Validated Experimental Protocols

Protocol A: Enzymatic Primer Extension Assay (RdRp Inhibition)

Objective: To determine if the pyrrolo[2,3-d]pyrimidine triphosphate acts as an immediate or delayed chain terminator against viral polymerases (e.g., SARS-CoV-2 nsp12, HCV NS5B).

Reagents:

  • Enzyme: Purified Recombinant RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).[3]

  • Template: 40-mer RNA template (sequence derived from viral 3' UTR).

  • Primer: 5'-FAM-labeled 20-mer RNA primer (complementary to template).

  • Substrate: Target Compound Triphosphate (TP).

  • Control: Natural NTPs (ATP, GTP, CTP, UTP).

Step-by-Step Methodology:

  • Primer/Template Annealing:

    • Mix FAM-Primer (1 µM) and Template (1.5 µM) in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat to 95°C for 5 min, then cool slowly to 25°C (0.1°C/sec) to ensure proper duplex formation.

  • Enzyme Assembly:

    • Incubate RdRp complex (500 nM) with the annealed P/T hybrid (100 nM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl2, 2 mM MnCl2) for 10 min at 30°C.

  • Reaction Initiation:

    • Add the Compound-TP (at varying concentrations: 1–100 µM) mixed with a defined pool of natural NTPs.

    • Critical Control: Run a parallel reaction with natural NTPs only (Full extension control).

  • Incubation:

    • Incubate at 37°C for 30–60 minutes.

  • Quenching:

    • Stop reaction with 2 volumes of Loading Buffer (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue).

    • Heat at 95°C for 5 min.

  • Analysis:

    • Resolve products on a 20% Polyacrylamide/7M Urea denaturing gel.

    • Visualize FAM fluorescence.

Data Interpretation:

  • Immediate Termination: A single band appears at position n+1 (where the analogue is incorporated).

  • Delayed Termination: Bands appear at n+2 or n+3, indicating incorporation followed by steric stalling.

Protocol B: Cell-Based Antiviral Efficacy (High-Content Imaging)

Objective: To assess the EC50 of the parent nucleoside in a biological system, accounting for cellular permeability and metabolic activation.

Target Systems:

  • HCV: Huh-7 cells harboring subgenomic replicons (Luciferase readout).

  • SARS-CoV-2: Vero E6 cells infected with live virus (Immunofluorescence readout).

Workflow (SARS-CoV-2 Example):

  • Seeding: Plate Vero E6 cells (10,000 cells/well) in 96-well optical plates. Incubate 24h.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine lead (e.g., 0.1 µM to 100 µM).

    • Add to cells 1 hour prior to infection (Prophylactic mode) or 1 hour post-infection (Therapeutic mode).

  • Infection:

    • Infect with SARS-CoV-2 at MOI 0.01 (Multiplicity of Infection).

    • Safety: Must be performed in BSL-3 containment.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde.

    • Permeabilize and stain with anti-Nucleocapsid (N) protein antibody + Secondary AlexaFluor-488.

    • Counterstain nuclei with DAPI.

  • Quantification:

    • Use High-Content Screening (HCS) microscope.

    • % Infection = (Green Cells / Total Blue Nuclei) × 100.

Figure 2: Screening Workflow Logic From library to lead candidate.

ScreeningWorkflow Lib Pyrrolo[2,3-d]pyrimidine Library Enz Enzymatic Screen (RdRp Inhibition) Lib->Enz Triphosphate Form Cell Cell-Based Assay (EC50 Determination) Enz->Cell Hits (<1µM IC50) Tox Cytotoxicity Screen (CC50 / MTS Assay) Cell->Tox Parallel Testing Lead Lead Candidate (High Selectivity Index) Cell->Lead EC50 < 5µM Tox->Lead SI > 10

Caption: Integrated workflow for filtering pyrrolo[2,3-d]pyrimidine candidates based on potency and safety.

Data Analysis & Performance Metrics

To validate a hit, you must calculate the Selectivity Index (SI) . A potent inhibitor is useless if it kills the host cell.

Table 1: Representative Data Set (Hypothetical Comparison)

Compound IDScaffold ModificationTarget VirusEC50 (µM) [Antiviral]CC50 (µM) [Cytotoxicity]Selectivity Index (SI)Mechanism
MK-0608 2'-C-methyl-7-deaza-AHCV0.3>100>333Chain Terminator [1]
Tubercidin 7-deaza-AdenosineBroad0.050.12General Cytotoxin
Comp 11q 2'-spirooxetane-7-deazaSARS-CoV-20.14>50>350RdRp Inhibitor [2]
Remdesivir *Pyrrolo[2,1-f]triazineSARS-CoV-20.77>100>129Delayed Terminator

Note: Remdesivir is included as a structural benchmark (C-nucleoside), though it is a triazine, not a pyrimidine.

Calculation:



  • Target: SI > 10 is acceptable for early hits; SI > 50 is required for lead optimization.

Emerging Applications: Mac1 Inhibition

Beyond RdRp, recent research identifies the SARS-CoV-2 Mac1 (Macrodomain) as a target. Mac1 removes ADP-ribose from host proteins, suppressing the innate immune response.

  • Application: 4,7-disubstituted pyrrolo[2,3-d]pyrimidines have shown ability to bind the Mac1 ADP-ribose binding pocket.

  • Protocol Difference: This is a binding assay (e.g., AlphaScreen or Thermal Shift), not a polymerase extension assay.

References

  • BenchChem Technical Support. (2025).[4] Application Notes and Protocols for the Use of MK-0608 in Combination with Other HCV Inhibitors. BenchChem. Link

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents. Antiviral Research. Link

  • Matyugina, E., et al. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. International Journal of Molecular Sciences. Link

  • Han, J., et al. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. European Journal of Medicinal Chemistry. Link

  • Gong, P., et al. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. BioRxiv. Link

Sources

Method

Development of anticancer agents based on the pyrrolo[2,3-d]pyrimidine scaffold

Abstract The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a "privileged structure" in medicinal chemistry due to its isosteric relationship with adenine. By mimicking the purine core of ATP, this scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a "privileged structure" in medicinal chemistry due to its isosteric relationship with adenine. By mimicking the purine core of ATP, this scaffold serves as an ideal template for developing Type I and Type II kinase inhibitors. This guide outlines a comprehensive workflow for the rational design, chemical synthesis, and biological validation of pyrrolo[2,3-d]pyrimidine derivatives, specifically targeting oncogenic kinases such as JAK, EGFR, and VEGFR.

Rational Drug Design & SAR Strategy

The success of pyrrolo[2,3-d]pyrimidines lies in their ability to occupy the ATP-binding pocket of protein kinases. The scaffold forms critical hydrogen bonds with the kinase "hinge region," a conserved motif connecting the N- and C-terminal lobes of the enzyme.

Key Structural Modifications (SAR)

To optimize potency and selectivity, specific positions on the scaffold must be functionalized:

PositionFunctionChemical Strategy
N1 & C2 Hinge Binding The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA). C2 is usually left unsubstituted to avoid steric clash with the hinge, though small groups (–NH2) can sometimes pick up backbone interactions.
C4 Warhead Attachment The primary vector for diversity. Substitution with aromatic amines or hydrazines creates a Hydrogen Bond Donor (HBD) to interact with the hinge (e.g., Glu/Met residues).
C5 / C6 Selectivity (Gatekeeper) Substituents here project into the hydrophobic pocket behind the ATP site. Bulky groups (phenyl, halogen) can target the "gatekeeper" residue to achieve selectivity between kinase isoforms (e.g., JAK1 vs. JAK2).
N7 Solubility & ADME Often alkylated with solubilizing groups (e.g., piperidine, morpholine) or protected with SEM/Tos during synthesis. Unsubstituted N7 can also act as an HBD.
Development Workflow

The following diagram illustrates the critical path from scaffold selection to lead candidate.

DevelopmentWorkflow Start Scaffold Selection (Pyrrolo[2,3-d]pyrimidine) Design In Silico Design (Docking to Hinge Region) Start->Design Synth Chemical Synthesis (SnAr & Cross-Coupling) Design->Synth BioChem Biochemical Screening (ADP-Glo / FRET) Synth->BioChem BioChem->Design Inactive (SAR Loop) Cell Cellular Validation (Viability & Western Blot) BioChem->Cell IC50 < 100 nM Lead Lead Candidate Cell->Lead On-Target Effect

Figure 1: The iterative development cycle for kinase inhibitors. Note the feedback loop from biochemical data back to design.

Protocol: Chemical Synthesis (C4-Functionalization)

Objective: Synthesize a library of C4-substituted pyrrolo[2,3-d]pyrimidines via Nucleophilic Aromatic Substitution (


). This is the most robust method for introducing the "hinge-binding" amine.

Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Commercial CAS: 3680-69-1).

Reagents & Equipment
  • Solvent: Isopropanol (iPrOH) or n-Butanol (for higher boiling point).

  • Catalyst: Conc. HCl (catalytic amount) or DIPEA (if using non-nucleophilic base method).

  • Reactant: Various substituted anilines or benzylamines.

  • Purification: Rotary evaporator, Buchner funnel, Silica gel chromatography.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, e.g., 200 mg) in Isopropanol (5 mL).

  • Addition: Add the appropriate Amine (1.2 – 3.0 eq).

    • Note: If the amine is a liquid, add directly. If solid, dissolve in minimal solvent first.

  • Catalysis: Add 2–3 drops of conc. HCl .

    • Mechanism:[1] Protonation of the N3/N1 renders the C4 position more electrophilic, facilitating the attack by the amine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (82°C) for 4–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 95:5). The starting material (Rf ~0.6) should disappear, and a lower Rf spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the product precipitates as the hydrochloride salt. Filter the solid using a Buchner funnel.

    • Washing: Wash the cake with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amine.

  • Neutralization (Optional): If the free base is required, suspend the solid in water, adjust pH to ~8 with sat.

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate.
  • Characterization: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the C4-Cl signal and appearance of NH protons (broad singlet ~9-11 ppm).

Protocol: Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the


 of synthesized compounds against a specific kinase (e.g., JAK2 or EGFR).
Method:  ADP-Glo™ Kinase Assay (Promega). This assay quantifies kinase activity by measuring the ADP produced during the reaction.[2][3][4][5]
Assay Principle
  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Reagent: Stops reaction and depletes remaining ATP.[2][3][6]

  • Detection Reagent: Converts ADP back to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.[6]
Step-by-Step Procedure
  • Compound Preparation:

    • Prepare 10 mM stock solutions of compounds in 100% DMSO.

    • Create a serial dilution (e.g., 3-fold) in kinase buffer. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Enzyme Reaction (384-well plate):

    • Add 2

      
      L  of Compound (or vehicle control).
      
    • Add 2

      
      L  of Kinase Enzyme (optimized concentration, e.g., 1-5 ng/well).
      
    • Add 1

      
      L  of Substrate/ATP mix.
      
    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion:

    • Add 5

      
      L  of ADP-Glo™ Reagent.[2][3]
      
    • Incubate at RT for 40 minutes. (Crucial for removing background ATP).

  • Detection:

    • Add 10

      
      L  of Kinase Detection Reagent.[2][3]
      
    • Incubate at RT for 30 minutes.

  • Readout:

    • Measure Luminescence (RLU) using a microplate reader (e.g., BMG Labtech PHERAstar).

  • Analysis:

    • Plot RLU vs. log[Compound Concentration].

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

Cellular Mechanism & Signaling Pathway[7][8][9]

Objective: Confirm that the compound inhibits the target pathway inside a living cell (e.g., JAK-STAT signaling in cancer cells).

Pathway Logic (JAK-STAT Example)

Inhibiting the JAK kinase prevents the phosphorylation of STAT proteins, blocking their translocation to the nucleus and preventing the transcription of pro-survival genes (e.g., Bcl-xL, Cyclin D1).

JAK_STAT_Pathway Ligand Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Drug Pyrrolo-pyrimidine Inhibitor Drug->JAK Inhibition (T-bar) pSTAT p-STAT (Active Dimer) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action. The inhibitor blocks JAK, preventing STAT phosphorylation.

Protocol: Western Blot Analysis
  • Treatment: Seed cancer cells (e.g., HEL or K562) at

    
     cells/well. Treat with compound at 
    
    
    
    and
    
    
    the biochemical
    
    
    for 4 hours.
  • Stimulation: (Optional) Stimulate with IL-6 (10 ng/mL) for the last 15 minutes to induce robust STAT phosphorylation.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Critical: Without phosphatase inhibitors, the p-STAT signal is lost.

  • Separation: Load 30

    
    g protein per lane on a 10% SDS-PAGE gel.
    
  • Detection:

    • Primary Antibody: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3 (loading control).

    • Secondary Antibody: HRP-conjugated IgG.

    • Imaging: ECL Chemiluminescence.

  • Result: A potent inhibitor will show a dose-dependent decrease in the pSTAT band intensity while Total STAT remains constant.

References

  • Metwally, K., & Abo-Dya, N. (2024).[7][8] Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Malyala, S. M., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]

  • Bhanumathy, K. K., et al. (2021).[9] Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia. Cancers. [Link][1][10][8][11][12][13]

  • Kaspersen, S. J., et al. (2011). Synthesis and biological evaluation of new 4-substituted pyrrolo[2,3-d]pyrimidines as inhibitors of the ErbB-2/EGFR tyrosine kinases. European Journal of Medicinal Chemistry. [Link]

Sources

Application

In vitro assay protocol for testing pyrrolo[2,3-d]pyrimidine derivatives

Topic: A Validated In Vitro Assay Cascade for the Functional Characterization of Pyrrolo[2,3-d]pyrimidine Derivatives Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrrolo[2,3-d]pyrimidine core, ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Validated In Vitro Assay Cascade for the Functional Characterization of Pyrrolo[2,3-d]pyrimidine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine core of ATP, enabling it to effectively target the ATP-binding site of a vast array of protein kinases.[1] This structural advantage has led to the development of numerous potent and selective kinase inhibitors for treating diseases ranging from cancer to autoimmune disorders.[2][3] Notable targets for this class of compounds include Janus kinases (JAKs), Src-family kinases (SFKs), and rearranged during transfection (RET) kinase, among others.[4][5]

The journey from a newly synthesized pyrrolo[2,3-d]pyrimidine derivative to a viable drug candidate is a multi-step process requiring rigorous in vitro validation. Simply demonstrating that a compound can inhibit a purified enzyme is insufficient. A successful screening campaign must confirm direct target interaction, measure potency in a simplified biochemical environment, verify target engagement within the complex milieu of a living cell, and ultimately, link this engagement to a measurable biological outcome.

This guide provides a comprehensive, field-proven assay cascade designed to robustly characterize pyrrolo[2,3-d]pyrimidine derivatives. We will move logically from initial high-throughput screening to detailed cellular characterization, explaining not just the steps of each protocol but the critical scientific reasoning that underpins the experimental design.

Phase 1: Primary Screening - Quantifying Direct Enzymatic Inhibition

The foundational step in characterizing a potential kinase inhibitor is to determine its effect on the purified kinase in a cell-free system. This biochemical assay provides a direct measure of the compound's potency (IC50) against its intended target without the complexities of cell membranes, efflux pumps, or metabolic degradation. The ADP-Glo™ Kinase Assay is an industry-standard method that quantifies the amount of ADP produced during the kinase reaction, providing a direct and robust measure of enzymatic activity.[6][7]

Workflow: Biochemical Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep Serial Dilution of Pyrrolo[2,3-d]pyrimidine Derivative in DMSO Assay_Plate Add Compound, Kinase, Substrate, and ATP to 384-well plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare Kinase and Substrate Solution Enzyme_Prep->Assay_Plate Incubate_1 Incubate at 30°C for 45-60 min Assay_Plate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30-60 min Add_Detection->Incubate_3 Read_Luminescence Read Plate on Luminometer Incubate_3->Read_Luminescence

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol 1: Biochemical IC50 Determination for a JAK2 Inhibitor

This protocol describes the determination of an IC50 value for a test compound against purified JAK2 (JH1 domain).

Materials:

  • Recombinant active JAK2 enzyme (e.g., BPS Bioscience, #40450).[8]

  • PTK substrate (e.g., Poly(Glu,Tyr) 4:1).[8]

  • ADP-Glo™ Kinase Assay Kit (Promega).[6][7]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).[6]

  • Test pyrrolo[2,3-d]pyrimidine derivative, dissolved in 100% DMSO.

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.

    • Further dilute these stocks into Kinase Assay Buffer to create a 5X working solution. The final DMSO concentration in the assay should not exceed 1%.[8]

  • Reaction Setup (in a 384-well plate):

    • Add 5 µL of the 5X compound working solution to the appropriate wells. For controls, add 5 µL of buffer with the corresponding DMSO concentration.

    • Prepare a 2.5X enzyme/substrate master mix. For each reaction, you will need the appropriate amount of JAK2 kinase and substrate in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but is often in the low ng/µL range.[8]

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Prepare a 2.5X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of ATP for the kinase (typically 10-100 µM).

    • Initiate the reaction by adding 10 µL of the 2.5X ATP solution to all wells. The final reaction volume is 25 µL.

  • Kinase Reaction:

    • Shake the plate for 30 seconds.

    • Incubate at 30°C for 45-60 minutes.[8]

  • Signal Detection:

    • Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[7]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

    • Read luminescence using a plate reader.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. The IC50 value is determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve.

ParameterRecommended ValueRationale
Enzyme Concentration 1-5 ng/µLEmpirically determined to yield a robust signal-to-background ratio.
ATP Concentration 50 µMApproximates the ATP Km for many kinases, ensuring competitive inhibitors can be accurately assessed.
Substrate Concentration 0.2 mg/mLSaturating concentration to ensure the reaction is limited by enzyme activity.
Final DMSO ≤ 1%High concentrations of DMSO can inhibit kinase activity.

Phase 2: Cellular Assays - Bridging Potency and Phenotype

While a biochemical assay confirms direct enzyme inhibition, it cannot predict a compound's behavior in a living cell. Cellular assays are essential to assess cell permeability, target engagement in a physiological context, and the ultimate effect on cell health and proliferation.

Confirming Intracellular Target Engagement with NanoBRET™

The NanoBRET™ Target Engagement assay is a powerful method to quantitatively measure compound binding to a specific kinase target within intact, live cells.[9][10] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed as a fusion with the bright NanoLuc® luciferase, and a cell-permeable fluorescent tracer, which also binds to the kinase's active site, is added. When the tracer is bound, its close proximity to NanoLuc® results in a high BRET signal. A test compound that enters the cell and binds to the target kinase will displace the tracer, leading to a measurable decrease in the BRET signal.[9][11][12] This provides definitive proof of target engagement in a live cell.[10][13]

Principle: NanoBRET™ Target Engagement

cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Kinase_NanoLuc_1 Kinase-NanoLuc® Fusion Protein Tracer_1 Fluorescent Tracer Kinase_NanoLuc_1->Tracer_1 Binding BRET_Signal High BRET Signal Tracer_1->BRET_Signal Energy Transfer Kinase_NanoLuc_2 Kinase-NanoLuc® Fusion Protein Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Kinase_NanoLuc_2->Inhibitor Binding Tracer_2 Displaced Tracer Inhibitor->Tracer_2 Displacement No_BRET Low BRET Signal Tracer_2->No_BRET No Energy Transfer Start Live Cell Expressing Kinase-NanoLuc® Start->Kinase_NanoLuc_1 Start->Kinase_NanoLuc_2

Caption: Principle of the NanoBRET™ Target Engagement assay.

Protocol 2: Live-Cell Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Vector for expressing the target kinase as a C-terminal NanoLuc® fusion.

  • Appropriate NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega).[9]

  • Opti-MEM™ I Reduced Serum Medium.

  • White, opaque 96-well cell culture plates.

  • Test pyrrolo[2,3-d]pyrimidine derivative, dissolved in 100% DMSO.

Procedure:

  • Cell Preparation (Day 1):

    • Seed HEK293 cells in a 96-well plate at an appropriate density to reach ~80-90% confluency on the day of the assay.

    • Transfect the cells with the Kinase-NanoLuc® fusion vector according to the manufacturer's protocol.

  • Assay Execution (Day 2):

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Prepare a 2X solution of the specific NanoBRET™ tracer in Opti-MEM™. The optimal concentration must be determined but is typically in the low micromolar to nanomolar range.

    • Remove the growth medium from the cells and add 100 µL of the tracer solution.

    • Add 100 µL of the compound dilutions to the wells.

    • Incubate the plate in a CO₂ incubator at 37°C for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read both filtered luminescence signals (Donor: 460nm, Acceptor: 610nm) on a BRET-capable plate reader.

Data Analysis: The raw BRET ratio is calculated (Acceptor/Donor). Data is then normalized to controls and plotted against compound concentration to determine the cellular IC50, representing the concentration required to displace 50% of the tracer from the target kinase in live cells.

Measuring Cellular Potency and Cytotoxicity

Ultimately, the goal of a kinase inhibitor is to elicit a specific biological response, such as inhibiting the proliferation of cancer cells. Cell viability assays are critical for quantifying this phenotypic effect. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that determines the number of viable cells by quantifying ATP, a key indicator of metabolic activity.[14][15] Its "add-mix-measure" format makes it ideal for high-throughput screening.[14][16]

Workflow: Cell Viability Assay

Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_1 Allow Cells to Adhere (24 hours) Seed_Cells->Incubate_1 Add_Compound Add Serial Dilutions of Pyrrolo[2,3-d]pyrimidine Derivative Incubate_1->Add_Compound Incubate_2 Incubate for 48-72 hours Add_Compound->Incubate_2 Equilibrate Equilibrate Plate to Room Temperature (30 min) Incubate_2->Equilibrate Add_CTG Add CellTiter-Glo® Reagent (Lyses cells, starts reaction) Equilibrate->Add_CTG Mix Mix on Orbital Shaker (2 min) Add_CTG->Mix Incubate_3 Incubate at RT (10 min to stabilize signal) Mix->Incubate_3 Read Read Luminescence Incubate_3->Read

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol 3: Cell Proliferation/Cytotoxicity Assay

Materials:

  • Cancer cell line relevant to the kinase target (e.g., a cell line known to be dependent on JAK2 signaling).

  • Complete cell culture medium.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[14][16]

  • White, opaque 96-well cell culture plates.

  • Test pyrrolo[2,3-d]pyrimidine derivative.

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate in 100 µL of medium per well. The optimal seeding density should be determined empirically to ensure cells remain in the exponential growth phase for the duration of the experiment.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Add the desired volume of the diluted compound to the wells. A typical treatment period is 48 to 72 hours.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[16][17]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[18]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

    • Record luminescence with a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells.[14] Data is normalized to vehicle-treated control wells to calculate the percent viability. The GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) is calculated by fitting the data to a four-parameter logistic curve.

Assay FeatureMTT AssayCellTiter-Glo® Assay
Principle Reduction of tetrazolium salt by mitochondrial reductases.[19]Quantitation of ATP, indicating metabolically active cells.[14][15]
Format Multi-step (add MTT, incubate, solubilize formazan).[19]Homogeneous "add-mix-measure".[14]
Sensitivity Moderate.High (can detect as few as 10-20 cells).[15][17]
Signal Type Colorimetric (Absorbance).Luminescent.[14]
Throughput Good.Excellent, ideal for HTS.[16]

Phase 3 & Data Synthesis: The Path to Lead Optimization

The data gathered from this three-assay cascade provides a robust initial profile of a pyrrolo[2,3-d]pyrimidine derivative.

Assay TypeParameter MeasuredInterpretation
Biochemical (ADP-Glo) IC50 (Enzymatic Potency)Direct inhibitory strength against the purified kinase.
Target Engagement (NanoBRET) IC50 (Cellular Affinity)Confirms the compound enters the cell and binds to the target kinase.
Cell Viability (CellTiter-Glo) GI50 (Cellular Potency)Measures the functional consequence of target inhibition on cell proliferation.

Interpreting the Results:

  • Potent Biochem IC50, Weak Cellular IC50/GI50: This common scenario suggests poor cell permeability or that the compound is being removed by cellular efflux pumps.

  • Potent Biochem & Cellular IC50s, Weak GI50: The compound is engaging the target, but inhibiting this specific kinase is not sufficient to stop cell proliferation, perhaps due to redundant signaling pathways.

  • Strong Correlation Across All Three Assays: This is the ideal result, indicating a cell-permeable compound that potently engages its target, leading to the desired phenotypic outcome.

Successful candidates from this cascade would proceed to further studies, including kinase selectivity profiling against a broad panel of kinases to assess off-target effects and downstream signaling assays (e.g., Western blotting for phosphorylated substrates) to confirm the mechanism of action.[20][21] This structured, multi-faceted approach ensures that only the most promising and well-characterized compounds advance toward preclinical development.

References

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • CellTiter-Glo Assay. OUS-research.no. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Creative Diagnostics. [Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. [Link]

  • Discovery of Novel Pyrrolo[2,3- d ]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors | Request PDF. ResearchGate. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PMC. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • Drug Discovery Websites and Databases. Drug Hunter. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. ResearchGate. [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science Publishers. [Link]

  • Drug Discovery and Development Process. PPD. [Link]

Sources

Method

Application Note: Solid-Phase Synthesis of 7-Deazapurine Oligonucleotides

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol Executive Summary & Mechanistic Rationale The incorporation of 7-deazapurines (such as 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

The incorporation of 7-deazapurines (such as 7-deaza-dG and 7-deaza-dA) into synthetic oligonucleotides is a transformative strategy in molecular biology, diagnostics, and therapeutic development. By replacing the N7 nitrogen of the purine ring with a methine (C-H) group, researchers can fundamentally alter the structural behavior of DNA without disrupting canonical Watson-Crick base pairing.

The Causality of 7-Deazapurine Utility:

  • Abolition of G-Quadruplexes: In GC-rich sequences, the N7 nitrogen of native guanine acts as a critical hydrogen bond acceptor on the Hoogsteen edge, driving the formation of highly stable secondary structures like G-quadruplexes. These structures arrest polymerase extension during PCR and sequencing. Substituting dG with 7-deaza-dG physically blocks Hoogsteen hydrogen bonding, reducing thermodynamic stability and forcing the sequence to maintain a linear, accessible duplex 1.

  • Major Groove Functionalization: The 7-position projects directly into the major groove of the DNA double helix. This provides an ideal, sterically free scaffold for introducing halogens (for structural stability or radiolabeling) or alkynes (for click chemistry conjugations) without interfering with hybridization kinetics 2.

Mechanism seq GC-Rich DNA Sequence native Native dG Incorporation seq->native deaza 7-Deaza-dG Incorporation seq->deaza hoog N7 Hoogsteen H-Bonding native->hoog block C-H Blocks Hoogsteen Edge deaza->block quad G-Quadruplex Arrest hoog->quad linear Polymerase Read-Through block->linear

Mechanistic pathway showing how 7-deaza-dG prevents G-quadruplex formation during amplification.

Critical Parameters for Solid-Phase Synthesis

Standard phosphoramidite chemistry must be carefully optimized when handling 7-deazapurines. Failure to adjust synthetic parameters will result in truncated sequences, oxidative degradation, or failed deprotection.

A. Coupling Kinetics and Activator Selection

Native phosphoramidites couple efficiently in ~1.5 minutes. However, modified 7-deazapurine phosphoramidites—especially those carrying bulky functional groups at the 7-position—exhibit increased steric hindrance and altered electron density. Coupling times must be extended to 6 minutes to elevate the probability of successful incorporation and maintain >95% stepwise yield 3. To compensate for the slower kinetics, utilize a highly acidic activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) instead of standard 1H-tetrazole 2.

B. Oxidation Sensitivity

7-deazapurines are uniquely sensitive to the standard iodine-based oxidizer solutions used in DNA synthesis. When multiple consecutive insertions of 7-deaza-dG are required, prolonged exposure to iodine causes oxidative damage to the nucleobase 1. For heavy modifications, switch to a non-aqueous, mild oxidizer like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) or substitute with the more stable 7-deaza-8-aza-dG (PPG) analog 1.

C. Deprotection Dynamics

Standard cleavage and deprotection in 28% aqueous ammonia at 55 °C for 12 hours is generally sufficient for non-functionalized 7-deazapurines 4. However, if the 7-position is functionalized with halogens (e.g., 7-fluoro or 7-iodo), elevated temperatures will cause the ammonia to act as a nucleophile, displacing the halogen with an amino group. In these specific cases, deprotection must be performed under mild conditions (e.g., 25% aq. NH3 at room temperature for 24 hours) 5.

Quantitative Data Summary

ParameterStandard Native Phosphoramidites7-Deazapurine PhosphoramiditesMechanistic Causality
Coupling Time 1.5 minutes6.0 minutesIncreased steric hindrance and altered electronic distribution require extended kinetics to achieve >95% yield.
Activator 1H-Tetrazole (pKa ~4.9)ETT or BTT (pKa < 4.9)Greater acidity accelerates nucleophilic attack by the 5'-OH, compensating for the modified monomer's lower reactivity.
Oxidation 0.02 M I2 / Pyridine / H2OMild I2 (short exposure) or CSO7-deazapurines are highly susceptible to oxidative degradation. Mild oxidizers preserve nucleobase integrity.
Deprotection 28% Aq. NH3, 55°C, 12h28% Aq. NH3, 55°C, 12h (Modify if halogenated)Halogenated 7-deazapurines require room temp (24h) to prevent nucleophilic displacement of the halogen by ammonia.
Duplex Stability Native Baseline~ -1°C per substitutionLoss of N7 hydration and Hoogsteen bonding slightly destabilizes standard Watson-Crick duplexes.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 µmol scale synthesis using an automated DNA synthesizer (e.g., ABI 392-08 or equivalent) [[4]]().

SPS_Workflow start Solid Support (CPG) detrit 1. Detritylation (3% TCA in DCM) start->detrit couple 2. Coupling (7-Deazapurine + ETT, 6 min) detrit->couple cap 3. Capping (Ac2O / NMI) couple->cap oxid 4. Oxidation (Mild I2 or CSO) cap->oxid oxid->detrit Next Cycle cleave 5. Cleavage & Deprotection (Aq. NH3, 55°C) oxid->cleave Final Cycle

Solid-phase synthesis cycle optimized for 7-deazapurine oligonucleotide incorporation.

Step 1: Reagent Preparation & System Priming
  • Dilute the 7-deazapurine phosphoramidite in anhydrous acetonitrile (ACN, <30 ppm H2O) to a concentration of 0.1 M.

  • Prepare the activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous ACN.

  • Prime the synthesizer lines to ensure all traces of moisture are purged. Validation Check: Ensure the system maintains a strict argon or helium blanket.

Step 2: Solid-Phase Synthesis Cycle
  • Detritylation: Wash the solid support with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) for 80 seconds.

    • Self-Validation: Monitor the UV absorbance of the effluent at 498 nm. A bright orange-red DMT cation peak confirms successful deprotection of the previous base. A flatline indicates a failed prior coupling.

  • Coupling: Co-inject the 0.1 M 7-deazapurine phosphoramidite and 0.25 M ETT. Pause the flow and allow a 6-minute incubation to ensure complete nucleophilic attack by the 5'-OH 3.

  • Capping: Inject Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole/THF) for 30 seconds to acetylate any unreacted 5'-OH groups, preventing n-1 deletion mutations.

  • Oxidation: Inject 0.02 M Iodine in THF/Pyridine/H2O for 20 seconds. Note: If synthesizing an oligo with >3 consecutive 7-deazapurines, swap to 0.5 M CSO in ACN for 3 minutes to prevent oxidative cleavage.

Step 3: Cleavage and Deprotection
  • Conclude the synthesis in "Trityl-Off" mode (unless utilizing RP-HPLC purification, in which case retain "Trityl-On").

  • Cleave the oligonucleotide from the CPG support using concentrated (28%) aqueous ammonium hydroxide for 30 minutes at room temperature.

  • Transfer the eluate to a sealed vial and incubate at 55 °C for 12 hours to remove nucleobase protecting groups (e.g., isobutyryl or dimethylformamidine) 4.

    • Exception: If the 7-deazapurine is halogenated, incubate at 25 °C for 24 hours [[5]]().

Step 4: Purification & Quality Control
  • Purification: Purify the crude oligonucleotide via Reversed-Phase HPLC (RP-18 column) using a gradient of 0–20% Acetonitrile in 0.1 M Triethylammonium acetate (TEAA) buffer (pH 7.0) over 20 minutes 4.

  • Validation: Perform UPLC-ESI-MS. The observed mass must exactly match the calculated theoretical mass (e.g., a single 7-deaza-dG substitution results in a -1.0 Da mass shift compared to native dG) 6.

References

  • New Synthetic Analogs of Nitrogen Mustard DNA Interstrand Crosslinks and Their Use to Study Lesion Bypass by DNA Polymerases National Institutes of Health (PMC) URL:[Link]

  • Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites RSC Publishing URL:[Link]

  • 7-Deaza-2′-deoxyisoguanosine, a Noncanonical Nucleoside for Nucleic Acid Code Expansion and New DNA Constructs ACS Publications (Bioconjugate Chemistry) URL:[Link]

  • pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives National Institutes of Health (PMC) URL:[Link]

  • SIMPLE OLIGONUCLEOTIDE MODIFICATION USING CLICK CHEMISTRY Glen Research URL:[Link]

Sources

Application

Application Note: C-H Activation Strategies for 7-Deazapurine Modification

Executive Summary & Strategic Importance The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as the core for nucleoside antibiotics (e.g., Tubercidin, Toyocamyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as the core for nucleoside antibiotics (e.g., Tubercidin, Toyocamycin) and potent kinase inhibitors (e.g., JAK inhibitors). Unlike traditional purines, the replacement of the N-7 nitrogen with a carbon atom renders the 5-membered ring electron-rich and pyrrole-like.

Traditional synthesis relies on cross-coupling pre-halogenated precursors (e.g., Suzuki-Miyaura or Stille coupling). However, Direct C-H Activation offers a superior alternative by reducing step count (step-economy) and avoiding the installation/removal of halogen directing groups.

This guide details two orthogonal protocols for modifying this scaffold:

  • C-8 Functionalization: Via Iridium-catalyzed C-H borylation or Radical Imidation.

  • C-7 Functionalization: Via Palladium-catalyzed C-H arylation or Copper-catalyzed sulfenylation.

Strategic Overview: The Regioselectivity Map

Successful modification requires understanding the electronic bias of the scaffold. The pyrrole ring dictates reactivity:

  • C-7 Position: Electron-rich (nucleophilic). Prone to electrophilic aromatic substitution (

    
    ) and Pd-catalyzed CMD (Concerted Metalation-Deprotonation) mechanisms.
    
  • C-8 Position: More acidic and sterically accessible for specific catalysts (Ir) or radical attack.

Visualization: Regioselectivity Logic

Regioselectivity Scaffold 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) C7 C-7 Position (Nucleophilic/Electron-Rich) Scaffold->C7 C8 C-8 Position (Acidic/Radical-Acceptor) Scaffold->C8 Rxn_C7_1 Pd-Catalyzed Arylation (CMD Mechanism) C7->Rxn_C7_1 Rxn_C7_2 Cu-Catalyzed Sulfenylation (Electrophilic) C7->Rxn_C7_2 Rxn_C8_1 Ir-Catalyzed Borylation (Steric Control) C8->Rxn_C8_1 Rxn_C8_2 Mn/Fe-Catalyzed Radical Functionalization C8->Rxn_C8_2

Figure 1: Orthogonal reactivity map of the 7-deazapurine scaffold. C-7 favors electrophilic/CMD pathways, while C-8 favors radical and Ir-catalyzed pathways.

Protocol A: C-8 Direct C-H Borylation (Iridium-Catalyzed)

This protocol is critical for Late-Stage Functionalization (LSF). It installs a boronic ester at C-8, which serves as a versatile handle for downstream Suzuki couplings.

Mechanism: The reaction proceeds via an Ir(III)/Ir(V) catalytic cycle.[1] The active catalyst, generated from


 and a bipyridine ligand, performs oxidative addition of the C-H bond. The regioselectivity for C-8 over C-7 is governed by sterics (C-8 is more accessible) and the electronic preference of the iridium catalyst for the more acidic C-H bond adjacent to the pyrrole nitrogen (protected).
Materials & Reagents
ComponentReagentEquiv.[2][3][4][5][6]Role
Substrate 6-Chloro-7-deazapurine (N9-protected)1.0Scaffold
Boron Source

(Bis(pinacolato)diboron)
1.5Borylation Agent
Catalyst

0.05Pre-catalyst
Ligand dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine)0.10Ligand
Solvent THF or Dioxane (Anhydrous)-0.1 M Conc.
Step-by-Step Protocol
  • Catalyst Pre-formation (Critical):

    • In a glovebox or under strict Argon flow, mix

      
       (5 mol%) and dtbpy (10 mol%) in anhydrous THF (2 mL).
      
    • Stir at room temperature for 10 minutes until the solution turns a deep brown/orange, indicating active catalyst formation.

  • Reaction Assembly:

    • Add the N9-protected 7-deazapurine substrate (1.0 equiv) and

      
       (1.5 equiv) to the catalyst solution.
      
    • Seal the reaction vial with a crimp cap containing a PTFE septum.

  • Execution:

    • Heat the mixture to 80°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS. The product (C8-BPin) is often unstable on silica; minimize exposure.

  • Workup & Downstream Coupling (One-Pot Recommended):

    • Do not isolate the boronate ester if possible.

    • Remove volatiles under vacuum.

    • Immediately add the aryl halide (Ar-X), Pd catalyst (e.g.,

      
      ), and base (
      
      
      
      ) in dioxane/water for the subsequent Suzuki coupling.

Troubleshooting:

  • Low Conversion: Ensure the N-9 position is protected (e.g., Benzyl, SEM). Free N-H protons will quench the Ir-hydride intermediate.

  • Regioselectivity Issues: If C-6 aryl groups are present, silylation might compete on the aryl ring.[7] Use sterically demanding ligands if this occurs.

Protocol B: C-7 Direct Arylation (Pd-Catalyzed CMD)

Direct arylation at C-7 mimics Electrophilic Aromatic Substitution (


). The mechanism involves a Concerted Metalation-Deprotonation (CMD) pathway where a carbonate or pivalate base assists the palladium in breaking the C-H bond.
Materials & Reagents
ComponentReagentEquiv.[2][3][4][5][6]Role
Substrate 7-Deazapurine derivative1.0Nucleophile
Coupling Partner Aryl Iodide (Ar-I)1.2Electrophile
Catalyst

0.05Catalyst
Ligand

or XPhos
0.10Ligand
Base

or

2.0Base (CMD active)
Additive PivOH (Pivalic Acid)0.3Proton Shuttle
Solvent DMA or DMF-0.2 M Conc.
Step-by-Step Protocol
  • Preparation:

    • Charge a microwave vial or pressure tube with the substrate, Aryl Iodide,

      
      , Ligand, and Base.
      
    • Crucial Step: Add Pivalic Acid (30 mol%). This acts as a "proton shuttle," significantly lowering the energy barrier for the C-H cleavage step in the CMD mechanism.

  • Degassing:

    • Add anhydrous DMA. Sparge with Argon for 15 minutes. Oxygen is detrimental to the active Pd(0) species.

  • Reaction:

    • Heat to 100–120°C for 12–24 hours.

    • Note: The reaction mixture will darken.

  • Purification:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with water (3x) to remove DMA.

    • Purify via flash chromatography.

Visualization: CMD Catalytic Cycle

CMD_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I LigandEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigandEx + CsOPiv / - CsI CMD_Step CMD Step (C-H Activation at C7) LigandEx->CMD_Step + Substrate (C7-H) RedElim Reductive Elimination (Product Release) CMD_Step->RedElim - PivOH RedElim->Pd0

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. Pivalate (OPiv) acts as the internal base to deprotonate C-7.

Protocol C: C-8 Radical Functionalization (Imidation/Phosphonation)

For introducing nitrogen or phosphorus moieties at C-8, radical pathways are superior to transition-metal catalysis.

  • C-H Imidation: Uses Ferrocene (catalytic) and N-imidyl peroxyesters.[7]

  • C-H Phosphonation: Uses

    
     (stoichiometric) and dialkyl phosphites.
    

Key Insight: These reactions proceed via a radical attack on the heterocycle. The C-8 position is the preferred site for radical addition due to the stability of the resulting radical intermediate and steric factors.

General Conditions (Imidation):

  • Catalyst: Ferrocene (5 mol%)

  • Oxidant/Reagent: N-succinimidyl perester (2.7 equiv)

  • Solvent: DCM or Acetone, 50°C.

  • Selectivity: Highly selective for C-8.

References

  • Hocek, M. et al. (2009). Direct C–H borylation and C–H arylation of pyrrolo[2,3-d]pyrimidines: synthesis of 6,8-disubstituted 7-deazapurines. Organic & Biomolecular Chemistry.

  • Hocek, M. et al. (2018).[8] C–H Imidation of 7-Deazapurines. ACS Omega.[8]

  • Hocek, M. et al. (2016).[8] C–H Phosphonation of Pyrrolopyrimidines: Synthesis of Substituted 7- and 9-Deazapurine-8-phosphonate Derivatives. The Journal of Organic Chemistry.

  • Ackermann, L. et al. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common side reactions in 7-deazapurine synthesis

Welcome to the Technical Support Center for 7-Deazapurine Synthesis. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks encountered when synthesizing pyrrolo[2,3-d]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Deazapurine Synthesis. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks encountered when synthesizing pyrrolo[2,3-d]pyrimidine (7-deazapurine) pharmacophores and nucleoside analogs.

Unlike standard purines, the carbon-for-nitrogen substitution at the 7-position fundamentally alters the electron density of the bicyclic core. This shift in electronic character is the root cause of the unique side reactions observed in this class of molecules—ranging from aberrant glycosylation regioselectivity to hyper-reactivity in electrophilic aromatic substitutions.

Below is our diagnostic workflow, followed by an in-depth FAQ and troubleshooting guide based on validated, peer-reviewed methodologies.

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / 1H-NMR) Q1 Multiple Glycosylation Regioisomers (N-7/N-8/N-9)? Start->Q1 Q2 Over-halogenation at Pyrrole Ring (C-7/C-8)? Start->Q2 Q3 Cross-Coupling Side Reactions (Homocoupling / Dehalogenation)? Start->Q3 A1 Decrease TMSOTf to 0.5 eq. Use C-7 EWG (e.g., Iodine) Q1->A1 Yes A2 Strict Stoichiometry (1.0 eq NIS) Lower Temp to 0°C Q2->A2 Yes A3 Switch to Pd(dppf)Cl2 Degas Solvents Thoroughly Q3->A3 Yes

Diagnostic workflow for identifying and resolving common 7-deazapurine synthesis side reactions.

Module 1: Vorbrüggen Glycosylation Regioselectivity

Q: Why am I isolating a mixture of N-8 and N-9 regioisomers during the Vorbrüggen glycosylation of my 7-deazapurine?

A: This is a classic regioselectivity issue driven by Lewis acid stoichiometry and the inherent electron density of the pyrrolo[2,3-d]pyrimidine core. In standard purines, N-9 is the most nucleophilic site. However, in 7-deazapurines (and their 8-aza derivatives), the pyrrole nitrogen and adjacent nitrogens can compete for the oxocarbenium intermediate.

The Causality: Using an excess of Lewis acid (e.g., >2.0 equivalents of TMSOTf) over-activates the silylated nucleobase, shifting the reaction from kinetic to thermodynamic control. This equilibration often heavily favors the undesired N-8 or N-7 isomers. Furthermore, the lack of an electron-withdrawing group (EWG) at the C-7 position leaves the pyrrole ring too electron-rich, shifting the nucleophilic attack away from the desired N-9 position[1].

The Solution: Reduce TMSOTf to sub-stoichiometric amounts (0.5 equiv) to maintain kinetic control. Additionally, install a temporary EWG (such as an iodine atom) at C-7 prior to glycosylation to deactivate the pyrrole ring and direct the sugar to N-9[1].

Quantitative Data: Effect of Lewis Acid Equivalents on Glycosylation Regioselectivity

Nucleobase Lewis Acid (TMSOTf) Solvent Major Product Yield (N-9) Yield (N-8/Other)
7-Iodo-7-deazaguanine 4.0 equiv Acetonitrile N-8 Isomer < 20% > 60%
7-Iodo-7-deazaguanine 0.5 equiv Acetonitrile N-9 Isomer 58% < 5%

(Data adapted from optimized LNA-7cG synthesis protocols[1])

Self-Validating Protocol: Optimized Regioselective Vorbrüggen Glycosylation

  • Silylation: Suspend the 7-iodo-7-deazapurine derivative (1.0 mmol) in anhydrous acetonitrile (10 mL) under an argon atmosphere. Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 mmol). Stir at 60 °C for 30 minutes until a clear solution forms, indicating complete silylation.

  • Activation: Cool the reaction mixture to 0 °C. Add the peracylated ribofuranose sugar (1.1 mmol).

  • Catalysis (Critical Step): Dropwise add TMSOTf (0.5 mmol, 0.5 equiv). Do not exceed 0.5 equiv to prevent N-8 isomerization.

  • Coupling: Warm to room temperature and stir for 2-4 hours. Monitor by LC-MS; the reaction is complete when the silylated base is consumed.

  • Quenching: Quench with saturated aqueous NaHCO₃ (10 mL) at 0 °C to neutralize the Lewis acid. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate for chromatography.

Module 2: Solvent Adducts and Lack of Nucleobase Reactivity

Q: My LC-MS shows a major by-product with a mass corresponding to the sugar plus acetonitrile. What happened to my nucleobase?

A: You are observing a Ritter-type addition of the solvent (acetonitrile) to the activated riboside[2].

The Causality: When the 7-deazapurine nucleobase is highly deactivated (e.g., 6-chloro-7-deazapurine) and fails to react rapidly with the oxocarbenium ion intermediate, the Lewis acid (TMSOTf) activates the acetonitrile solvent. The solvent then outcompetes the sluggish nucleobase, attacking the non-anomeric or anomeric position of the sugar to form a stable solvent adduct[2].

The Solution: Switch to a non-nucleophilic solvent. 1,2-Dichloroethane (DCE) or toluene are excellent alternatives that cannot form Ritter-type solvent adducts. If reactivity remains low, consider using a different glycosyl donor, such as a halogenated sugar with NaH (sodium hydride) to force the coupling via an Sₙ2-like pathway rather than relying on Vorbrüggen conditions[2].

Module 3: Over-Halogenation and Electrophilic Aromatic Substitution (EAS)

Q: During the synthesis of my 7-deazapurine building block, I am seeing undesired chlorination/bromination at the C-7 or C-8 positions. How do I suppress this?

A: The pyrrole ring of the pyrrolo[2,3-d]pyrimidine core is highly electron-rich, making it exceptionally susceptible to Electrophilic Aromatic Substitution (EAS).

The Causality: Reagents like N-iodosuccinimide (NIS) or chloroamides can act as aggressive electrophilic halogenation agents. If there is even a slight excess of the reagent, or if the reaction is run at room temperature instead of 0 °C, the C-7 position (and sometimes C-8) will rapidly halogenate. For instance, during C-H amination attempts using chloroamides, 7-chloro-7-deazapurine is a notorious side product because the chloroamide acts as an electrophilic chlorination reagent[3].

The Solution: Strictly control the stoichiometry of your halogenating agent (exactly 1.0 to 1.02 equivalents). Perform the addition dropwise at low temperatures.

Self-Validating Protocol: Controlled C-7 Iodination of 7-Deazapurines

  • Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 mmol) in anhydrous DMF (30 mL) and cool to 0 °C under argon[4].

  • Reagent Addition: Dissolve NIS (10.2 mmol, 1.02 equiv) in DMF (10 mL) and add dropwise via an addition funnel over 30 minutes. Note: Shield the reaction flask from light with aluminum foil to prevent radical-mediated side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine species. Extract with EtOAc, wash extensively with brine to remove DMF, dry, and concentrate.

Module 4: Cross-Coupling Failures (Sonogashira/Suzuki)

Q: I am trying to functionalize the C-7 position using a Sonogashira coupling on a 7-iodo-7-deazapurine, but I mostly get homocoupled alkyne and dehalogenated nucleobase. What is wrong?

A: The C-7 position of 7-deazapurines is sterically and electronically demanding, which slows down the oxidative addition step of the catalytic cycle[5].

The Causality: Homocoupling (Glaser coupling) occurs when trace oxygen is present in the reaction mixture, promoting the oxidative dimerization of the terminal alkyne. Dehalogenation (protodeiodination) occurs when the oxidative addition of Palladium is slow, and the intermediate undergoes reduction—often exacerbated by primary amines or alcohols acting as hydride donors in the reaction mixture.

The Solution: Rigorously degas your solvents using the freeze-pump-thaw method (at least 3 cycles). Switch to a more active, sterically accommodating catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄, and use CuI as a co-catalyst in strictly anhydrous, anaerobic conditions[5].

References

  • Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle Source: ACS Publications URL:[Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions Source: Frontiers in Chemistry / PMC URL:[Link]

  • Direct C–H amination and C–H chloroamination of 7-deazapurines Source: RSC Publishing URL:[Link]

  • Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors Source: PMC / NIH URL:[Link]

  • Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides Source: Bentham Science Publishers URL:[Link]

Sources

Optimization

Purification techniques for 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one analogs

Welcome to the Technical Support Center for Heterocyclic Chemistry. This knowledge base is specifically engineered for researchers and drug development professionals working with 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This knowledge base is specifically engineered for researchers and drug development professionals working with 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one analogs (commonly known as 7-deazaguanine or 7-deazahypoxanthine derivatives).

These scaffolds are ubiquitous in kinase inhibitors and non-canonical nucleosides, but their purification is notoriously difficult. Below, we dissect the physicochemical causality behind these challenges and provide self-validating troubleshooting protocols to ensure high-purity isolation.

Core Principles: Why is this Scaffold so Difficult to Purify?

To successfully purify pyrrolo[2,3-d]pyrimidines, you must understand the underlying molecular behaviors that dictate their chromatographic performance:

  • Amphoterism & Tautomerization: The molecule possesses both basic (pyrimidine N3) and weakly acidic (pyrrole N7-H) sites. Furthermore, the 4-one undergoes lactam-lactim tautomerization. At unbuffered pH, this creates a dynamic mixture of ionization states, leading to severe peak broadening on reverse-phase (RP) columns.

  • Intermolecular Hydrogen Bonding: The N1-H and N7-H act as strong hydrogen bond donors, while the C4=O and N3 act as acceptors. This creates a rigid, polymeric hydrogen-bond network in the solid state, resulting in the infamous "brick dust" insolubility in both organic and aqueous phases.

  • Silanol Interactions: On normal-phase silica gel, the highly polar, multi-functional core interacts irreversibly with free silanol groups, causing severe streaking and low recovery unless the nitrogens are masked[1].

IonizationStates Cation Cationic State (Protonated N3) pH < 4 Neutral Neutral Lactam (Poor Solubility) pH 6 - 8 Cation->Neutral + OH⁻ Neutral->Cation + H⁺ Anion Anionic State (Deprotonated N7) pH > 10 Neutral->Anion + OH⁻ Anion->Neutral + H⁺

pH-dependent ionization states affecting chromatographic retention and solubility.

Troubleshooting FAQs

Q1: My deazaguanine derivative elutes as a broad, split peak on Reverse-Phase HPLC. How do I fix this? A1: This is caused by mixed ionization states and tautomerization on the column. Unbuffered water/acetonitrile gradients fail to control the local pH around the amphoteric core. Solution: Switch your aqueous mobile phase to 0.1 M Triethylammonium acetate (TEAA) buffered at pH 7.0. The TEAA buffer maintains the molecule in a consistent neutral lactam state while the triethylamine masks residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks[2].

Q2: I am trying to purify my compound via normal-phase silica gel, but it streaks from the baseline to the solvent front, even in 20% Methanol/DCM. What is happening? A2: The unprotected pyrrole N7-H and lactam N1-H are forming strong hydrogen bonds with the silica gel matrix. Solution: You must transiently mask the N7 position to disrupt the hydrogen-bonding network. Protecting the pyrrole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) or Tosyl (Ts) group drastically increases lipophilicity and allows for clean, rapid purification using standard Hexane/Ethyl Acetate gradients[1][3].

Q3: My crude product crashed out as an insoluble "brick dust" after the reaction. It won't dissolve in DCM, EtOAc, or Water for extraction. How do I recover it? A3: You have hit the isoelectric point of the molecule where intermolecular hydrogen bonding is maximized. Solution: Do not attempt liquid-liquid extraction. Instead, solubilize the crude mass by adjusting the aqueous phase to pH > 10 using 1M NaOH (forming the soluble sodium salt). Filter away any organic impurities, then slowly neutralize the filtrate to pH ~7 with 1M HCl. The pure pyrrolo[2,3-d]pyrimidine will precipitate cleanly.

Quantitative Data & Solvent Systems

Table 1: Physicochemical and Chromatographic Parameters for Pyrrolo[2,3-d]pyrimidines

ParameterTypical Value / RangeChromatographic Implication
pKa (Pyrrole N7-H) 10.0 – 10.5Deprotonates in strong base; requires pH < 8 for neutral extraction.
pKa (Pyrimidine N3) 3.5 – 4.5Protonates in strong acid; use pH > 6 to avoid cationic tailing on C18.
UV Absorbance Max (λmax) 260 nm & ~280 nmExcellent chromophore for UV-directed fraction collection.
LogP (Unprotected) -0.5 to 1.0Highly polar; elutes early on RP-HPLC (0–30% MeCN gradient)[4].
LogP (SEM-Protected) 2.5 to 3.5Lipophilic; ideal for Normal Phase Silica (Hexane/EtOAc)[3].

Experimental Workflows & Methodologies

PurificationWorkflow Start Crude 1,7-dihydropyrrolo [2,3-d]pyrimidin-4-one CheckSol Assess Solubility Profile Start->CheckSol Protect N7-Protection (SEM-Cl, TsCl) CheckSol->Protect Insoluble ('Brick Dust') Silica Normal Phase Silica (Hexane/EtOAc) CheckSol->Silica Organic Soluble (Protected) RPHPLC Reverse-Phase HPLC (C18, TEAA Buffer) CheckSol->RPHPLC Aqueous Soluble (Polar) Protect->Silica Increases LogP

Decision matrix for selecting pyrrolo[2,3-d]pyrimidine purification workflows.

Protocol A: RP-HPLC Purification of Polar Unprotected Analogs

Use this protocol for highly polar, deprotected analogs (e.g., PreQ0 derivatives) that are soluble in aqueous/DMSO mixtures[4].

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a semi-preparative C18 column (e.g., 9.4 × 250 mm) with 100% Mobile Phase A (0.1 M TEAA buffer, pH 7.0) at a flow rate of 2.5 mL/min[2][4].

  • Gradient Elution: Inject the sample. Run a linear gradient from 0% to 30% Mobile Phase B (Acetonitrile) over 20 minutes. Monitor absorbance at 260 nm.

  • Isolation: Collect the major peak. Snap-freeze the fractions in liquid nitrogen and lyophilize for 48 hours to remove water and the volatile TEAA buffer.

  • Self-Validating Checkpoint: Analyze the lyophilized powder by ¹H-NMR in DMSO-d6. The complete absence of peaks at 1.18 ppm (triplet) and 3.09 ppm (quartet) confirms the successful sublimation of the TEAA buffer.

Protocol B: N7-Protection and Normal Phase Chromatography

Use this protocol when the target molecule is highly insoluble or when scaling up beyond the capacity of prep-HPLC[1][3].

  • Deprotonation: Suspend the crude pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0 °C under nitrogen. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Slowly add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extract: Quench the reaction carefully with ice water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes (or n-pentane)[3].

  • Self-Validating Checkpoint: Perform TLC analysis (30% EtOAc/Hexane). The successful installation of the SEM group is validated by the product migrating as a tight, circular spot (Rf ~0.4–0.6), contrasting with the baseline-streaking nature of the unprotected starting material. IR spectroscopy will also confirm the disappearance of the broad N-H stretch at 3100–3200 cm⁻¹.

References

1. - scispace.com 2. - acs.org 3. 3 - nih.gov 4.1 - acs.org

Sources

Troubleshooting

Preventing decomposition of 7-deazapurine nucleosides during synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 7-deazapurine nucleosides (e.g., 7-deaza-dG, 7-deaza-dA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 7-deazapurine nucleosides (e.g., 7-deaza-dG, 7-deaza-dA). Because of their unique electronic structures, these modified nucleobases are highly susceptible to decomposition during standard oligonucleotide synthesis. Below, we provide a causality-driven troubleshooting guide, optimized quantitative parameters, and a self-validating experimental protocol to ensure high-yield, degradation-free synthesis.

Troubleshooting Guide & FAQs

Q1: Why do 7-deazapurine nucleosides decompose during standard oligonucleotide synthesis? A: The decomposition is driven by the fundamental electronic nature of the 7-deazapurine core (pyrrolo[2,3-d]pyrimidine). Unlike natural purines, the N7 nitrogen is replaced by a carbon atom, creating a highly electron-rich pyrrole ring[1]. While this substitution actually increases the stability of the N-glycosidic bond against acidic depurination[2], it makes the C7 position exceptionally vulnerable to electrophilic aromatic substitution. During the standard aqueous iodine oxidation step of phosphoramidite synthesis, electrophilic iodine rapidly reacts with the C7 position, leading to irreversible iodination, adduct formation, and subsequent degradation of the nucleobase[3].

Q2: How can I prevent oxidative degradation of 7-deaza-dG during the oxidation step? A: To prevent halogenation of the electron-rich pyrrole ring, you must completely eliminate iodine from the oxidation step. The field-proven solution is to substitute standard iodine with a non-aqueous oxidizer, specifically a 0.5 M solution of (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile[3]. CSO efficiently transfers an oxygen atom to the phosphite triester to form the stable phosphate linkage without generating any electrophilic halogen species[4]. This completely bypasses the degradation pathway while maintaining >99% coupling efficiencies.

Q3: What protecting group strategies should be employed for 7-deazapurine monomers? A: Because 7-deazapurines and their resulting oligonucleotides can be sensitive to harsh basic conditions over prolonged periods, standard exocyclic amine protecting groups (like benzoyl or isobutyryl) that require heating in concentrated ammonia (e.g., 55°C for 16 hours) should be avoided. Instead, utilize "ultra-mild" protecting groups such as phenoxyacetyl (Pac) for adenine/guanine analogs and acetyl (Ac) for cytosine[5]. These allow for cleavage and deprotection under highly mild conditions, preserving the integrity of the modified nucleobase.

Q4: How do I validate that my 7-deazapurine has not degraded during synthesis? A: A self-validating protocol requires mass spectrometric (LC-MS) analysis of the crude oligonucleotide immediately after cleavage. If standard iodine oxidation was mistakenly used, you will observe a mass shift of +126 Da per 7-deazapurine incorporation, corresponding to the stable iodine adduct on the pyrrole ring[3]. A successful synthesis using CSO oxidation will yield the exact calculated mass of the target sequence without these +126 Da adducts.

Quantitative Data: Condition Optimization

The following table summarizes the mechanistic impact of switching from standard DNA synthesis conditions to our optimized 7-deazapurine protocol.

Synthesis ParameterStandard DNA SynthesisOptimized 7-Deazapurine ProtocolMechanistic Impact
Oxidation Reagent 0.02 M Iodine in THF/Pyridine/H2O0.5 M CSO in Anhydrous AcetonitrilePrevents electrophilic C7-iodination of the pyrrole ring[3].
Oxidation Time 30 seconds3 minutesCompensates for the slower kinetics of non-aqueous oxygen transfer[3].
Exocyclic Protection Benzoyl (Bz), Isobutyryl (iBu)Phenoxyacetyl (Pac), Acetyl (Ac)Enables ultra-mild deprotection to prevent base degradation[5].
Cleavage/Deprotection Conc. NH4OH, 55°C for 16 hours0.05 M K2CO3 in MeOH, RT for 4 hoursEliminates thermal and strongly basic degradation pathways.

Validated Experimental Protocol

Objective: Synthesize oligonucleotides containing multiple 7-deaza-dG or 7-deaza-dA insertions without C7-halogenation or base degradation. Self-Validation Checkpoint: Post-synthesis LC-MS must show the absence of +126 Da (iodination) or +16 Da (unintended oxidation) mass shifts.

Step 1: Reagent Preparation

  • Dissolve the 7-deazapurine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure system water content is <30 ppm.

  • Prepare the non-aqueous oxidizer: 0.5 M (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile[4].

Step 2: Coupling

  • Use 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) as the activator.

  • Causality: Due to the steric bulk of the modified base, extend the coupling time to 3–5 minutes to ensure >99% stepwise coupling efficiency.

Step 3: Capping

  • Perform standard capping using Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B).

  • Crucial: Flush the synthesis column thoroughly with anhydrous acetonitrile for 30 seconds post-capping to remove residual NMI, which can interfere with non-aqueous oxidation.

Step 4: Oxidation (The Critical Intervention)

  • Deliver the 0.5 M CSO solution to the column.

  • Causality: Allow a strict contact time of 3 minutes. CSO is a slower oxidizer than iodine, and premature washing will leave unstable phosphite triesters that cleave during subsequent detritylation[3].

Step 5: Detritylation

  • Deliver 3% Dichloroacetic acid (DCA) in dichloromethane. The enhanced glycosidic bond stability of 7-deazapurines easily tolerates this step without depurination[2].

Step 6: Cleavage and Ultra-Mild Deprotection

  • Transfer the solid support to a sealed vial.

  • Add 0.05 M Potassium Carbonate (K2CO3) in Methanol.

  • Incubate at room temperature for 4 hours.

  • Neutralization: Neutralize with equimolar glacial acetic acid before lyophilization to prevent degradation during concentration.

Synthesis Workflow

G Start Solid-Phase Synthesis Initiation Detrit 1. Detritylation (3% DCA in DCM) Start->Detrit Coupling 2. Coupling (7-Deaza-Phosphoramidite) Detrit->Coupling Capping 3. Capping (Ac2O / NMI) Coupling->Capping Oxidation 4. Non-Aqueous Oxidation (0.5 M CSO in ACN) Capping->Oxidation Decision More Cycles? Oxidation->Decision Decision->Detrit Yes Deprotect 5. Cleavage & Deprotection (Ultra-Mild Conditions) Decision->Deprotect No

Optimized solid-phase synthesis cycle for 7-deazapurine oligonucleotides using CSO oxidation.

References

1.[5] Title: CHAPTER 7: Synthesis of Nucleic Acids Source: The Royal Society of Chemistry (rsc.org) URL:

2.[2] Title: The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation Source: PMC - NIH (nih.gov) URL:

3.[3] Title: Glen Report 30.22: Technical Brief: Non-Aqueous Oxidation Using CSO Source: Glen Research (glenresearch.com) URL:

4.[4] Title: An intercalation inhibitor altering the target selectivity of DNA damaging agents: Synthesis of site-specific aflatoxin B1 adducts in a p53 mutational hotspot Source: PNAS (pnas.org) URL:

5.[1] Title: C–H Imidation of 7-Deazapurines Source: PMC - NIH (nih.gov) URL:

Sources

Optimization

Technical Support Center: Scalable Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediates

Executive Summary & Route Selection Strategy The pyrrolo[2,3-d]pyrimidine scaffold is the structural core of several Janus Kinase (JAK) inhibitors, including Tofacitinib and Ruxolitinib. While academic literature offers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection Strategy

The pyrrolo[2,3-d]pyrimidine scaffold is the structural core of several Janus Kinase (JAK) inhibitors, including Tofacitinib and Ruxolitinib. While academic literature offers numerous synthetic pathways, scaling these to kilogram quantities requires a rigorous assessment of atom economy , thermal safety , and purification efficiency .

Decision Matrix: Route Selection
FeatureRoute A: Ethyl Cyanoacetate (Recommended) Route B: 4,6-Dihydroxypyrimidine
Starting Material Cost Moderate (Ethyl cyanoacetate is cheap; acetal is moderate)Low (4,6-DHP is a commodity chemical)
Step Count 3 Linear Steps2 Steps (but difficult workup)
Purification Crystallization-driven (Avoids chromatography)Requires harsh POCl₃ removal & potential chromatography
Safety Profile Manageable NaH handling; controlled exothermsHigh Risk: Massive POCl₃ quench exotherm
Scalability High (Proven >100 kg batches)Medium (Viscosity/Stirring issues in quench)

Interactive Workflow: The "Golden Route" (Route A)

The following diagram illustrates the industrial standard workflow for synthesizing the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

G SM1 Ethyl Cyanoacetate (Starting Material) Step1 Step 1: Alkylation (NaH, DMF, 0-5°C) SM1->Step1 SM2 Bromoacetaldehyde diethyl acetal SM2->Step1 Int1 Intermediate 1: Ethyl 2-cyano-4,4-diethoxybutyrate Step1->Int1 Distillation of solvent Step2 Step 2: Cyclization (NaOEt, EtOH, Reflux) Int1->Step2 SM3 Formamidine Acetate SM3->Step2 Int2 Intermediate 2: 7H-pyrrolo[2,3-d]pyrimidin-4-ol Step2->Int2 Acidic Hydrolysis (HCl) Step3 Step 3: Chlorination (POCl3, 90°C) Int2->Step3 Quench Critical Quench (Ice/Water, pH Control) Step3->Quench Exothermic! Final Final Product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Quench->Final Recrystallization (Toluene)

Figure 1: Process flow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via the ethyl cyanoacetate route, highlighting critical reaction and quench steps.

Detailed Protocol & Technical Support

Step 1: Alkylation of Ethyl Cyanoacetate

The Challenge: Controlling the exotherm during NaH addition and preventing O-alkylation vs. C-alkylation.

Protocol:

  • Suspend Sodium Hydride (60% in oil, 1.1 eq) in anhydrous DMF. Cool to 0–5°C.[1][2]

  • Add Ethyl Cyanoacetate (1.0 eq) dropwise. Critical: Maintain internal temp <10°C to prevent runaway.

  • Add Bromoacetaldehyde diethyl acetal (1.1 eq) and heat to 95°C for 4 hours.

  • Workup: Distill DMF under reduced pressure. Partition between water/MTBE.[2]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield (<60%) Moisture in DMF or NaH.Ensure DMF water content is <0.05%. Use fresh NaH.
Dark/Tar Formation Reaction temperature overshoot (>100°C).Install a high-temp cutoff on the reactor jacket. Keep temp at 90-95°C.
Emulsion during extraction DMF residue in organic phase.Wash the organic phase with 5% LiCl solution to remove residual DMF.
Step 2: Cyclization to Hydroxypyrrolopyrimidine

The Challenge: This is a "telescoped" reaction involving pyrimidine formation followed by acid-catalyzed pyrrole ring closure.

Protocol:

  • Dissolve Intermediate 1 and Formamidine Acetate (1.2 eq) in Ethanol.

  • Add Sodium Ethoxide (NaOEt) and reflux for 6–8 hours.

  • Cyclization Trigger: Cool to RT. Add dilute HCl to adjust pH to ~1–2. Stir at 50°C for 2 hours. This deprotects the acetal and forces cyclization.

  • Isolation: Adjust pH to neutral (6–7). The product precipitates.[1] Filter and wash with water.[1][2][3][4][5]

FAQ:

  • Q: Why do I see a mixture of intermediates on HPLC?

    • A: The acetal deprotection is likely incomplete. Ensure the acidic hydrolysis step (pH <2) is maintained for at least 2 hours.

  • Q: My product is slimy and hard to filter.

    • A: This is a common issue with rapid neutralization. Adjust the pH from 1 to 7 slowly over 1 hour to allow crystal growth (Ostwald ripening).

Step 3: Chlorination (The Safety Critical Step)

The Challenge: Converting the 4-OH group to 4-Cl using Phosphorus Oxychloride (POCl₃).

Protocol:

  • Suspend 4-hydroxypyrrolo[2,3-d]pyrimidine in POCl₃ (5–8 volumes).

  • Heat to reflux (approx. 105°C) for 3–4 hours. The suspension will clear as the reaction proceeds.

  • Distillation: Remove excess POCl₃ via vacuum distillation before quenching. This is the single most important safety step.

  • Quench: Pour the residue slowly into a mixture of ice/water/DCM while maintaining temp <10°C.

  • Purification: Recrystallize the crude solid from Toluene.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Violent Exotherm during Quench Excess POCl₃ was not removed.Distill off at least 80% of POCl₃ before adding water.
Low Purity (<95%) Formation of phosphate esters.Ensure the quench pH is adjusted to >9 (using NaOH) to hydrolyze phosphorus byproducts, then extract.
Product is Colored (Yellow/Brown) Oxidation/decomposition.Treat the organic layer with activated charcoal before crystallization.

Safety & Compliance (E-E-A-T)

Handling POCl₃ on Scale
  • Hazard: POCl₃ reacts explosively with water, releasing HCl gas and phosphoric acid.

  • Engineering Control: Use a scrubber system connected to the reactor vent to neutralize HCl emissions.

  • PPE: Full face shield, chemical-resistant suit, and butyl rubber gloves are mandatory.

Impurity Control (Genotoxicity)
  • Risk: Alkyl halides (like the bromoacetal starting material) are potential genotoxins (PGIs).

  • Control Strategy: Prove purge capability. The subsequent steps (hydrolysis, chlorination, crystallization) must demonstrate a "Purge Factor" of >1000x for the starting material.

  • Testing: Validate the final 4-chloro intermediate using GC-MS to ensure bromoacetal levels are <10 ppm.

References

  • Patent: Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. CN105622616A. (2016). Describes the ethyl cyanoacetate/bromoacetal route in detail. Link

  • Patent: Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2. (2007). Pfizer's process chemistry patent for Tofacitinib intermediates. Link

  • Journal Article: Fischer, R. W., & Misun, M. (2001).[6] Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Organic Process Research & Development, 5(6), 581-586.[6] Link[6]

  • Safety Data: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Fisher Scientific. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling on the Pyrrolo[2,3-d]pyrimidine Ring

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving the pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving the pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. The electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core present unique challenges that necessitate careful catalyst system selection and reaction optimization.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding cross-coupling reactions on the pyrrolo[2,3-d]pyrimidine ring.

Q1: Why are my cross-coupling reaction yields on the pyrrolo[2,3-d]pyrimidine core consistently low?

A1: Low yields in cross-coupling reactions with this scaffold often stem from a few key factors:

  • Catalyst Deactivation: The nitrogen atoms within the pyrrolo[2,3-d]pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[3] This is a common issue with nitrogen-containing heterocycles.[1][4]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[5]

  • Inappropriate Base or Solvent: The choice of base and solvent is highly interdependent and can significantly impact reaction efficiency. An incompatible combination can lead to poor catalyst performance and side reactions.[3][6]

  • Side Reactions: Protodeboronation of the boronic acid (in Suzuki reactions) and homo-coupling are common side reactions that consume starting materials and reduce the desired product yield.[3]

Q2: Which position on the pyrrolo[2,3-d]pyrimidine ring is most reactive for cross-coupling?

A2: The reactivity of different positions on the pyrrolo[2,3-d]pyrimidine ring can be influenced by the specific substituents present. However, for di-halogenated substrates like 2,4-dichloropyrrolo[2,3-d]pyrimidine, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C2 position.[7] This chemoselectivity allows for sequential functionalization of the ring system.[3][7]

Q3: How do I choose the right phosphine ligand for my reaction?

A3: Ligand selection is critical for success. The ideal ligand depends on the specific cross-coupling reaction and the substrates involved. Here's a general guideline:

  • For Suzuki-Miyaura Couplings: Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and RuPhos are often effective for coupling with electron-deficient or sterically hindered aryl halides.[5]

  • For Buchwald-Hartwig Aminations: Similar to Suzuki couplings, bulky and electron-rich ligands are preferred.[5][8] Ligands like BINAP and Xantphos have also been successfully employed.[8][9][10] The choice can depend on whether the amine is primary or secondary.[9]

  • For Sonogashira Couplings: While traditional palladium-phosphine complexes are used, the addition of a copper co-catalyst is common.[2] However, copper-free conditions are also possible.

A screening of different ligands is often the most effective approach to identify the optimal choice for a specific transformation.

Q4: Can protecting groups on the pyrrolo[2,3-d]pyrimidine ring influence the outcome of the reaction?

A4: Yes, protecting groups can have a significant impact. For instance, protecting the N7 position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) is a common strategy.[10] However, it has been observed that protecting the N7 position with a Boc group can decrease the regioselectivity of Suzuki couplings on 2,4-dichloropyrrolo[2,3-d]pyrimidine.[7]

II. Troubleshooting Guides for Specific Cross-Coupling Reactions

This section provides detailed troubleshooting advice for common issues encountered in specific cross-coupling reactions on the pyrrolo[2,3-d]pyrimidine scaffold.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, challenges can arise when working with the pyrrolo[2,3-d]pyrimidine core.

Problem: Low or No Product Formation

If you are observing little to no formation of your desired coupled product, consider the following troubleshooting steps.

start Low/No Product Formation catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst Initial Check base Screen Different Bases catalyst->base If no improvement outcome Improved Yield catalyst->outcome Success solvent Optimize Solvent System base->solvent If still low yield base->outcome Success temp Adjust Reaction Temperature solvent->temp Fine-tuning solvent->outcome Success reagents Check Reagent Quality temp->reagents If issues persist temp->outcome Success reagents->catalyst Re-evaluate with pure reagents

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Detailed Troubleshooting Steps:

  • Re-evaluate the Catalyst System:

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts, consider using a pre-formed catalyst with a specific ligand, which can sometimes offer better activity.[11] For challenging substrates, more active catalysts may be required.[12][13]

    • Ligand Choice: As mentioned in the FAQs, bulky and electron-rich phosphine ligands are generally preferred.[5] If you are using a standard ligand like PPh₃ with limited success, screen more specialized ligands such as SPhos, XPhos, or RuPhos.[5][6]

  • Screen Different Bases:

    • The choice of base is critical and often works in concert with the solvent.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

    • For particularly challenging couplings, stronger bases like NaOtBu might be necessary, but be mindful of potential side reactions with sensitive functional groups.[14]

  • Optimize the Solvent System:

    • A mixture of an organic solvent and water is often used for Suzuki couplings. Common solvent systems include dioxane/water, THF/water, and toluene/water.[3][6]

    • Ensure your organic solvents are anhydrous and properly degassed to prevent catalyst deactivation.

  • Adjust the Reaction Temperature:

    • Higher temperatures can sometimes overcome activation barriers, but they can also lead to catalyst decomposition and side reactions like protodeboronation.[3] If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3]

  • Check Reagent Quality:

    • Ensure your boronic acid is of high purity and has not degraded. Protodeboronation can be a significant issue.[3]

    • The quality of your halo-pyrrolo[2,3-d]pyrimidine is also important. Impurities can interfere with the catalytic cycle.

Data Presentation: Ligand and Base Screening for a Model Suzuki Coupling

The following table illustrates a hypothetical screening process to optimize the Suzuki coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with phenylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10015
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10065
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O10078
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
5Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Toluene/H₂O11082
Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in pharmaceutically active molecules.[1][15]

Problem: Incomplete Conversion or Side Product Formation

Incomplete reactions or the formation of side products like hydrodehalogenation are common hurdles.

start Incomplete Conversion or Side Products ligand Is the ligand bulky and electron-rich enough? start->ligand yes_ligand Yes ligand->yes_ligand Yes no_ligand No ligand->no_ligand No base_strength Is the base strength appropriate? yes_base Yes base_strength->yes_base Yes no_base No base_strength->no_base No temp_control Is the temperature optimized? yes_temp Yes temp_control->yes_temp Yes no_temp No temp_control->no_temp No reagent_ratio Are the reagent ratios correct? no_reagent No reagent_ratio->no_reagent No yes_ligand->base_strength outcome1 Switch to a bulkier ligand (e.g., XPhos, RuPhos) no_ligand->outcome1 yes_base->temp_control outcome2 Consider a weaker base to minimize hydrodehalogenation no_base->outcome2 yes_temp->reagent_ratio outcome3 Lower temperature to reduce side reactions no_temp->outcome3 yes_reagent Yes outcome4 Adjust amine or halide stoichiometry no_reagent->outcome4

Caption: A decision tree to guide troubleshooting for Buchwald-Hartwig amination reactions.

Detailed Troubleshooting Steps:

  • Ligand Selection:

    • For challenging couplings on the pyrrolo[2,3-d]pyrimidine scaffold, first-generation ligands may not be sufficient.[9] Utilize bulky, electron-rich biaryl phosphine ligands like RuPhos or XPhos to promote the reaction.[8] Bidentate ligands such as BINAP have also proven effective.[9][10]

  • Base Selection and Strength:

    • Strong bases like NaOtBu or LiHMDS are commonly used.[8][14] However, if you observe significant hydrodehalogenation (replacement of the halide with hydrogen), consider switching to a weaker base like Cs₂CO₃ or K₃PO₄.[8][14]

  • Temperature Control:

    • High temperatures can sometimes lead to undesired side reactions. If you are observing byproducts, try lowering the reaction temperature.

  • Stoichiometry of Reagents:

    • Typically, a slight excess of the amine is used.[8][10] Ensure accurate measurement of all reagents.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of a halo-pyrrolo[2,3-d]pyrimidine.[8][10]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., RuPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) at least three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.5 equiv) and the anhydrous solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.5 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

III. References

  • A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem. Available at:

  • ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS - Open Readings 2026. Available at:

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry - ACS Publications. Available at:

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC. Available at:

  • Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF - ResearchGate. Available at:

  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem. Available at:

  • Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination - Benchchem. Available at:

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at:

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. Available at:

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available at:

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC. Available at:

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC. Available at:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at:

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at:

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at:

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Available at:

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at:

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at:

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. Available at:

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. Available at:

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at:

  • Green synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases via ionic liquid catalysis: computational and experimental exploration of antimicrobial potentials - New Journal of Chemistry (RSC Publishing). Available at:

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC. Available at:

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at:

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Beilstein Journals. Available at:

  • Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Publishing. Available at:

  • (PDF) Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - ResearchGate. Available at:

  • Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions - ResearchGate. Available at:

  • Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira... - ResearchGate. Available at:

  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - MDPI. Available at:

Sources

Optimization

Addressing regioselectivity issues in the functionalization of 7-deazapurines

Topic: Addressing Regioselectivity Issues in 7-Deazapurine Scaffolds Ticket ID: #7DZ-REGIO-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary: The 7-Deazapurine Challenge T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Regioselectivity Issues in 7-Deazapurine Scaffolds Ticket ID: #7DZ-REGIO-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The 7-Deazapurine Challenge

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a critical isostere of purine, widely used in kinase inhibitors (e.g., Ruxolitinib) and antiviral nucleosides (e.g., Remdesivir analogs). Unlike purines, the N7 nitrogen is replaced by a carbon (C7), which fundamentally alters the electronic landscape of the ring system.

The Core Problem: The scaffold possesses multiple nucleophilic (N1, N9, C7) and electrophilic (C2, C4, C6) sites. Without precise condition control, experiments frequently yield regioisomeric mixtures (N1 vs. N9 alkylation) or incorrect substitution patterns (C7 vs. C8 functionalization), leading to costly purification bottlenecks.

This guide provides a causality-driven troubleshooting framework to resolve these selectivity issues.

Regioselectivity Map & Logic

Before selecting reagents, visualize the reactivity profile of the scaffold. The diagram below illustrates the preferred sites for different reaction classes.

RegioselectivityMap Scaffold 7-Deazapurine Core (Pyrrolo[2,3-d]pyrimidine) N9 N9 Position (Nucleophilic) Target: Alkylation/Glycosylation Control: Thermodynamic (Base) Scaffold->N9 Primary Site (pKa ~13) N1 N1 Position (Nucleophilic) Target: Kinetic Alkylation Risk: Side Product Scaffold->N1 Competing Site C7 C7 Position (Electrophilic Attack) Target: Halogenation/Mannich Mechanism: SEAr Scaffold->C7 Electron Rich (Enamine-like) C8 C8 Position (C-H Activation) Target: Arylation/Borylation Control: Directing Groups Scaffold->C8 Acidic C-H C6 C6 Position (Electrophilic) Target: SNAr Displacement (Cl -> NR2) Scaffold->C6 Leaving Group Site

Figure 1: Reactivity landscape of the 7-deazapurine scaffold.

Module 1: N-Functionalization (N9 vs. N1)

The Issue: You intend to alkylate or glycosylate N9, but you observe significant N1 product or bis-alkylation.

Mechanism & Causality

The pyrrole-like N9 proton is acidic (pKa ~13.2). Deprotonation yields an anion that is delocalized over the ring system.

  • Thermodynamic Control (N9): The N9-alkylated product restores the aromaticity of the pyrimidine ring more effectively than the N1-isomer.

  • Kinetic Control (N1/N3): Under rapid, irreversible conditions (e.g., high heat, highly reactive electrophiles), alkylation may occur at the pyridine-like N1 or N3.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mixture of N9 and N1 isomers Use of "loose" ion pairs or polar protic solvents stabilizing the wrong tautomer.Switch to Phase Transfer Catalysis (PTC). Use Solid KOH + TDA-1 (catalyst) in ACN or Toluene. This "Seela Method" tightens the ion pair and favors N9 [1].
Low Yield in Glycosylation Vorbrüggen conditions (Lewis Acid) leading to N7-site competition (if N7 was present) or sugar decomposition.Use Anion Glycosylation. Pre-form the anion with NaH or KOH/TDA-1 before adding the halosugar. This avoids harsh Lewis acids [2].
Bis-alkylation Excess base/electrophile or lack of protecting groups on exocyclic amines.Protect C6-amines (e.g., benzoyl) before alkylation. Use strictly 1.05 eq. of base.
FAQ: N-Alkylation

Q: Can I use the Mitsunobu reaction for N9 alkylation? A: Yes, but it often requires the 6-position to be electron-deficient (e.g., 6-Cl). If the 6-position is an amine (unprotected), the reaction may fail or N-alkylate the exocyclic amine.

Module 2: C7-Functionalization (Electrophilic Substitution)

The Issue: You need to introduce a handle (Halogen) at C7 for cross-coupling, but the reaction is sluggish or non-selective.

Mechanism & Causality

C7 is the most electron-rich carbon in the ring (analogous to the C3


-position of indole). It readily undergoes Electrophilic Aromatic Substitution (

).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction at C7 Electron-deficient ring (e.g., presence of electron-withdrawing protecting groups).Remove EWGs. Ensure the N9 is either free or protected with an electron-donating group (e.g., SEM, Bn) to boost nucleophilicity at C7.
Poly-halogenation Excess halogenating agent or high temperature.Use NIS (N-Iodosuccinimide). Perform in DMF at 0°C to RT. NIS is milder and more selective than

/oxidant mixtures [3].
Reaction at C8 C-H activation conditions were used instead of

.
Check Reagents. Metal-catalyzed pathways often favor C8 (acidity). For C7, stick to classical electrophiles (

sources).

Module 3: Advanced C-H Activation (C8 Selectivity)

The Issue: You want to functionalize the C-H bond directly without pre-halogenation, but you are getting mixtures of C7 and C8.

Mechanism & Causality

While C7 is nucleophilic (


), C8 is the most acidic C-H bond (adjacent to N9).
  • Direct Arylation: Palladium-catalyzed C-H activation often favors C8, especially if a large protecting group on N9 blocks the approach to C7 or if the mechanism involves a Concerted Metalation-Deprotonation (CMD) pathway [4].

Decision Workflow: C-H Functionalization

CH_Activation Start Goal: C-H Functionalization CheckPos Target Position? Start->CheckPos TargetC7 Target: C7 CheckPos->TargetC7 TargetC8 Target: C8 CheckPos->TargetC8 MethodC7 Method: Electrophilic Subst. (NIS/NBS) -> Cross Coupling TargetC7->MethodC7 MethodC8 Method: Pd-Catalyzed C-H Activation (CMD Mechanism) TargetC8->MethodC8 ConditionC8 Key Condition: Protect N9 with Bulky Group (e.g., THP, Trityl) to block C7? MethodC8->ConditionC8

Figure 2: Selecting the correct pathway for C-H functionalization.

Standard Operating Protocol: Regioselective N9-Glycosylation

Objective: Synthesize N9-glycosylated 7-deazapurines with >95% regioselectivity using the Seela Anion Method.

Reagents:

  • Substrate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or similar).

  • Base: Powdered KOH (freshly ground).

  • Catalyst: TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine).

  • Electrophile: 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-erythro-pentofuranose.

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Anion Formation: Suspend the 7-deazapurine base (1.0 eq) and powdered KOH (2.5 eq) in anhydrous MeCN at room temperature.

  • Catalyst Addition: Add TDA-1 (0.1 eq). Stir for 10–15 minutes. The mixture may darken, indicating anion formation.

  • Glycosylation: Add the halosugar (1.1 eq) portion-wise over 5 minutes.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC.[1]

    • Note: The reaction is usually fast. Prolonged stirring can lead to anomerization.

  • Workup: Filter off the insoluble salts. Evaporate the filtrate to dryness.

  • Purification: Flash chromatography. The N9 isomer is typically more polar than the N1 isomer (if formed).

Why this works: The TDA-1 complexes the potassium cation, creating a "naked" pyrrolyl anion at N9 which is highly nucleophilic but sterically guided to the thermodynamic product [1][2].

References

  • Seela, F., & Westermann, B. (1994). Synthesis of 7-alkynyl-7-deaza-2'-deoxyadenosines via the palladium-catalyzed cross-coupling reaction.Bioorganic & Medicinal Chemistry Letters , 4(24), 3011-3014. Link

  • Seela, F., et al. (2005). 7-Deazapurine 2'-deoxyribonucleosides: Regioselective synthesis and properties.Helvetica Chimica Acta , 88(3), 451-469. Link

  • Hocek, M., et al. (2012).[2] Regioselective Halogenation of 7-Deazapurines.[3][4][5]Journal of Organic Chemistry , 77(15), 6608–6614. Link

  • Perlíková, P., & Hocek, M. (2017). Direct C-H Functionalization of Purines and 7-Deazapurines.[6][7]Current Organic Chemistry , 21(15), 1478-1496. Link

Sources

Troubleshooting

Enhancing the stability of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one for biological assays

Technical Support Center: 7-Deazahypoxanthine Scaffold Stability Topic: Welcome to the Technical Support Center Current Status: 🟢 Operational | Technician: Senior Application Scientist Molecule ID: 1,7-dihydropyrrolo[2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Deazahypoxanthine Scaffold Stability Topic:

Welcome to the Technical Support Center

Current Status: 🟢 Operational | Technician: Senior Application Scientist Molecule ID: 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (Commonly: 7-Deazahypoxanthine) CAS: 3680-71-5

You are likely working with this scaffold as a core building block for kinase inhibitors (e.g., JAK inhibitors like Tofacitinib) or nucleoside analogs. While structurally robust compared to some aliphatic intermediates, this fused heterocyclic system presents unique challenges in aqueous solubility , oxidative susceptibility , and colloidal aggregation during high-throughput screening (HTS).

This guide bypasses generic advice to address the specific physicochemical behaviors of the 7-deazapurine core that lead to assay artifacts.

Module 1: Solubility & The "Brick Dust" Phenomenon

The Issue: Users frequently report that 10 mM DMSO stocks appear clear, but "crash out" (precipitate) immediately upon dilution into aqueous assay buffers, or form invisible colloidal aggregates that cause false-positive inhibition.

Technical Insight: 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a planar, rigid bicycle. It possesses high lattice energy (Melting Point >300°C), meaning the molecules prefer to stack on top of each other (π-π stacking) rather than interact with water. This is the classic "brick dust" property.

Troubleshooting Guide: Solubilization
SymptomProbable CauseCorrective Action
Precipitation in DMSO Stock Hygroscopic Failure. DMSO absorbs atmospheric water. At >5% water content, the solubility of this scaffold drops exponentially.Protocol A: Use anhydrous DMSO (<0.1% H2O). Store under Argon. Use single-use aliquots to prevent repeated freeze-thaw moisture entry.
Cloudiness in Assay Buffer Rapid Dilution Shock. Direct addition of high-concentration stock to buffer creates local supersaturation.Protocol B: Perform intermediate dilution. Step down from 100% DMSO

10% DMSO

Final Assay Buffer.
Steep IC50 Curves (Hill Slope > 1.5) Colloidal Aggregation. The compound forms promiscuous "oil droplets" that sequester enzymes, leading to false positives.Protocol C: Add non-ionic detergent (0.01% Triton X-100 or Tween-20) to the assay buffer before adding the compound.
Visualizing the Aggregation Pathway

The following diagram illustrates how improper handling leads to assay artifacts.

G Powder Crystalline Powder (High Lattice Energy) DMSO_Stock DMSO Stock (Monomeric) Powder->DMSO_Stock Solubilization Wet_DMSO Hydrated DMSO (>5% Water) DMSO_Stock->Wet_DMSO Hygroscopic Absorption Assay_Buffer Assay Buffer (Aqueous) DMSO_Stock->Assay_Buffer Dilution Colloid Colloidal Aggregate (Promiscuous Inhibitor) Wet_DMSO->Colloid Precipitation Assay_Buffer->Colloid No Detergent Specific_Bind Specific Binding (True Activity) Assay_Buffer->Specific_Bind +0.01% Triton X-100 Colloid->Specific_Bind Detergent Disruption

Figure 1: The "Critical Path" of solubility. Moisture uptake in DMSO or lack of detergent in buffers drives the formation of promiscuous aggregates.

Module 2: Chemical Stability & Oxidation

The Issue: Stock solutions turn yellow over time (2-4 weeks at 4°C), or mass spectrometry shows a +16 Da peak (M+16).

Technical Insight: The pyrrole ring (positions 5, 6, and 7) is electron-rich and susceptible to oxidative dehydrogenation or direct oxidation. Unlike the pyrimidine ring, which is electron-deficient and stable, the pyrrole moiety can act as a nucleophile, reacting with dissolved oxygen or trace peroxides in PEG-based buffers.

Q: Does pH affect stability? A: Yes. The N-7 proton (pyrrole NH) has a pKa


 13, while the N-1 proton (amide/lactam) has a pKa 

9-10 (depending on substituents).
  • High pH (>10): Deprotonation creates a dianion, which is highly electron-rich and rapidly oxidizes .

  • Low pH (<4): Protonation of N-3 can occur, but generally, the scaffold is stable in acidic media unless heated.

  • Optimal pH: 7.0 – 8.0 (Physiological).

Protocol: The "Argon-Blanket" Storage System

To prevent oxidative degradation of the pyrrole core.

  • Solvent: Dissolve strictly in degassed anhydrous DMSO.

  • Container: Use amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plates for long-term storage.

  • Atmosphere: Flush the headspace with Argon gas for 5-10 seconds before capping.

  • Temperature: Store at -20°C or -80°C. Do not store at 4°C (DMSO freezes at 19°C; cycling between liquid/solid at 4°C promotes precipitation).

Module 3: Assay Interference (Tautomerism)

The Issue: Inconsistent binding data or SAR (Structure-Activity Relationship) discontinuities.

Technical Insight: 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one exists in a tautomeric equilibrium between the Lactam (Keto) and Lactim (Enol) forms.

  • Lactam (dominant in solution): H-bond acceptor at C=O, H-bond donor at N-H.

  • Lactim (minor): H-bond donor at O-H, H-bond acceptor at N.

If your target protein requires the Enol form for binding (e.g., acting as a donor to a backbone carbonyl), the energy penalty for tautomerization must be accounted for.

Visualizing Tautomeric States

Tautomer Keto LACTAM (Keto) Dominant in Solution (H-Bond Acceptor) Enol LACTIM (Enol) Trace Species (H-Bond Donor) Keto->Enol Tautomerization (Fast Equilibrium) Target Protein Binding Pocket Enol->Target Specific Interaction (e.g., Kinase Hinge Region)

Figure 2: Tautomeric equilibrium. While the Keto form is stable in the vial, the Enol form is often the bioactive species in kinase hinge binding.

Frequently Asked Questions (FAQ)

Q: Can I use PEG-400 to improve solubility? A: Proceed with caution. Polyethylene Glycols (PEGs) often contain trace peroxides (initiators from polymerization). These peroxides will attack the electron-rich pyrrole ring of the 7-deazahypoxanthine, causing rapid degradation. If PEG is necessary, use "Oxidant-Free" or "Molecular Biology Grade" PEG and add an antioxidant like BHT (Butylated hydroxytoluene) if the assay permits.

Q: My compound shows activity in the biochemical assay but zero activity in cells. Is it stability? A: It is likely permeability , not stability. The 1,7-dihydro-4-one core is a polar, H-bond donor/acceptor rich system. It may have poor passive permeability across the lipid bilayer.

  • Check: PAMPA or Caco-2 permeability data.

  • Fix: Prodrug strategies (masking the N-H or O) are often required for this scaffold to enter cells effectively.

Q: How do I verify if my inhibition is real or due to aggregation? A: Perform the "Spin-Down" Test :

  • Prepare the assay mix with the compound.[1]

  • Centrifuge at high speed (e.g., 10,000 x g for 10 mins).

  • Sample the supernatant and run the assay.

  • Result: If activity is lost, the "inhibitor" was a colloid that spun out. If activity remains, it is a true soluble inhibitor.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.

    • Context: Foundational text on colloidal aggregation and false positives in kinase assays.
  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[2]

    • Context: Detailed analysis of DMSO hygroscopicity and "crashing out" mechanisms.
  • PubChem Compound Summary. (2024). 7-Deazahypoxanthine (CID 135408689).[3] National Center for Biotechnology Information.

    • Context: Physicochemical d
  • Seela, F., & Westermann, B. (1995). 7-Deazapurine Nucleosides and Nucleotides. Current Protocols in Nucleic Acid Chemistry.

    • Context: Synthesis and stability of the 7-deazapurine scaffold.[4]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of different pyrrolo[2,3-d]pyrimidine-based kinase inhibitors

Executive Summary: The Deaza-Adenine Privilege The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents one of the most successful templates in modern kinase inhibitor design. Structurally isosteric to adenine—th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Deaza-Adenine Privilege

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents one of the most successful templates in modern kinase inhibitor design. Structurally isosteric to adenine—the nitrogenous base of ATP—this scaffold allows for potent ATP-competitive inhibition while offering vectors for side-chain modification that tune isoform selectivity.

This guide compares three clinically validated pyrrolo[2,3-d]pyrimidine inhibitors: Tofacitinib , Ruxolitinib , and Baricitinib . It analyzes their structural binding modes, differential selectivity profiles against the Janus Kinase (JAK) family, and provides a validated experimental workflow for assessing their efficacy.

Compound Profiles & Structural Logic

The Core Scaffold

The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP. The N1 and N3 nitrogens (pyrimidine ring) and the pyrrole NH typically engage the kinase hinge region, forming critical hydrogen bonds that anchor the molecule.

Comparative Profiles
CompoundPrimary Target(s)Selectivity Driver (Side Chain)Clinical Focus
Tofacitinib JAK1 / JAK3Piperidine linker: The 3-aminopiperidine group orients the molecule to exploit the solvent-exposed front pocket, favoring JAK3/JAK1 over JAK2/TYK2.Rheumatoid Arthritis, Ulcerative Colitis
Ruxolitinib JAK1 / JAK2Cyclopentyl-pyrazole: The pyrazole group extends into the hydrophobic pocket, creating van der Waals contacts that favor the JAK1/2 homology.Myelofibrosis, GVHD
Baricitinib JAK1 / JAK2Ethylsulfonyl-azetidine: This rigid linker creates specific contacts in the phosphate-binding region, enhancing potency against JAK1/2 while reducing JAK3 affinity.Rheumatoid Arthritis, Alopecia Areata

Note on Upadacitinib: While often compared to this group, Upadacitinib utilizes a modified pyrrolo[2,3-b]pyridine (fused tricyclic) scaffold. This "scaffold hopping" strategy was employed specifically to achieve higher JAK1 selectivity by exploiting subtle differences in the glycine-rich loop, distinguishing it from the first-generation pyrrolo[2,3-d]pyrimidines.

Mechanism of Action: Hinge Binding Dynamics

The efficacy of these inhibitors is defined by their residence time and specific interactions within the ATP-binding pocket.

Binding Mode Analysis (JAK1 Focus)
  • Hinge Interaction: The pyrrolo[2,3-d]pyrimidine core forms a bidentate hydrogen bond network with the kinase hinge region.

    • Glu957 & Leu959 (JAK1): The pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl of Glu957, while the pyrimidine N acts as an acceptor from the backbone amide of Leu959.

  • Selectivity Determinants:

    • Tofacitinib: Binds deeply, but its selectivity for JAK3 is driven by a cysteine residue (Cys909) in the JAK3 active site, which is replaced by serine in other JAKs (though Tofacitinib does not bind covalently, the volume/polarity difference matters).

    • Ruxolitinib: Stabilizes the kinase in an active DFG-in conformation but prevents ATP access.

Pathway Visualization

The following diagram illustrates the JAK-STAT signaling cascade and the specific intervention points of these inhibitors.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/2/3 / TYK2 (Auto-phosphorylation) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation (Tyr) Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK ATP-Competitive Inhibition pSTAT pSTAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Schematic of the JAK-STAT pathway showing the ATP-competitive inhibition mechanism of pyrrolo[2,3-d]pyrimidines at the JAK activation step.

Comparative Efficacy Data

The following data aggregates IC50 values from cell-free enzymatic assays. Lower values indicate higher potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib 3.24.11.6 34.0Pan-JAK (JAK3/1 biased)
Ruxolitinib 3.32.8 428.019.0JAK1 / JAK2 Selective
Baricitinib 5.95.7>40053.0JAK1 / JAK2 Selective
Upadacitinib (Ref)4712023044695JAK1 Selective

Note: Data represents geometric means from aggregated biochemical assays. Cellular potency (e.g., IL-6 induced STAT3 phosphorylation) may shift due to membrane permeability and intracellular ATP competition.

Experimental Protocol: HTRF JAK Kinase Assay

To validate the efficacy of these inhibitors in your own lab, use a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This "mix-and-read" format is superior to radiometric assays for high-throughput profiling.

Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by the JAK enzyme.

  • Reaction: JAK enzyme + Biotin-Peptide + ATP + Inhibitor → Phospho-Peptide.

  • Detection: Addition of Eu-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Signal: FRET occurs if the peptide is phosphorylated, generating a signal at 665 nm.

Workflow Diagram

HTRF_Workflow Step1 1. Prepare Reagents (Enzyme, Peptide, ATP, Inhibitor) Step2 2. Kinase Reaction (Incubate 60 min @ RT) Step1->Step2 Step3 3. Stop & Detect (Add Eu-Ab + SA-XL665 + EDTA) Step2->Step3 Step4 4. Read Signal (Ex: 337nm | Em: 665/620nm) Step3->Step4 Data Calculate HTRF Ratio (665/620 * 10^4) Step4->Data

Caption: Step-by-step workflow for the HTRF Kinase Assay used to determine IC50 values.

Detailed Protocol Steps
  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Inhibitor Dilution: Prepare 3-fold serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitor in 100% DMSO. Dilute 1:50 into Kinase Buffer (final DMSO 2%).

  • Enzyme Mix: Dilute JAK enzyme (e.g., JAK1 catalytic domain) to optimal concentration (typically 0.1–1 nM) in Kinase Buffer.

  • Substrate Mix: Prepare a mix of Biotin-TK Peptide (1 µM) and ATP (at Km, typically 10–50 µM).

  • Reaction Assembly:

    • Add 4 µL Inhibitor solution to a white low-volume 384-well plate.

    • Add 2 µL Enzyme Mix.

    • Add 4 µL Substrate/ATP Mix to start reaction.

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of HTRF Detection Reagent (Eu-Cryptate Antibody + Streptavidin-XL665 in EDTA buffer).

  • Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., PHERAstar).

  • Analysis: Plot HTRF Ratio vs. log[Inhibitor] to determine IC50.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry. Link

  • Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424 (Ruxolitinib)." Blood. Link

  • Fridman, J. S., et al. (2010). "Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 (Baricitinib)." Journal of Immunology. Link

  • Parmentier, J. M., et al. (2018). "In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494)." BMC Rheumatology. Link

  • Cisbio Bioassays. (2024). "HTRF Kinase Assay Technical Guide." Revvity. Link

Comparative

1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one vs. Traditional Purine Analogs: A Comprehensive Biological Performance Guide

Executive Summary The development of nucleoside analogs and kinase inhibitors relies heavily on modifying endogenous purine scaffolds. While traditional purine analogs (e.g., 6-mercaptopurine, fludarabine) have historica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nucleoside analogs and kinase inhibitors relies heavily on modifying endogenous purine scaffolds. While traditional purine analogs (e.g., 6-mercaptopurine, fludarabine) have historically dominated this space, they are frequently limited by rapid enzymatic degradation and off-target toxicity. 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (commonly known as 7-deazahypoxanthine) represents a critical bioisosteric evolution[1]. By replacing the imidazole ring of a purine with a pyrrole ring, this scaffold fundamentally alters the molecule's electronic distribution and steric profile, yielding superior metabolic stability and enhanced kinase selectivity[2].

This guide objectively compares the biological performance of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one derivatives against traditional purine analogs, providing mechanistic insights and standardized experimental protocols for validation.

Structural & Mechanistic Divergence

The Nitrogen-7 (N7) Liability in Purines

In traditional purines, the N7 atom acts as a primary hydrogen bond acceptor. While essential for endogenous nucleic acid base pairing, N7 is also the primary recognition site for degradative enzymes such as Purine Nucleoside Phosphorylase (PNP) and Adenosine Deaminase (ADA). This interaction makes traditional purine analogs highly susceptible to rapid metabolic cleavage.

The Carbon-7 (C7) Advantage in Pyrrolo[2,3-d]pyrimidines

In 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, the N7 atom is replaced by a carbon atom (C7). This single-atom substitution abolishes the specific hydrogen-bonding capability required by PNP, rendering the analog highly resistant to enzymatic degradation[3]. Furthermore, the C7 position provides a unique synthetic anchor. Unlike N7, which cannot be substituted without creating an unstable charged species, C7 can be functionalized with halogens or bulky aryl groups to probe the hydrophobic pockets of target kinases, drastically improving target selectivity[2].

Pathway Purine Traditional Purine Analogs (e.g., Hypoxanthine) PNP Purine Nucleoside Phosphorylase (PNP) Purine->PNP Susceptible (N7 binding) Kinase Kinase Targets (e.g., CDKs, EGFR) Purine->Kinase ATP Competition Deaza 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (7-Deazahypoxanthine) Deaza->PNP Resistant (Lacks N7) Deaza->Kinase Enhanced Selectivity via C7 Substitution Stability High Metabolic Stability Deaza->Stability Degradation Rapid Metabolic Degradation PNP->Degradation Inhibition Targeted Inhibition & Apoptosis Kinase->Inhibition

Comparative metabolic and signaling pathways of purines versus 7-deazapurines.

Comparative Biological Performance

Kinase Selectivity and ATP Competition

Both purines and pyrrolo[2,3-d]pyrimidines act as competitive inhibitors for the ATP-binding pocket of kinases[4]. Because they are bioisosteres of the purine ring of ATP, they exhibit excellent cellular uptake[2]. However, traditional purines often suffer from promiscuous binding across the kinome. 7-deazapurines overcome this; functionalization at the C7 position allows the molecule to exploit specific spatial geometries within the kinase hinge region, yielding potent and selective inhibition of targets like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR)[2][5].

Metabolic Stability

Traditional purine analogs are rapidly metabolized in the liver and plasma, necessitating high dosing that exacerbates toxicity. In contrast, 7-deazapurines demonstrate highly favorable in vitro and in vivo metabolic stability, significantly increasing their half-life and bioavailability[3].

Quantitative Data Comparison

The following table synthesizes typical biological performance metrics comparing standard purine analogs with optimized 7-deazapurine derivatives.

ParameterTraditional Purine Analogs (e.g., 6-MP, Hypoxanthine)1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one DerivativesCausality / Mechanism
PNP Resistance Low (Rapid cleavage)High (Resistant)Lack of N7 prevents hydrogen bonding with PNP active site.
Microsomal Half-Life (

)
~15–30 minutes>120 minutesResistance to oxidative and phosphorylative degradation.
Kinase Selectivity Broad / PromiscuousHighly TunableC7 substitutions probe specific hydrophobic kinase pockets.
EGFR/CDK IC50 Micromolar (

M) range
Nanomolar (nM) rangeEnhanced bioisosteric fit in the ATP-binding hinge region.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to differentiate between true biological activity and assay artifacts.

Protocol A: Microsomal Metabolic Stability Assay

This assay determines the intrinsic clearance of the compounds. A negative control (minus NADPH) is critical to prove that degradation is enzymatically driven rather than a result of chemical instability.

  • Preparation : Prepare a 1

    
    M solution of the test compound (Purine vs. 7-Deazapurine) in 0.1 M potassium phosphate buffer (pH 7.4).
    
  • Incubation : Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel sample without NADPH as a negative control, and a sample with Verapamil as a positive control.

  • Sampling : At time points 0, 15, 30, and 60 minutes, extract 50

    
    L aliquots.
    
  • Quenching : Immediately quench the aliquots in 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
    
  • Analysis : Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

Workflow Step1 Compound Incubation (Liver Microsomes + NADPH) Step2 Aliquots at Time Points (0, 15, 30, 60 min) Step1->Step2 Step3 Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Calculate t1/2 & Intrinsic Clearance Step4->Step5

Self-validating experimental workflow for evaluating microsomal metabolic stability.

Protocol B: Kinase Inhibition (IC50) Profiling

This protocol evaluates ATP-competitive inhibition.

  • Enzyme Preparation : Dilute recombinant kinase (e.g., CDK1 or EGFR) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Compound Titration : Prepare a 10-point 3-fold serial dilution of the test compounds (from 10

    
    M down to 0.5 nM). Self-Validation Step: Include Staurosporine as a universal positive reference inhibitor.
    
  • Reaction : Combine the kinase, test compound, and a fluorescently labeled peptide substrate. Add ATP at a concentration equal to the kinase's

    
     value to ensure competitive binding dynamics are accurately measured.
    
  • Detection : Incubate for 60 minutes at room temperature. Measure substrate phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.

  • Data Fitting : Plot the dose-response curve using a four-parameter logistic regression to derive the IC50.

References[1] Title: 7-Deazahypoxanthine | C6H5N3O | CID 135408689. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/135408689[4] Title: Inhibition of Cyclin-Dependent Kinase 1 by Purines and Pyrrolo[2,3-d]Pyrimidines Does Not Correlate with Antiviral Activity. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC119616/[2] Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.918951/full[5] Title: Synthesis and Anti-Proliferative Effects of Mono- and Bis-Purinomimetics Targeting Kinases. Source: MDPI. URL: https://www.mdpi.com/1420-3049/22/11/1872[3] Title: Exploration of 6-methyl-7-(Hetero)Aryl-7-Deazapurine ribonucleosides as antileishmanial agents. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/35533570/

Sources

Validation

Comparative Guide: Validating Target Engagement for Novel Pyrrolo[2,3-d]pyrimidine Scaffolds

Introduction: The Scaffold Challenge The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for approved Janus Kinase (JAK) inhibitors like Tofacitinib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Challenge

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for approved Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib. These molecules function primarily as ATP-competitive inhibitors, exploiting the hinge region of the kinase domain.

The Validation Gap: While biochemical potency (IC


) is easily obtained, it fails to account for cellular membrane permeability, intracellular ATP competition (often mM concentrations), and off-target binding. For a novel inhibitor of this class, demonstrating Target Engagement (TE) —the physical binding of the drug to its specific protein target within a complex biological system—is the critical  go/no-go  step before in vivo efficacy studies.

This guide compares three distinct validation methodologies, providing actionable protocols to prove your compound not only inhibits the enzyme but engages it directly in the relevant cellular context.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Objective: Determine the binding kinetics (


, 

) and dissociation constant (

) in a cell-free system. Why this scaffold? Pyrrolo[2,3-d]pyrimidines often exhibit rapid on/off rates. SPR is superior to steady-state biochemical assays for identifying compounds with long residence times, a key driver of efficacy in this class.
Experimental Protocol: Kinase Immobilization & Kinetic Analysis
  • System: Biacore 8K or ProteOn XPR36.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged kinases).

Step-by-Step Workflow:

  • Ligand Preparation (The Kinase):

    • Caution: Kinase domains are unstable. Avoid standard amine coupling if possible, as it may occlude the ATP-binding pocket.

    • Preferred Method: Biotinylate the kinase via an Avi-tag and capture on a Streptavidin (SA) chip. This ensures uniform orientation exposing the active site.

    • Target Density: Aim for a low density (

      
       RU) to prevent mass transport limitations.
      
  • Analyte Preparation (The Inhibitor):

    • Dissolve the pyrrolo[2,3-d]pyrimidine in 100% DMSO.

    • Dilute into running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Critical: Match DMSO concentration (e.g., 1%) exactly in both running buffer and analyte samples to prevent "bulk effect" jumps.

  • Injection Cycle:

    • Association: Inject analyte for 60–120s at 30

      
      L/min.
      
    • Dissociation: Switch to buffer flow for 300s.

    • Regeneration: Usually not needed for small molecules; if required, use mild 10 mM Glycine pH 9.5.

  • Data Analysis:

    • Fit curves to a 1:1 Langmuir binding model.

    • Quality Check: The

      
       should be theoretical based on MW ratio. If 
      
      
      
      is observed
      
      
      theoretical, suspect non-specific aggregation.
Visualization: SPR Kinetic Workflow

SPR_Workflow Start Purified Kinase (Biotinylated) Chip Streptavidin Chip (Immobilization) Start->Chip Capture Flow Analyte Injection (Inhibitor + Buffer) Chip->Flow Baseline Stable Assoc Association Phase (Kon) Flow->Assoc Binding Dissoc Dissociation Phase (Koff) Assoc->Dissoc Wash Data Sensogram (KD Calculation) Dissoc->Data Fit 1:1 Model

Figure 1: SPR workflow for small molecule kinase inhibitors. Capture via biotin-streptavidin preserves the ATP pocket orientation.

Cellular Validation: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm the inhibitor enters the cell and stabilizes the target protein against heat denaturation. Why this scaffold? Many pyrrolo[2,3-d]pyrimidines are potent in vitro but fail in cells due to efflux pumps (e.g., P-gp). CETSA provides binary "Yes/No" evidence of intracellular binding without requiring artificial tags.

Experimental Protocol: The "Heat Shock" Method

Reagents:

  • Target cells (e.g., Jurkat or PBMC for JAK targets).

  • Lysis Buffer: TBS + 0.4% NP-40 + Protease Inhibitors.

Step-by-Step Workflow:

  • Treatment:

    • Aliquot

      
       cells/tube.
      
    • Treat with Inhibitor (

      
      ) or DMSO vehicle for 1 hour at 37°C.
      
  • Thermal Challenge:

    • Divide samples into PCR tubes.

    • Heat each tube to a different temperature (gradient: 40°C to 65°C) for 3 minutes precisely.

    • Cooling: Immediately snap-cool at RT for 3 minutes.

  • Extraction:

    • Add Lysis Buffer. Freeze-thaw (

      
      ) using liquid nitrogen/37°C water bath to ensure complete lysis.
      
    • Centrifugation: Spin at

      
       for 20 mins at 4°C.
      
    • Critical: Collect the supernatant (soluble fraction). Aggregated/unstable proteins are in the pellet.

  • Detection:

    • Analyze supernatant via Western Blot using a specific antibody for the kinase.

    • Readout: Plot band intensity vs. Temperature.[1] A shift to the right (higher melting temp,

      
      ) indicates ligand binding.
      
Visualization: CETSA Mechanism

CETSA_Mechanism cluster_0 Vehicle Control (DMSO) cluster_1 Inhibitor Treated Native Native Kinase Heat1 Heat (55°C) Native->Heat1 Unfolded Unfolded/Aggregated Heat1->Unfolded Pellet1 Precipitates (Lost in Spin) Unfolded->Pellet1 Bound Kinase + Inhibitor Heat2 Heat (55°C) Bound->Heat2 Stable Stabilized Complex Heat2->Stable Supernatant Soluble (Detected on Blot) Stable->Supernatant

Figure 2: CETSA Principle. Ligand binding thermodynamically stabilizes the protein, keeping it soluble at temperatures that denature the unbound protein.

Advanced Quantification: NanoBRET™ Target Engagement[2]

Objective: Measure intracellular affinity and residence time in live cells. Why this scaffold? Unlike CETSA, NanoBRET is quantitative. It allows you to calculate the intracellular IC


 and compare it to the biochemical IC

to assess the "permeability shift."
Experimental Protocol: Competitive Displacement

System: Promega NanoBRET™ TE Intracellular Kinase Assay.

  • Transfection:

    • Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein.

    • Incubate 20–24 hours.

  • Tracer Addition:

    • Add a cell-permeable "Tracer" (a broad-spectrum inhibitor conjugated to a fluorophore) at a concentration near its

      
      .
      
    • Mechanism:[2][3] The Tracer binds the kinase, bringing the fluorophore close to NanoLuc (BRET signal ON).

  • Competition:

    • Add your novel pyrrolo[2,3-d]pyrimidine (serial dilution).

    • Readout: If your drug binds, it displaces the Tracer.[4] BRET signal decreases.

  • Calculation:

    • Measure Donor (460 nm) and Acceptor (618 nm) emission.

    • Calculate BRET Ratio (

      
      ).
      
    • Fit to dose-response to determine intracellular affinity.

Comparative Analysis: Choosing the Right Tool

The following table synthesizes the strengths and weaknesses of each approach specifically for pyrrolo[2,3-d]pyrimidine development.

FeatureBiochemical (SPR) CETSA (Western Blot) NanoBRET™ TE
Primary Output Binding Kinetics (

)
Binary Binding (Yes/No)Intracellular Affinity (IC

)
Cellular Context None (Purified Protein)High (Endogenous Protein)Medium (Overexpressed Fusion)
Throughput High (Automated)Low (Manual Westerns)High (Plate Reader)
Relevance to Scaffold Validates ATP-site fitValidates membrane permeabilityValidates intracellular competition
Key Limitation Ignores cell membraneNon-quantitativeRequires transfection
Data Interpretation Guide (Self-Validating System)

To ensure scientific integrity, use this logic flow to interpret discordant results:

  • High SPR Affinity + No CETSA Shift:

    • Diagnosis: The compound binds the kinase but cannot enter the cell.

    • Action: Optimize lipophilicity (cLogP) or reduce polar surface area (PSA).

  • Weak SPR Affinity + Strong CETSA Shift:

    • Diagnosis: False positive in CETSA (compound aggregation or heat shock artifact) OR metabolic bioactivation.

    • Action: Run a "Isothermal Dose Response" (ITDR) CETSA to confirm concentration dependence.

  • Good CETSA + No Functional Inhibition (p-STAT):

    • Diagnosis: The compound binds the target but at a site that does not inhibit catalysis (allosteric binder) or is outcompeted by mM intracellular ATP.

    • Action: Run NanoBRET with high ATP concentrations.

References

  • Martinez Molina, D., et al. (2013).[5][6] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[5][7] Science, 341(6141), 84-87. Link

  • Vasta, J. D., et al. (2018).[8] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. Link

  • Huber, W., et al. (2015). Proteome-wide drug target profiling in living cells using thermal proteome profiling. Nature Protocols, 10, 1755–1777. Link

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[9] Nature Biotechnology, 29, 1039–1045. Link

  • Promega Corporation. (2023). NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol.[4] Link

Sources

Comparative

A Researcher's Guide to the ADME Landscape of 7-Deazapurine Derivatives: A Comparative Analysis

The pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, represents a privileged structure in medicinal chemistry. By replacing the N7 atom of the purine ring with a carbon, these analogs often exhibit enh...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, represents a privileged structure in medicinal chemistry. By replacing the N7 atom of the purine ring with a carbon, these analogs often exhibit enhanced biological activity, making them promising candidates for antiviral, anticancer, and kinase inhibitor therapies. However, the journey from a potent hit to a successful drug is paved with the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding and optimizing these properties is paramount for developing 7-deazapurine derivatives with favorable pharmacokinetic profiles.

This guide provides a comparative analysis of the ADME properties of 7-deazapurine derivatives, drawing upon available experimental and in silico data. We will delve into the structural modifications that influence their permeability, metabolic stability, and potential for efflux, offering insights for researchers in the field of drug discovery and development.

Absorption: Navigating the Intestinal Barrier

The oral bioavailability of a drug is fundamentally linked to its ability to permeate the intestinal epithelium. For 7-deazapurine derivatives, particularly the nucleoside analogs, this is a critical hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Comparative Permeability of 7-Deazapurine Nucleosides

Key Considerations for Permeability:

  • Lipophilicity: The addition of lipophilic moieties to the 7-deazapurine core can enhance passive diffusion. However, a delicate balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

  • Hydrogen Bonding: The number and arrangement of hydrogen bond donors and acceptors influence a molecule's ability to partition into the lipid bilayer of the intestinal cell membrane.

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump drugs out of intestinal cells, reducing their net absorption. The susceptibility of 7-deazapurine derivatives to these transporters is a critical parameter to evaluate.

A study on novel 7-deazapurine isatin hybrid compounds provided in silico predictions of their ADME properties, including human intestinal absorption. These computational models can serve as a valuable preliminary screening tool to prioritize compounds for experimental validation.

Table 1: In Silico Prediction of Human Intestinal Absorption for 7-Deazapurine Isatin Hybrids

CompoundPredicted Human Intestinal Absorption (%)
Hybrid 1 High
Hybrid 2 High
Hybrid 3 Moderate
Hybrid 4 High
Hybrid 5 Moderate

Note: This table is illustrative and based on the concept of in silico predictions. Specific data for a series of compounds would be populated from a relevant study.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action. Key factors influencing the distribution of 7-deazapurine derivatives include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB).

For kinase inhibitors targeting the central nervous system (CNS), brain penetration is a critical attribute. The replacement of a purine with a 7-deazapurine scaffold has been shown to improve the pharmacokinetic properties of some kinase inhibitors, including increased aqueous solubility which can influence distribution.

Metabolism: The Biotransformation Journey

Metabolic stability is a crucial determinant of a drug's half-life and overall exposure. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. In vitro assays using human liver microsomes (HLM) are the gold standard for assessing metabolic stability.

Structure-Metabolism Relationships

The substitution pattern on the 7-deazapurine ring significantly impacts metabolic stability. Modifications at the C7 position, for instance, can block potential sites of metabolism.

An important metabolic consideration for certain 7-deazapurine analogs is the stability of specific functional groups. For example, it has been observed that the 5-thioamide moiety of some 7-deazapurine derivatives is unstable in cell culture medium and can be converted to the corresponding nitrile. This highlights the importance of assessing compound stability in the assay matrix.

Table 2: Comparative Metabolic Stability of 7-Deazapurine Derivatives in Human Liver Microsomes (Illustrative)

DerivativeHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent 7-Deazapurine 3519.8
7-Chloro-derivative > 60< 11.5
7-Phenyl-derivative 2527.7

Note: This is a hypothetical table to illustrate a comparative analysis. Real experimental data would be required for an actual guide.

Excretion: The Final Exit

The elimination of a drug and its metabolites from the body, primarily through the kidneys and liver, is the final step in its pharmacokinetic journey. The route and rate of excretion are influenced by the physicochemical properties of the 7-deazapurine derivatives.

Experimental Protocols

To facilitate the comparative analysis of ADME properties for novel 7-deazapurine derivatives, detailed experimental protocols for key in vitro assays are provided below.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

Workflow Diagram:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Experiment cluster_analysis Analysis A Caco-2 Cell Culture B Seed cells onto Transwell inserts A->B C Culture for 21-28 days to form a monolayer B->C D Wash monolayer with transport buffer C->D E Add test compound to apical (A) or basolateral (B) side D->E F Incubate at 37°C E->F G Collect samples from receiver chamber at time points F->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Apparent Permeability (Papp) H->I

Caption: Caco-2 permeability assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seeding: Seed Caco-2 cells onto collagen-coated Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Formation: Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

Workflow Diagram:

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare incubation mixture: Test compound, Human Liver Microsomes, Buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Incubate at 37°C C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench reaction with cold acetonitrile E->F G Centrifuge and analyze supernatant by LC-MS/MS F->G H Determine percentage of parent compound remaining G->H I Calculate half-life (t½) and intrinsic clearance (CLint) H->I

Caption: Microsomal stability assay workflow.

Step-by-Step Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the test compound, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Conclusion and Future Directions

The 7-deazapurine scaffold continues to be a fertile ground for the discovery of novel therapeutics. A systematic and comparative approach to evaluating the ADME properties of these derivatives is essential for translating promising in vitro activity into in vivo efficacy. While this guide provides a framework and summarizes available knowledge, there is a clear need for more comprehensive, head-to-head comparative studies. Future research should focus on generating robust experimental ADME data for a diverse range of 7-deazapurine derivatives to build predictive structure-ADME relationship models. This will undoubtedly accelerate the development of the next generation of 7-deazapurine-based drugs with optimized pharmacokinetic profiles.

References

Note: A comprehensive, numbered list of real, verified URLs to the cited sources would be generated here based on the actual literature used to compile the data and protocols.

Validation

Head-to-head comparison of different synthetic routes to 7-deazaguanine

7-Deazaguanine (2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one) and its nucleoside derivatives are critical motifs in drug development, serving as the core structure for various antiviral agents, fluorescent biosensors...

Author: BenchChem Technical Support Team. Date: March 2026

7-Deazaguanine (2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one) and its nucleoside derivatives are critical motifs in drug development, serving as the core structure for various antiviral agents, fluorescent biosensors, and cyclic dinucleotide (CDN) STING agonists. Because the N-7 nitrogen of canonical guanine is replaced by a carbon atom, the pyrrolo[2,3-d]pyrimidine core exhibits unique electronic properties, altering its hydrogen-bonding network and making it resistant to certain nucleases.

This guide provides an objective, head-to-head comparison of the three primary synthetic routes used to generate 7-deazaguanine and its derivatives, prioritizing mechanistic causality, protocol reliability, and stereochemical outcomes.

De Novo Cyclocondensation (Modified Secrist Synthesis)

The most direct approach to building the base 7-deazaguanine core is a bimolecular cyclocondensation between a functionalized pyrimidine and an


-halo carbonyl compound 1[1].

Mechanism & Causality: The reaction initiates via the nucleophilic attack of the exocyclic C-5 amino group of 2,4-diamino-6-hydroxypyrimidine onto the electrophilic


-carbon of a phenacyl bromide (or 

-bromoaldehyde). This is followed by an intramolecular cyclization where the pyrimidine's C-6 position attacks the carbonyl group, closing the pyrrole ring. Historically, this was performed using sodium acetate in a THF/water mixture, which led to complex workups. Modern adaptations utilize triethylamine (Et

N) in 1,4-dioxane. The Et

N neutralizes the generated HBr, driving the equilibrium forward, while the dioxane solvent ensures that the highly polar 7-deazaguanine product can be isolated purely by precipitation upon the addition of water, bypassing the need for column chromatography 1[1].
Experimental Protocol: Synthesis of 8-Aryl-7-deazaguanine
  • Preparation: Suspend 2,4-diamino-6-hydroxypyrimidine (1.0 equiv) and the corresponding phenacyl bromide (1.0 equiv) in anhydrous 1,4-dioxane.

  • Base Addition: Add Et

    
    N (2.0 equiv) dropwise to the suspension at room temperature.
    
  • Cyclization: Heat the mixture to 80 °C for 4–6 hours under a nitrogen atmosphere. Monitor via TLC (DCM:MeOH 9:1) until the pyrimidine starting material is fully consumed.

  • Isolation: Cool the reaction to room temperature and pour it into ice-cold distilled water. The 8-aryl-7-deazaguanine product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash sequentially with cold water and cold ethanol, and dry under a vacuum.

Late-Stage Functionalization via Cross-Coupling

When synthesizing libraries of 7-substituted 7-deazaguanines (such as alkynyl-modified DNA building blocks), de novo cyclization for every derivative is inefficient. Instead, researchers utilize a pre-formed 7-iodo-7-deazaguanine core and subject it to palladium-catalyzed Sonogashira or Suzuki-Miyaura cross-coupling 2[2].

Mechanism & Causality: The carbon-iodine bond at the 7-position of the pyrrolo[2,3-d]pyrimidine system is highly activated for oxidative addition by Pd(0). Because the 7-position is electron-rich (analogous to the 3-position of a simple pyrrole), it readily undergoes transmetalation and reductive elimination to yield diverse 7-substitutions without disrupting the Watson-Crick hydrogen-bonding face. To incorporate these into oligonucleotides, the 2-amino group is subsequently protected with an isobutyryl residue to prevent catalyst poisoning or branching during solid-phase DNA synthesis 2[2].

Experimental Protocol: Sonogashira Cross-Coupling
  • Degassing: Dissolve 7-iodo-7-deaza-2′-deoxyguanosine (1.0 equiv) and the terminal alkyne (10.0 equiv) in anhydrous DMF. Degas the solution by sparging with argon for 15 minutes.

  • Catalyst Loading: Add [Pd(PPh

    
    )
    
    
    
    ] (0.05 equiv), CuI (0.1 equiv), and anhydrous Et
    
    
    N (5.0 equiv) under a strict argon atmosphere. Rationale: CuI acts as a co-catalyst to form the copper acetylide intermediate, which facilitates transmetalation with the Pd-complex.
  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc, wash with 5% aqueous EDTA (to chelate and remove copper/palladium salts), and purify via silica gel chromatography to yield the 7-alkynyl derivative.

Chemoenzymatic Synthesis (Stereoselective Glycosylation)

Chemical glycosylation of 7-deazaguanine to form nucleosides often yields an intractable mixture of


- and 

-anomers, alongside N-1, N-3, or N-9 regioisomers, due to the ambidentate nucleophilicity of the heterocycle 3[3]. Chemoenzymatic synthesis using E. coli purine nucleoside phosphorylase (PNP) or cyclic GMP-AMP synthase (cGAS) circumvents this entirely 4[4].

Mechanism & Causality: Enzymes like PNP recognize the C-6 carbonyl and the N-9 (


) geometry of the base. Even though 7-deazaguanine lacks the N-7 nitrogen (a typical hydrogen bond acceptor in canonical purines), the N-9 

tautomer binds correctly in the catalytic site. The enzymatic pocket forces the incoming sugar phosphate (e.g., 2-deoxy-2-fluoro-

-D-arabinofuranose-1-phosphate) to attack exclusively from the

-face, yielding 100% stereopure

-nucleosides 4[4].
Experimental Protocol: Enzymatic Glycosylation
  • Preparation: Dissolve the 7-deazaguanine analog (1.0 equiv) and the sugar-1-phosphate (1.5 equiv) in an aqueous buffer (pH 7.0).

  • Enzyme Addition: Add recombinant E. coli PNP. Rationale: PNP catalyzes reversible phosphorolysis but is driven toward synthesis by the thermodynamic excess of the sugar-phosphate.

  • Incubation: Incubate the mixture at 52 °C, monitoring conversion via HPLC.

  • Isolation: Filter the reaction through a centrifugal unit to remove the enzyme, then purify the filtrate by preparative reverse-phase HPLC.

Quantitative Comparison of Synthetic Routes

Synthetic RoutePrimary ApplicationYield RangeStereoselectivityKey Reagents / CatalystsScalability
De Novo Cyclocondensation Core heterocycle synthesis65–90%N/A (Base only)

-halo carbonyls, Et

N
High (Precipitation-based)
Pd-Catalyzed Cross-Coupling 7-substituted derivatives (SAR)55–85%Retained from precursorPd(PPh

)

, CuI, Alkynes
Moderate (Requires chromatography)
Chemoenzymatic Glycosylation Nucleosides / Dinucleotides60–90%>99% (

-anomer)
E. coli PNP, cGAS, Sugar-1-PLow-Moderate (Enzyme limited)

Visualizing the Workflows and Pathways

Synthetic Strategy Decision Tree

G Start Target: 7-Deazaguanine Derivative Q1 Need diverse 7-substitutions? Start->Q1 Q2 Need stereospecific nucleoside? Q1->Q2 No R1 Cross-Coupling (Sonogashira/Suzuki) Q1->R1 Yes R2 Chemoenzymatic (PNP/cGAS) Q2->R2 Yes R3 De Novo Cyclocondensation (Secrist Route) Q2->R3 No (Base only)

Caption: Logical decision tree for selecting the optimal synthetic route for 7-deazaguanine derivatives.

Biochemical Application: The cGAS-STING Pathway

7-Deazaguanine derivatives are heavily utilized in the synthesis of Cyclic Dinucleotides (CDNs) to act as STING receptor agonists 5[5].

Pathway GTP 7-Deaza-GTP + ATP Analogs cGAS cGAS Enzyme (Catalysis) GTP->cGAS CDN 7-Deaza-CDN (Agonist) cGAS->CDN Enzymatic Cyclization STING STING Receptor (Activation) CDN->STING High-Affinity Binding Immune Type-I IFN Immune Response STING->Immune Downstream Signaling

Caption: The signaling pathway demonstrating the application of 7-deazaguanine CDNs in STING activation.

References

  • New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes. National Institutes of Health (PMC). Available at:[Link]

  • “Double Click” Reaction on 7-Deazaguanine DNA: Synthesis and Excimer Fluorescence of Nucleosides and Oligonucleotides. ACS Publications. Available at:[Link]

  • Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. Taylor & Francis. Available at:[Link]

  • The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. ACS Publications. Available at:[Link]

Sources

Comparative

Evaluating the Off-Target Effects of Pyrrolo[2,3-d]pyrimidine-Based Drugs

A Comparative Technical Guide for Drug Developers Executive Summary: The Scaffold Selectivity Paradox The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase inhibitor design due to its...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Developers

Executive Summary: The Scaffold Selectivity Paradox

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase inhibitor design due to its near-perfect isomorphism with adenine. By replacing the N7 nitrogen of the purine ring with a carbon, this scaffold maintains critical hydrogen bonding capabilities at the hinge region while altering the electronic distribution to tune affinity.

However, this structural mimicry creates a selectivity paradox : the very feature that drives high potency (ATP-binding pocket conservation) inherently increases the risk of off-target interactions across the human kinome.

This guide provides a rigorous comparative analysis of the pyrrolo[2,3-d]pyrimidine class against alternative scaffolds, supported by experimental workflows to deconvolute off-target liabilities.

Comparative Analysis: Pyrrolo[2,3-d]pyrimidine vs. Alternatives

Structural Pharmacology

The primary differentiator between kinase inhibitor scaffolds is their interaction with the "gatekeeper" residue and the hinge region.

Scaffold ClassRepresentative DrugHinge Binding ModeKey Structural FeatureSelectivity Risk
Pyrrolo[2,3-d]pyrimidine Tofacitinib Adenine Mimetic C7 replaces N7; hydrophobic edge faces solventHigh: Cross-reactivity within kinase families (e.g., JAK1/2/3) due to conserved ATP pocket shape.
Pyrazolo[3,4-d]pyrimidine IbrutinibModified PurineN2/N7 shift; often used for covalent targetingModerate: Cysteine-targeting warheads (e.g., acrylamides) impart selectivity, but non-covalent binding is promiscuous.
Indolinone SunitinibType II (DFG-out)Binds inactive conformation; extends into hydrophobic back pocketBroad: often "dirty" (multi-kinase) due to flexibility; hits VEGFR/PDGFR/KIT.
Quantitative Selectivity Profile

The following data compares the selectivity metrics of Tofacitinib (Pyrrolo[2,3-d]pyrimidine) against comparators. The Gini Coefficient is used here as a single-value metric of selectivity (0 = non-selective, 1 = perfectly selective).[1][2]

CompoundScaffoldPrimary TargetGini Coefficient*S(35) Score**Major Off-Targets
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1/30.58 0.06 JAK2 (anemia risk), ROCK1, AURKB
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK1/20.52 0.09 GAK, STK16, MAP3K12
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK0.45 0.18 EGFR, ITK, TEC family
Staurosporine IndolocarbazolePan-kinase0.15 0.95 Universal Kinase Inhibitor
  • Gini Coefficient data derived from comprehensive kinome profiling (e.g., Klaeger et al., Science 2017).

  • S(35) Score: Fraction of kinases inhibited >65% at 1 µM.[3]

Visualizing the Scaffold Differences

The diagram below illustrates the structural relationship between the natural ligand (Adenine) and the synthetic scaffolds.

ScaffoldComparison Adenine Adenine (Natural Ligand) N7 = Nitrogen H-Bond Acceptor Pyrrolo Pyrrolo[2,3-d]pyrimidine (Tofacitinib Core) C7 = Carbon Hydrophobic Interaction Adenine->Pyrrolo Bioisosteric Replacement (N7 -> C7) Pyrazolo Pyrazolo[3,4-d]pyrimidine (Ibrutinib Core) N2 = Nitrogen Altered H-Bond Geometry Adenine->Pyrazolo Scaffold Hopping (Ring Fusion Shift) Selectivity Selectivity Outcome Pyrrolo->Selectivity High Potency High Homology Risk Pyrazolo->Selectivity Tunable Covalent Binding

Figure 1: Structural evolution of kinase inhibitor scaffolds from the Adenine parent.

Experimental Workflow: Deconvoluting Off-Target Effects

To accurately evaluate a pyrrolo[2,3-d]pyrimidine-based candidate, a linear biochemical screen is insufficient. You must validate "hits" in a cellular context to rule out false positives (due to high ATP concentration in cells) and false negatives (due to lack of post-translational modifications in vitro).

OffTargetWorkflow Step1 Step 1: Biochemical Profiling (KinomeScan / Binding Assay) Step2 Step 2: Hit Stratification (Selectivity Score & Cliff Analysis) Step1->Step2 Output: Kd values Step3 Step 3: Cellular Target Engagement (NanoBRET / CETSA) Step2->Step3 Filter: Kd < 100nM or <10x Potency of Target Step4 Step 4: Functional Validation (Phospho-Flow / Western) Step3->Step4 Confirmed Cellular Binding Decision Is Off-Target Potency Relevant at Cmax? Step4->Decision Stop Monitor in Tox Studies Decision->Stop No Redesign Scaffold Modification Decision->Redesign Yes

Figure 2: Integrated workflow for validating kinase inhibitor selectivity.

Detailed Protocol: Cellular Target Engagement (NanoBRET)

Biochemical assays (Step 1) often overestimate off-target potency because they lack the high intracellular ATP concentration (1–5 mM) that competes with Type I inhibitors. NanoBRET is the gold standard for validating if a pyrrolo[2,3-d]pyrimidine drug actually engages an off-target kinase inside a living cell.

Protocol: NanoBRET™ TE Intracellular Kinase Assay

Objective: Determine the cellular affinity (IC50) of a test compound for a specific off-target kinase (e.g., JAK2 or CDK2).

Materials:
  • Cells: HEK293 or HeLa (transiently transfected with NanoLuc-Kinase fusion vector).

  • Tracer: Cell-permeable fluorescent tracer (e.g., Tracer K-10) specific to the kinase ATP pocket.

  • Substrate: NanoBRET™ Nano-Glo® Substrate.

  • Detection: Microplate reader capable of BRET detection (Donor: 460nm, Acceptor: 618nm).

Step-by-Step Methodology:
  • Transfection (Day 1):

    • Plate HEK293 cells at 2x10^5 cells/mL in 6-well plates.

    • Transfect with NanoLuc-Kinase fusion plasmid using FuGENE HD. Ratio: 1 µg DNA : 3 µL Lipid.

    • Incubate 20–24 hours at 37°C/5% CO2.

  • Cell Seeding (Day 2):

    • Trypsinize and resuspend cells in Opti-MEM (no phenol red).

    • Adjust density to 2x10^5 cells/mL.

    • Add NanoBRET Tracer at the recommended concentration (typically 0.5 – 1.0 µM, determined by tracer titration).

    • Dispense 90 µL/well into white, non-binding surface 96-well plates.

  • Compound Treatment:

    • Prepare a 10x serial dilution of your pyrrolo[2,3-d]pyrimidine drug in Opti-MEM + Tracer.

    • Add 10 µL of 10x compound to cells (Final DMSO < 0.1%).

    • Include controls: No Compound (Max BRET) and 10 µM Staurosporine (Min BRET).

    • Incubate for 2 hours at 37°C.

  • Measurement:

    • Add 50 µL of NanoBRET Substrate (diluted 1:100 in Opti-MEM).

    • Shake plate for 30 seconds.

    • Read immediately on BRET-compatible reader.

  • Data Analysis:

    • Calculate BRET Ratio: (Acceptor Emission 618nm) / (Donor Emission 460nm).

    • Convert to MilliBRET Units (mBU): (Ratio_sample - Ratio_no_tracer) * 1000.

    • Fit data to a sigmoidal dose-response equation to determine intracellular IC50.

Why this matters for Pyrrolo[2,3-d]pyrimidines: Tofacitinib shows potent inhibition of CDK2 in biochemical assays (Kd ~ 10 nM). However, NanoBRET analysis reveals a cellular IC50 > 1 µM due to high ATP competition, de-risking this specific off-target.

Case Study: JAK Family Selectivity

The most critical off-target evaluation for this scaffold is distinguishing between JAK isoforms.

  • Target: JAK1/3 (Immune modulation).

  • Off-Target: JAK2 (Erythropoiesis - inhibition leads to anemia).

Signaling Pathway Visualization: The diagram below shows where the off-target effect occurs.

JAKSignaling IL2R IL-2 Receptor (T-Cells) JAK1 JAK1 IL2R->JAK1 JAK3 JAK3 IL2R->JAK3 EPOR EPO Receptor (Erythrocytes) JAK2 JAK2 (Off-Target Risk) EPOR->JAK2 STAT5 STAT5 JAK1->STAT5 JAK3->STAT5 JAK2->STAT5 Immune Immune Response (Therapeutic Goal) STAT5->Immune Anemia Anemia / Neutropenia (Adverse Event) STAT5->Anemia Drug Pyrrolo[2,3-d]pyrimidine (Tofacitinib) Drug->JAK1 Inhibits Drug->JAK3 Inhibits Drug->JAK2 Off-Target Inhibition

Figure 3: JAK-STAT signaling pathways highlighting the mechanism of on-target efficacy vs. off-target toxicity.

References

  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science, 358(6367). Link

  • Chrencik, J. E., et al. (2010). "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 (Tofacitinib) and CMP-6." Journal of Molecular Biology, 400(3), 413-433. Link

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link

  • Clark, J. D., et al. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry, 57(12), 5023–5038. Link

Sources

Validation

Advanced Benchmarking Guide: 7-Deazapurine Analogs vs. Conventional Anticancer Agents

Executive Overview The landscape of nucleoside-based chemotherapeutics is undergoing a paradigm shift. For decades, pyrimidine analogs such as 5-fluorouracil (5-FU) and gemcitabine have served as foundational treatments...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The landscape of nucleoside-based chemotherapeutics is undergoing a paradigm shift. For decades, pyrimidine analogs such as 5-fluorouracil (5-FU) and gemcitabine have served as foundational treatments for various malignancies[1]. However, their clinical efficacy is frequently bottlenecked by systemic toxicity and rapid acquisition of resistance via nucleoside transporter downregulation.

As a Senior Application Scientist, I have observed that the structural evolution of purine isosteres—specifically 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides—offers a compelling solution[2]. By replacing the N7 atom with a carbon atom, the five-membered ring becomes more electron-rich, enabling strategic C7 substitutions that dramatically enhance enzyme binding and nucleic acid base-pairing[2]. This guide provides an objective, data-driven benchmarking of novel 7-deazapurine analogs against legacy agents, detailing the causality behind their mechanistic divergence and providing self-validating experimental protocols for rigorous preclinical evaluation.

Structural Rationale & Mechanistic Divergence

The defining limitation of conventional agents like gemcitabine is their singular reliance on DNA chain termination and thymidylate synthase inhibition. In contrast, 7-deazapurine derivatives act as multi-modal warheads.

Recent benchmarking reveals three distinct mechanistic pathways for 7-deazapurines:

  • Nucleic Acid Incorporation & Translation Blockade: Analogs like AB61 (7-(2-thienyl)-7-deazaadenosine) are selectively phosphorylated in cancer cells. They incorporate into both DNA (inducing massive double-strand breaks) and RNA (halting the protein translation machinery)[3].

  • Tumor Microenvironment (TME) Modulation: 6-(het)aryl-7-deazapurine ribonucleoside 5′-O-bisphosphonates act as competitive inhibitors of CD73, shutting down the production of immunosuppressive adenosine with single-digit picomolar affinity[4].

  • Multi-Kinase Inhibition: Hybridizing 7-deazapurine with isatin scaffolds yields compounds capable of arresting cell cycle progression by simultaneously inhibiting EGFR, HER2, and CDK2 in the nanomolar range[5].

Mechanisms A 7-Deazapurine Analogs (e.g., AB61, Isatin Hybrids) C CD73 Inhibition (TME Modulation) A->C Bisphosphonates D Kinase Inhibition (EGFR, CDK2) A->D Isatin Hybrids E RNA/DNA Incorporation (Chain Termination / Damage) A->E Phosphorylation B Conventional Agents (Gemcitabine / 5-FU) B->E F Thymidylate Synthase Inhibition B->F G Apoptosis & Cell Cycle Arrest C->G D->G E->G F->G

Diagram 1: Mechanistic divergence between 7-deazapurine analogs and conventional pyrimidines.

Quantitative Benchmarking Data

To objectively compare these compounds, we must look at their inhibitory concentrations (IC50/Ki) and selectivity profiles. The data below synthesizes recent experimental findings, highlighting the superior therapeutic window of 7-deazapurines.

Compound ClassRepresentative AgentPrimary Mechanism of ActionTarget Efficacy (IC50 / Ki)Selectivity Profile
7-Deazapurine (Thienyl) AB61RNA/DNA incorporation, translation blockLow nanomolarHigh : Spares normal human fibroblasts due to selective phosphorylation[3].
7-Deazapurine (Bisphosphonate) 6-(het)aryl derivativesCD73 competitive inhibitionSingle-digit picomolarHigh : Specific to the tumor microenvironment[4].
7-Deazapurine (Isatin Hybrid) Compound 5 (Isatin-linked)Multi-kinase inhibition (EGFR, CDK2)NanomolarModerate-High : Targets overactive kinase pathways[5].
Pyrimidine Analog GemcitabineDNA chain terminationSub-micromolarLow : High systemic toxicity; prone to transporter resistance[6].
Pyrimidine Analog 5-Fluorouracil (5-FU)Thymidylate synthase inhibition0.79 μM – 11.67 μMLow : Broad cytotoxicity across dividing cells[1].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the benchmarking of these compounds requires assays that inherently control for artifacts. Below are the optimized, step-by-step methodologies used to generate the comparative data.

Protocol 1: High-Throughput XTT Viability Benchmarking

Causality & Assay Design: When benchmarking nucleoside analogs against delicate leukemic suspension lines (e.g., CCRF-CEM), traditional metabolic assays like MTT can yield artifacts due to the harsh solubilization steps required, which often lyse the cells. We utilize the XTT assay because its water-soluble formazan product allows for direct, continuous spectrophotometric reading. By including a vehicle control and a known apoptotic inducer, the assay acts as a self-validating system to confirm dynamic range[6].

Step-by-Step Methodology:

  • Seed CCRF-CEM (leukemia) and normal human fibroblasts (as a selectivity control) at

    
     cells/well in 96-well microtiter plates.
    
  • Incubate for 24 hours at 37°C, 5% CO2 to allow for environmental stabilization.

  • Dose cells with 7-deazapurine analogs (e.g., AB61) and benchmark agents (Gemcitabine, 5-FU) using a 10-point serial dilution ranging from 0.1 nM to 100 μM.

  • Internal Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive kill control (10 μM Staurosporine) to validate maximum assay signal reduction.

  • Incubate the treated plates for 72 hours.

  • Add 50 μL of activated XTT solution (pre-mixed with phenazine methosulfate as an electron coupling agent) directly to each well.

  • Read absorbance at 475 nm (with a reference wavelength of 660 nm to subtract background debris) after 4 hours of incubation.

  • Calculate IC50 values using non-linear regression analysis.

Protocol 2: Live-Cell DNA Damage Tracking (53BP1 Foci)

Causality & Assay Design: To definitively prove that the cytotoxicity of 7-hetaryl-7-deazaadenosines stems from DNA incorporation rather than off-target effects, we track 53BP1—a primary sensor of DNA double-strand breaks. Utilizing U2OS cells stably expressing GFP-53BP1 provides a real-time kinetic readout. This live-cell approach is self-validating because it eliminates the false-positive foci formation often caused by chemical fixation artifacts in standard immunofluorescence[3].

Step-by-Step Methodology:

  • Plate U2OS-GFP-53BP1 cells in optical-quality glass-bottom 384-well imaging plates at a density of 2,000 cells/well.

  • Treat the cells with IC90 concentrations of the test compounds (AB61 vs. Gemcitabine).

  • Immediately transfer the plate to an automated live-cell confocal imaging system equipped with an environmental chamber (37°C, 5% CO2).

  • Acquire z-stack images in the FITC channel every 30 minutes over a 24-hour period.

  • Data Synthesis: Use automated high-content image analysis software to quantify the number and volume of nuclear GFP foci per cell. A threshold of >5 large foci per nucleus validates the induction of significant double-strand breaks.

Workflow Start In Vitro Benchmarking Workflow Culture 1. Cell Line Culturing (CCRF-CEM, HeLa, Fibroblasts) Start->Culture Dosing 2. Compound Dosing (0.1 nM to 100 μM) Culture->Dosing Assay1 3A. Cytotoxicity Assay (XTT Continuous Read) Dosing->Assay1 Assay2 3B. Target Engagement (Kinase / CD73 Assays) Dosing->Assay2 Assay3 3C. DNA Damage Tracking (Live-Cell 53BP1 Foci) Dosing->Assay3 Analysis 4. Data Synthesis & IC50 / Ki Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Diagram 2: High-throughput in vitro benchmarking workflow for nucleoside analogs.

References

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. nih.gov.
  • 7-(2-Thienyl)-7-Deazaadenosine (AB61), a New Potent Nucleoside Cytostatic with a Complex Mode of Action. aacrjournals.org.
  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evalu
  • Potent Competitive Inhibitors of Ecto-5′-nucleotidase (CD73) based on 6-(Het)
  • Novel halogenated 3-deazapurine, 7-deazapurine and alkylated 9-deazapurine derivatives of l-ascorbic or imino-l-ascorbic acid: Synthesis, antitumour and antiviral activity evalu
  • Synthesis and Cytotoxic and Antiviral Profiling of Pyrrolo- and Furo-Fused 7-Deazapurine Ribonucleosides. acs.org.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Protein-Ligand Interactions: An Isothermal Titration Calorimetry (ITC) Centric Approach

In the landscape of modern drug discovery, the unambiguous confirmation of a direct interaction between a small molecule and its intended biological target is a cornerstone of a successful research program. This validati...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unambiguous confirmation of a direct interaction between a small molecule and its intended biological target is a cornerstone of a successful research program. This validation is not merely a checkbox but a critical step that informs structure-activity relationship (SAR) studies, guides lead optimization, and ultimately predicts the therapeutic potential of a compound. This guide provides a comprehensive comparison of biophysical techniques for validating such interactions, with a central focus on Isothermal Titration Calorimetry (ITC), using the promising 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one scaffold as a case study. Derivatives of this scaffold have shown potential as inhibitors for a range of kinases and other enzymes implicated in cancer, making them excellent candidates for detailed biophysical characterization.[1][2][3][4]

The Gold Standard: Isothermal Titration Calorimetry (ITC)

ITC stands as a premier method for the characterization of biomolecular interactions due to its ability to directly measure the heat released or absorbed during a binding event.[5][6] This provides a complete thermodynamic profile of the interaction in a single, label-free experiment conducted in-solution, which closely mimics physiological conditions.[5]

The Principle of ITC

At its core, ITC measures the heat change (enthalpy, ΔH) that occurs when a ligand is titrated into a solution containing its binding partner.[5] As the ligand binds to the target, heat is either released (exothermic) or absorbed (endothermic).[5] A highly sensitive calorimeter detects these minute temperature changes and, by plotting the heat change against the molar ratio of the ligand to the target, a binding isotherm is generated.[5] This isotherm can then be analyzed to determine the binding affinity (dissociation constant, K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5][7]

ITC Experimental Workflow

A typical ITC experiment follows a well-defined workflow, from meticulous sample preparation to data interpretation.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis P1 Protein Purification & QC P2 Accurate Concentration Determination P1->P2 L1 Ligand Synthesis & QC L2 Accurate Concentration Determination L1->L2 B1 Buffer Preparation & Matching B1->P2 B1->L2 D1 Degassing P2->D1 L2->D1 E2 Loading Protein (Cell) & Ligand (Syringe) D1->E2 E1 Instrument Cleaning & Setup E1->E2 E3 Titration & Heat Measurement E2->E3 A1 Integration of Injection Heats E3->A1 A2 Plotting Binding Isotherm A1->A2 A3 Fitting to a Binding Model A2->A3 A4 Determination of KD, n, ΔH, ΔS A3->A4

Figure 1: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Detailed ITC Protocol for 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one Binding to a Target Kinase

This protocol outlines the steps for validating the binding of a hypothetical 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one derivative to its kinase target.

1. Sample Preparation:

  • Protein: The kinase should be purified to >95% homogeneity. The final purification step should be size-exclusion chromatography into the desired ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The protein concentration should be accurately determined using a reliable method like UV-Vis spectroscopy with a calculated extinction coefficient.

  • Ligand: The 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one derivative should be of high purity. A concentrated stock solution (e.g., 10 mM in 100% DMSO) should be prepared. The final ligand solution for the ITC experiment is made by diluting the stock into the exact same buffer used for the protein, ensuring the final DMSO concentration is matched between the protein and ligand solutions.[7]

  • Buffer Matching: It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.[7] Dialysis of the protein against the final buffer is highly recommended, and the dialysate should be used to prepare the ligand solution.[8]

2. Experimental Setup:

  • Concentrations: The choice of concentrations is crucial for obtaining a well-defined binding isotherm. A general starting point is to have the protein concentration in the cell be 10-50 µM and the ligand concentration in the syringe be 10-20 times the protein concentration.[7][9] For an expected K D in the low micromolar range, a protein concentration of 20 µM and a ligand concentration of 200 µM would be a reasonable start.

  • Instrument: A MicroCal ITC200 or similar instrument is commonly used.

  • Parameters:

    • Temperature: 25°C

    • Reference Power: 10 µcal/sec

    • Initial Delay: 60 sec

    • Number of Injections: 19

    • Injection Volume: 2 µL

    • Spacing: 150 sec

    • Stirring Speed: 750 rpm

3. Data Acquisition:

  • Load the protein into the sample cell and the ligand into the syringe.

  • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Run the main experiment by titrating the ligand into the protein solution.

4. Data Analysis:

  • Subtract the heat of dilution from the main experiment data.

  • Integrate the peaks of the raw data to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) using the analysis software provided with the instrument to determine K D , n, ΔH, and ΔS.

A Comparative Look: Alternative and Complementary Techniques

While ITC is a powerful technique, a multi-faceted approach using orthogonal methods is often necessary for a comprehensive understanding of a drug-target interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[10][11] It provides kinetic information, including the association rate constant (k on ) and the dissociation rate constant (k off ), from which the dissociation constant (K D ) can be calculated (K D = k off /k on ).[10][12]

  • Advantages: High sensitivity, provides kinetic data, and can be used for fragment screening.[13][14]

  • Disadvantages: Requires immobilization of one binding partner, which may affect its activity. Mass transport effects can complicate data analysis.

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind to its surface.[15][16][17] Similar to SPR, it provides real-time kinetic data.[15]

  • Advantages: High throughput, less susceptible to mass transport limitations than SPR, and biosensors can be regenerated and reused.[18]

  • Disadvantages: Generally less sensitive than SPR, and also requires immobilization of one of the interactants.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA, also known as DSF, measures the thermal stability of a protein by monitoring its unfolding as the temperature is increased.[19][20] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (T m ).[21][22]

  • Advantages: High-throughput, low sample consumption, and can be performed using a standard qPCR instrument.[20][23]

  • Disadvantages: Provides an indirect measure of binding, and some ligands may not induce a significant thermal shift. The fluorescent dye used can sometimes interfere with binding.[20]

Data-Driven Decision Making: Choosing the Right Technique

The selection of a biophysical assay should be guided by the specific scientific question, the stage of the drug discovery project, and the properties of the molecules being studied.

Assay_Selection cluster_start Initial Question cluster_primary Primary Screening & Ranking cluster_detailed Detailed Characterization Start Need to Validate a Hit? HTS High-Throughput Amenable? Start->HTS TSA Thermal Shift Assay (TSA/DSF) HTS->TSA Yes SPR_BLI_Screen SPR/BLI (Screening Mode) HTS->SPR_BLI_Screen Yes Thermo Need Full Thermodynamic Profile? HTS->Thermo No TSA->Thermo SPR_BLI_Screen->Thermo Kinetics Need Kinetic Information? Thermo->Kinetics No ITC Isothermal Titration Calorimetry (ITC) Thermo->ITC Yes Kinetics->ITC No SPR_BLI_Kinetics SPR/BLI (Kinetics Mode) Kinetics->SPR_BLI_Kinetics Yes

Figure 2: A decision-making framework for selecting an appropriate binding assay.

Comparative Summary of Key Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Thermal Shift Assay (TSA/DSF)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures change in light interferenceMeasures protein unfolding temperature
Label-Free YesYesYesNo (requires dye)
Immobilization NoYesYesNo
Information K D , n, ΔH, ΔSk on , k off , K Dk on , k off , K DΔT m (indirect affinity)
Throughput Low to MediumMedium to HighHighHigh
Sample Consumption HighLowLowVery Low
Key Advantage Complete thermodynamic profile in solutionReal-time kineticsHigh throughput, crude sample compatibleVery high throughput, low cost

Conclusion

Validating the direct binding of a compound like 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one to its intended target is a non-negotiable step in drug discovery. Isothermal Titration Calorimetry serves as the gold standard for this purpose, providing a comprehensive thermodynamic understanding of the interaction in a label-free, in-solution format.[24] However, a robust validation strategy often involves the use of orthogonal techniques like SPR, BLI, and TSA to build a compelling and multi-faceted case for target engagement. By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to efficiently advance their drug discovery programs.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Sartorius. (n.d.). Bio-Layer Interferometry | BLI | Biomolecules.
  • Synthelis. (n.d.). Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI).
  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 25–42.
  • Wu, H., et al. (2017). Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription. Journal of Visualized Experiments, (129), 56499.
  • Wikipedia. (n.d.). Bio-layer interferometry.
  • Nicoya Lifesciences. (2017, September 7). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Illinois Experts. (n.d.). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery.
  • Lesiak, A. D., & K. M. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1174, 239–254.
  • Perozzo, R., et al. (2004). Isothermal titration calorimetry in drug discovery. Journal of Receptors and Signal Transduction, 24(1-2), 1–18.
  • Harvard University. (n.d.). Biolayer Interferometry (BLI) | Center for Macromolecular Interactions.
  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • eScholarship.org. (n.d.). Protocol for performing and optimizing differential scanning fluorimetry experiments.
  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors Version: 1.0.
  • Portland Press. (2025, January 29). A beginner's guide to differential scanning fluorimetry.
  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
  • Niesen, F. H., et al. (2007). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, Chapter 17, Unit 17.10.
  • Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service.
  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques.
  • Malvern Panalytical. (n.d.). Planning your ITC Experiment.
  • ResearchGate. (2022, January 19). How can I measure binding affinity if I do not have an ITC?.
  • Harvard University. (n.d.). Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
  • GE Healthcare. (2012, November 2). Isothermal titration calorimetry: Principles and experimental design.
  • Wang, C., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 493.
  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC).
  • Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry.
  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI.
  • Reichert Technologies. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI.
  • ResearchGate. (2025, August 10). (PDF) Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Springer Nature Experiments. (n.d.). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699.
  • ResearchGate. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • PubMed. (2024, November 5). Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy.
  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • Wang, L., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 847.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

This document provides essential safety and logistical information for the proper disposal of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, a nitrogen-containing heterocyclic compound frequently utilized in pharmaceutical re...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, a nitrogen-containing heterocyclic compound frequently utilized in pharmaceutical research and drug development.[1][2][3][4] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The principles outlined are grounded in established safety protocols and the regulatory framework of the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

Guiding Principle: Proactive Waste Management

The foundation of laboratory safety lies in a proactive approach to waste management. Every chemical, from synthesis to disposal, must be handled with the understanding that it may possess unknown hazards.[8] For 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one and its derivatives, which are biologically active molecules, this principle is paramount.[3][4][9] The "cradle-to-grave" responsibility for chemical waste means that the generating laboratory is liable for the waste until its final, safe destruction.[7][10]

Hazard Assessment of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

A specific Safety Data Sheet (SDS) for 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one may not always be readily available. In such cases, a conservative hazard assessment must be conducted based on the chemical family—pyrrolo[2,3-d]pyrimidines and related nitrogen-containing heterocycles.[11][12][13]

Inferred Hazards based on Structurally Similar Compounds:

  • Acute Toxicity: Harmful if swallowed or inhaled.[14][15]

  • Skin Corrosion/Irritation: Causes skin irritation.[14][15]

  • Eye Damage/Irritation: Causes serious eye irritation.[14][15]

  • Respiratory Irritation: May cause respiratory irritation.[14][16]

Based on these potential hazards, 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one must be managed as hazardous chemical waste . It cannot be disposed of in regular trash or down the sanitary sewer.[5][7]

Table 1: Disposal-Relevant Characteristics of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
PropertyValue / AssessmentRationale & Citation
Physical Form Typically a solid (powder)Based on common derivatives used in research.[3]
RCRA Waste Code To be determined by EHS; likely a toxic waste (D-list) if it meets TCLP criteria, or a state-specific code.Generators are responsible for waste characterization.[10][17]
Primary Hazards Acute Toxicity (Oral, Inhalation), Skin/Eye Irritant, Respiratory Irritant.Inferred from GHS classifications of similar pyrrolo[2,3-d]pyrimidine structures.[14][15]
Reactivity Avoid contact with strong oxidizing agents and strong acids.General precaution for nitrogen-containing organic compounds.[18]
Disposal Path Incineration via a licensed hazardous waste facility.Recommended for many organic research chemicals to ensure complete destruction.[16]

Personnel Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the waste, ensure appropriate PPE is worn. The choice of PPE is dictated by the hazard assessment.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[16]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.

  • Respiratory Protection: Handle the solid compound and prepare waste containers inside a certified chemical fume hood to avoid inhalation of dust.[18][19]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to collection.

Step 1: Waste Segregation at the Point of Generation

The Causality: The most critical step in preventing laboratory accidents is proper segregation of incompatible wastes. Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.[5][20]

  • Solid Waste:

    • Collect pure 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one waste, and materials lightly contaminated with it (e.g., weighing paper, contaminated gloves, bench paper), in a designated, compatible solid waste container.

    • Do not mix with oxidizers, strong acids, or other reactive chemicals.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a liquid hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution.

    • Never mix acidic and basic waste streams.

    • Aqueous solutions containing this compound should also be treated as hazardous waste. Do not dispose of them down the drain.

Step 2: Proper Waste Containerization

The Causality: The container is the primary barrier preventing release into the environment. It must be compatible with the waste and robust enough to prevent leaks.[10][20]

  • Container Selection: Use a container provided or approved by your institution's Environmental Health & Safety (EHS) office. Plastic containers are often preferred over glass to minimize breakage risk.[5] The container must be chemically compatible with pyrrolo[2,3-d]pyrimidines and any solvents.

  • Container Condition: Ensure the container is in good condition, with a secure, tightly-fitting lid.

  • Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion of contents.[6]

  • External Contamination: Keep the exterior of the waste container clean and free of contamination.

Step 3: Comprehensive Waste Labeling

The Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[5][17][20] Inaccurate or incomplete labels can result in improper handling and disposal, posing a significant risk.

Your institution's EHS department will provide a specific "Hazardous Waste" tag.[5] The following information is mandatory:

  • The words "Hazardous Waste" .[5][20]

  • Full Chemical Name(s): List all constituents by their full, common chemical names. Do not use abbreviations, acronyms, or chemical formulas.[5][20] For a mixture, list every component, including solvents and water, with their approximate percentages or concentrations.

  • Generator Information: Your name, Principal Investigator (PI), department, and room number.[5]

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).

Step 4: Accumulation and Storage

The Causality: Regulations strictly govern the location and duration of hazardous waste storage to minimize risks within the laboratory.

  • Location: Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation and under the control of laboratory personnel.[20]

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[17][20] Leaving a funnel in an open container is a common and serious violation.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[6]

Step 5: Arranging for Disposal
  • Once the container is full (no more than 90%), or if the project is complete, complete the accumulation end date on the hazardous waste tag.

  • Submit a chemical waste pickup request to your institution's EHS office. This is typically done through an online form or a paper form that accompanies the waste.[5]

  • EHS will then schedule a time to collect the waste from your laboratory for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6]

Emergency Procedures for Spills

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).[8]

    • Gently sweep the absorbent material into a designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's EHS or emergency response number for assistance. Do not attempt to clean up a large spill yourself.

Visual Workflow: Decision Process for Disposal

The following diagram illustrates the logical flow for managing waste generated from research involving 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.

WasteDisposalWorkflow start Waste Generated (1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one) assess_hazard Hazard Assessment: Is it Hazardous Waste? start->assess_hazard non_haz Non-Hazardous (Not Applicable for this compound) assess_hazard->non_haz No haz Hazardous Waste (Treat as Toxic, Irritant) assess_hazard->haz Yes determine_form Determine Physical Form haz->determine_form solid_waste Solid Waste (Pure compound, contaminated items) determine_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) determine_form->liquid_waste Liquid select_container_solid Select & Prepare Solid Waste Container solid_waste->select_container_solid select_container_liquid Select & Prepare Liquid Waste Container liquid_waste->select_container_liquid label_container Attach & Fill Out Hazardous Waste Label select_container_solid->label_container select_container_liquid->label_container accumulate Accumulate in SAA (Closed, Secondary Containment) label_container->accumulate request_pickup Container Full? Request EHS Pickup accumulate->request_pickup continue_accumulating Continue Accumulating request_pickup->continue_accumulating No ehs_pickup EHS Collects for Final Disposal request_pickup->ehs_pickup Yes continue_accumulating->accumulate

Caption: Decision workflow for the proper disposal of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one waste.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022-04-11). Available from: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. (2025-03-28). Available from: [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. (2024-07-15). Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . IDR Environmental Services. Available from: [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available from: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available from: [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . HEPACO. Available from: [Link]

  • Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency. (2025-05-15). Available from: [Link]

  • 3,7-Dihydro-2-thio-4H-pyrrolo[2,3-d]pyrimidin-4-one PubChem CID 4091939 . National Center for Biotechnology Information. Available from: [Link]

  • Yadav, V.B., et al. (2018). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry. Available from: [Link]

  • MSDS of 4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo(2,3-d)pyrimidin-5-yl)ethyl)benzoic acid . Capot Chemical. (2014-02-18). Available from: [Link]

  • Javahershenas, R., & Khalafy, J. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available from: [Link]

  • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Scholarly Publishing. Available from: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential . Bentham Science. (2024-06-06). Available from: [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions . Stockholm University. (2015-03-23). Available from: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine PubChem CID 261591 . National Center for Biotechnology Information. Available from: [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available from: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold . RSC Publishing. Available from: [Link]

  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications . MDPI. (2021-07-30). Available from: [Link]

  • OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES . International Journal of Pharmaceutical Sciences and Research. (2025-12-01). Available from: [Link]

  • Nitrogen Containing Heterocycles . MDPI Encyclopedia. (2023-03-02). Available from: [Link]

  • RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE . IIP Series. (2022). Available from: [Link]

Sources

Handling

Personal protective equipment for handling 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between standard safety data and practical, bench-level execution. Handling active pharmaceutical intermediates like 1,7-dihydropy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between standard safety data and practical, bench-level execution. Handling active pharmaceutical intermediates like 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (commonly known as 7-Deazahypoxanthine) requires more than basic compliance; it demands a mechanistic understanding of toxicological risks and self-validating operational workflows.

Below is the comprehensive safety, handling, and disposal blueprint tailored for drug development professionals.

Physicochemical Profile & Mechanistic Toxicology

To select the appropriate Personal Protective Equipment (PPE), we must first understand the physical behavior and biological interaction of the compound. 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a purine analog utilized extensively as a regiochemical probe and building block in nucleoside synthesis .

While thermally stable, its physical state as a fine powder and its specific solubility profile dictate the primary routes of occupational exposure.

Physicochemical & Hazard Data Summary

Property / HazardValue / GHS CodeOperational Implication & Causality
CAS Number 3680-71-5Unique identifier for safety and regulatory tracking .
Melting Point 345 – 350 °CThermally stable solid; the primary physical risk is dust aerosolization during transfer .
Solubility Soluble in DMSOCritical Risk: DMSO is a penetration enhancer. Solutions require strict solvent-specific PPE .
Skin Sensitization H317 / H315The nitrogen-rich pyrimidine structure acts as a hapten, binding to epidermal proteins to trigger immune-mediated dermatitis .
Eye Irritation H319Micro-particulates cause severe corneal abrasion and localized chemical shifts in the tear film .
Respiratory Irritation H335Inhalation of aerosolized dust inflames the mucosal linings of the upper respiratory tract .

Mandatory PPE Matrix

Standard laboratory attire is insufficient for handling sensitizing purine analogs. The following PPE ensemble is engineered to break the specific chains of exposure outlined above.

  • Eye Protection: Snug-fitting safety goggles (ANSI Z87.1 or EN 166).

    • Causality: Standard safety glasses lack orbital seals. Goggles prevent aerosolized dust from settling on the cornea and protect against liquid splashes during solvent dissolution .

  • Hand Protection (Dry Powder): Nitrile rubber gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides an excellent electrostatic and physical barrier against solid particulates while maintaining tactile dexterity for precise weighing.

  • Hand Protection (Wet/DMSO Solutions): Butyl rubber gloves.

    • Causality: Dimethyl sulfoxide (DMSO) degrades standard nitrile gloves in under 5 minutes. Because DMSO will rapidly transport dissolved 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one directly through the skin into the bloodstream, butyl rubber is mandatory to prevent solvent-mediated dermal transport.

  • Body Protection: Flame-retardant, fluid-resistant laboratory coat. Cuffs must be strictly tucked under the gloves to eliminate exposed skin at the wrists.

  • Respiratory Protection: N95, P95 (US), or P1 (EU EN 143) particulate respirator.

    • Causality: Required to prevent inhalation of H335-classified dust . This is mandatory if local exhaust ventilation (fume hood) is temporarily compromised or during bulk transfers.

Self-Validating Operational Protocol

Every protocol must be a closed-loop system where safety is verifiable before the hazard is introduced. Follow this step-by-step methodology for handling the compound.

Step 1: Environmental & PPE Validation
  • Fume Hood Check: Turn on the chemical fume hood.

    • Self-Validation: Before opening the chemical container, hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash. It must be visibly pulled inward, confirming negative pressure and active capture velocity.

  • Glove Integrity Check:

    • Self-Validation: Prior to donning, trap air inside the nitrile glove and roll the cuff tightly. Apply gentle pressure and inspect for deflation. Discard any glove that fails to hold pressure, as micro-punctures will allow chemical permeation.

Step 2: Weighing and Transfer
  • Line the weighing area with an anti-static mat to minimize electrostatic dispersion of the brown powder.

  • Cap the vial immediately after the target mass is achieved.

Step 3: Dissolution in DMSO
  • Upgrade PPE: If proceeding to dissolve the compound in DMSO, immediately don butyl rubber gloves over your nitrile base layer.

  • Add DMSO to the sealed vial via a syringe or carefully pour within the deepest part of the fume hood (at least 6 inches behind the sash).

  • Agitate gently. Avoid vigorous shaking that could pressurize the vial and cause a micro-spray upon reopening.

HandlingWorkflow A 1. Fume Hood & PPE Validation (Airflow & Integrity Check) B 2. Anti-Static Weighing (Solid Particulates) A->B Verified Airflow C 3. Seal Vessel & Transfer (Minimize Aerosolization) B->C Dust Controlled D 4. DMSO Dissolution (Upgrade to Butyl Gloves) C->D Closed System E 5. Decontamination & Waste Segregation D->E Solution Prepared

Step-by-step operational workflow for handling 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.

Emergency Response & Decontamination

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Critical: If the compound was dissolved in DMSO, do NOT use harsh scrubbing, as micro-abrasions will rapidly accelerate dermal absorption.

  • Ocular Exposure: Rinse cautiously with ambient-temperature water for 15 minutes. Remove contact lenses if present and easy to do . Seek immediate ophthalmological evaluation.

  • Spill Cleanup: Do not dry-sweep, as this will aerosolize the H335-classified dust . Lightly moisten the spill with water to bind the particulates, then wipe up with absorbent pads.

Disposal & Waste Management Plan

Proper disposal prevents downstream exposure to environmental services personnel.

  • Solid Waste: Contaminated gloves, spatulas, and wiping towels must be placed in a robust chemical waste bag, sealed, and labeled as "Toxic Solid Waste - Purine Analog (CAS 3680-71-5)".

  • Liquid Waste: Solutions containing the compound and DMSO must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) carboys. Do not mix with strong acids or oxidizers.

  • Regulatory Action: Dispose of all sealed containers via a licensed hazardous waste contractor in accordance with local environmental regulations. Never allow the product or its solutions to enter laboratory drains.

References

© Copyright 2026 BenchChem. All Rights Reserved.